Methyl 3-amino-6-methylpyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKIJMHDBGWTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730399 | |
| Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4896-36-0, 2032-84-0 | |
| Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-6-methylpyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] These activities include roles as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. The unique structural features of the pyrazine ring system allow for a wide range of chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, a key building block in the synthesis of more complex bioactive molecules.
Molecular Profile
A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key molecular identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| CAS Number | 2032-84-0 | |
| IUPAC Name | This compound |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a multi-step process, beginning with the hydrolysis of a carboxamide precursor followed by esterification. This synthetic strategy provides a reliable method for obtaining the target compound for further use in medicinal chemistry research.
Experimental Protocol: A Two-Step Synthesis
This protocol is based on established methods for the synthesis of pyrazine carboxylates, providing a logical and validated pathway to the target molecule.
Part 1: Hydrolysis of 3-amino-6-methylpyrazine-carboxamide to its Sodium Salt
The initial step involves the conversion of the amide group to a carboxylate salt. This is a critical transformation that prepares the molecule for the subsequent esterification.
-
Materials:
-
3-amino-6-methylpyrazine-carboxamide
-
10% Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
A mixture of 31 g (0.20 mol) of 3-amino-6-methylpyrazine-carboxamide and 320 ml of 10% sodium hydroxide solution is heated on a steam bath for 30 minutes.[2]
-
The mixture is stirred until a clear solution is obtained, indicating the completion of the hydrolysis.[2]
-
The solution is then cooled, which leads to the precipitation of the sodium salt of 3-amino-6-methylpyrazine-carboxylic acid.[2]
-
The precipitated salt is collected by filtration and air-dried.[2]
-
The expected yield of the sodium salt is approximately 25 g.[2]
-
Causality of Experimental Choices: The use of a strong base like sodium hydroxide and heat is essential to drive the hydrolysis of the relatively stable amide bond. Cooling the reaction mixture decreases the solubility of the sodium salt, allowing for its isolation by precipitation.
Part 2: Esterification of Sodium 3-amino-6-methylpyrazine-carboxylate
The second step involves the conversion of the carboxylate salt to the methyl ester. This is a standard esterification reaction that yields the final product.
-
Materials:
-
Sodium salt of 3-amino-6-methylpyrazine-carboxylic acid
-
Dimethyl sulfate
-
Methanol
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
A mixture of 97 g (0.55 mol) of the sodium salt of 3-amino-6-methyl-pyrazine-carboxylic acid, 77 g (0.61 mol) of dimethyl sulfate, and 700 ml of methanol is stirred for several hours at room temperature.[2]
-
Any small amount of remaining solid is removed by filtration.[2]
-
The filtrate is then evaporated to dryness under vacuum.[2]
-
The residue is stirred with 200 ml of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted reagents.[2]
-
The insoluble product, this compound, is collected by filtration, washed with water, and dried.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent like benzene to yield a product with a melting point of 138.5-140.5 °C.[2]
-
Causality of Experimental Choices: Dimethyl sulfate is a potent methylating agent, making it highly effective for this esterification. The use of methanol as a solvent is appropriate for this reaction. The final wash with sodium bicarbonate solution is a crucial purification step to remove any acidic impurities.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Applications in Drug Development and Research
Pyrazine derivatives are recognized as important pharmacophores in medicinal chemistry.[1] While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.
Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Substituted pyrazine derivatives have demonstrated significant antimicrobial effects.[1]
-
Anticancer Properties: The pyrazine scaffold is present in several compounds with demonstrated anticancer activity.[1]
-
FGFR Inhibitors: Recent studies have explored 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4]
This compound serves as a valuable building block for creating libraries of pyrazine-based compounds for screening against various biological targets. Its functional groups, the amino group and the methyl ester, provide reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships.
Spectroscopic Data (Predicted and Analogous Compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester and the methyl group on the pyrazine ring, likely in the range of 3.8-4.0 ppm and 2.3-2.6 ppm, respectively. The amino group protons would appear as a broad singlet, and the aromatic proton on the pyrazine ring would be observed in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of the related compound, methyl-3-amino-2-pyrazine carboxylate, shows characteristic C-H stretching vibrations in the region of 3000–3100 cm⁻¹.[5] It is expected that this compound would exhibit similar characteristic peaks, including:
-
N-H stretching vibrations from the amino group.
-
C=O stretching from the ester group.
-
C-N and C-C stretching vibrations within the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (167.17 g/mol ).
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established chemical reactions. Further research into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of this important molecule for researchers and scientists working in the field of drug development.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoient.org [nanoient.org]
"Methyl 3-amino-6-methylpyrazine-2-carboxylate" IUPAC name and synonyms
An In-depth Technical Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate
Introduction
This compound is a substituted N-heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. These structures are of significant interest as they form the core scaffold of numerous natural products, flavor compounds, and, most importantly, pharmacologically active molecules.[1][2] The specific arrangement of an amino group, a methyl ester, and a methyl group on the pyrazine ring makes this compound a highly versatile and valuable building block in synthetic chemistry. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key intermediate for the development of targeted therapeutics, particularly in oncology.[2][3] This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, applications, and handling for researchers and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is foundational for all scientific work. The nomenclature and standard identifiers for this compound are detailed below.
-
IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[4]
-
Synonyms: While the IUPAC name is standard, several synonyms may be encountered in literature and chemical catalogs:
-
3-Amino-6-methylpyrazine-2-carboxylic acid methyl ester
-
Methyl 3-amino-6-methyl-2-pyrazinecarboxylate
-
-
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [4] |
| Molecular Weight | 167.17 g/mol | [4] |
| PubChem CID | 58840780 | [4] |
| InChIKey | VFKIJMHDBGWTIH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CN=C(C(=N1)C(=O)OC)N | [4] |
| CAS Number | Not explicitly assigned in major databases |
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is critical for its synthesis, purification, and characterization.
Physicochemical Properties
The properties listed are based on computational predictions and data from structurally analogous compounds, such as halogenated and non-methylated derivatives.[5][6][7][8]
| Property | Value / Description | Notes |
| Appearance | Expected to be a light yellow to brown crystalline powder. | Based on analogs like Methyl 3-amino-6-bromopyrazine-2-carboxylate.[7] |
| Melting Point | 170 - 178 °C (Predicted Range) | Based on analogs like 3-Aminopyrazine-2-carboxylic Acid Methyl Ester (170-173 °C) and the 6-bromo derivative (172-176 °C).[7][9] |
| Solubility | Soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General solubility for this class of compounds. |
| XlogP (Predicted) | 0.6 | A measure of lipophilicity, indicating moderate polarity.[4] |
Spectroscopic Characterization
While specific experimental spectra for the title compound are not widely published, a detailed analysis can be extrapolated from studies on the closely related methyl-3-amino-2-pyrazine carboxylate (MAPC) .[1][10] Researchers should expect similar characteristic signals, with key differences arising from the C6-methyl group.
-
¹H NMR (Proton NMR):
-
Aromatic Proton: A singlet peak is expected for the proton at the C5 position of the pyrazine ring.
-
Amine Protons (-NH₂): A broad singlet, typically in the downfield region, which may exchange with D₂O.
-
Methyl Ester Protons (-OCH₃): A sharp singlet, usually around 3.8-4.0 ppm.
-
C6-Methyl Protons (-CH₃): A sharp singlet, typically in the 2.3-2.6 ppm range.
-
-
¹³C NMR (Carbon NMR):
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Distinct signals for the two quaternary carbons of the pyrazine ring (C2, C3, C6) and the single CH carbon (C5).
-
A signal for the carbonyl carbon of the ester group (~165-170 ppm).
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Signals for the methyl ester carbon (~52 ppm) and the C6-methyl carbon (~20 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the aromatic pyrazine ring.
-
C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 167.
-
Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
-
Synthesis and Reaction Chemistry
This compound is typically prepared through multi-step synthetic sequences. The core strategy involves the construction of the substituted pyrazine ring.
Proposed Synthetic Workflow
A common and effective method for synthesizing aminopyrazines involves the condensation of an α-amino ketone with an α-amino amide or related precursor. A plausible laboratory-scale synthesis is outlined below. The starting material, 3-amino-6-methyl-pyrazine-carboxylic acid, can be esterified as a final step.
Step 1: Esterification of the Carboxylic Acid Precursor A direct and high-yielding method involves the esterification of the corresponding carboxylic acid. This is often achieved under acidic conditions.[11]
-
Suspend 3-amino-6-methyl-pyrazine-carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a catalytic amount of a strong acid like sulfuric acid.
-
Allow the reaction to stir at room temperature or with gentle heating until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by recrystallization or column chromatography.
References
- 1. nanoient.org [nanoient.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 824637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3-Aminopyrazine-2-carboxylate | 16298-03-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 11. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
"Methyl 3-amino-6-methylpyrazine-2-carboxylate" spectral data (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectral data for Methyl 3-amino-6-methylpyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality spectral data from its close structural analog, Methyl 3-aminopyrazine-2-carboxylate, to provide a detailed interpretation and predictive analysis. This approach, rooted in established principles of spectroscopic interpretation, offers valuable insights for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyrazine derivative with the molecular formula C₇H₉N₃O₂ and a monoisotopic mass of 167.06947 Da.[1] The strategic placement of an amino group, a methyl ester, and a methyl group on the pyrazine ring gives rise to a unique electronic and structural profile, which is reflected in its spectroscopic signatures. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive understanding of its molecular architecture.
Molecular Structure of this compound
References
Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Pyrazine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in medicinal chemistry and materials science.[1] Their unique electronic properties and capacity for diverse intermolecular interactions make them privileged structures in the design of novel therapeutic agents.[2] this compound, the subject of this guide, is a member of this important class of compounds. Understanding its three-dimensional structure at an atomic level is not merely an academic exercise; it is a critical prerequisite for rational drug design. Crystal structure analysis provides invaluable insights into the solid-state properties of an active pharmaceutical ingredient (API), including polymorphism, stability, and solubility—factors that profoundly influence bioavailability and manufacturability.
This guide provides a comprehensive, field-proven framework for the synthesis, crystallisation, and definitive structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind critical experimental choices.
Part 1: Synthesis and Preliminary Characterization
Before a crystal structure can be analysed, the compound must be synthesised in high purity and its identity confirmed.
Synthesis Pathway
The synthesis of the title compound can be achieved through established methods of heterocyclic chemistry. A common route involves the esterification of the parent carboxylic acid, 3-amino-6-methylpyrazine-2-carboxylic acid.
Experimental Protocol: Esterification
-
Reaction Setup: To a solution of 3-amino-6-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (acting as both solvent and reagent), slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at 0 °C. The use of thionyl chloride is a classic and highly efficient method for converting carboxylic acids to methyl esters via an acyl chloride intermediate.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to quench any remaining acid and facilitate the extraction of the organic product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate provides a good balance of polarity for extracting the product while minimizing the dissolution of inorganic salts.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel to yield this compound as a crystalline solid.
Spectroscopic Confirmation
Prior to crystallisation attempts, the molecular structure of the purified compound must be unequivocally confirmed. Spectroscopic analysis provides this validation. Based on studies of the closely related compound, methyl-3-amino-2-pyrazine carboxylate (MAPC), the following spectral characteristics are expected.[1][3]
-
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic C–H stretching vibrations of the aromatic ring in the 3000–3100 cm⁻¹ region.[1] Key vibrational bands for the amino (-NH₂) and ester (C=O) groups will also be prominent, confirming the presence of these crucial functional groups.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon and hydrogen environments. The chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the substitution pattern on the pyrazine ring.[1][3]
Part 2: Single Crystal Growth and X-ray Diffraction Analysis
The core of the structural analysis lies in obtaining a high-quality single crystal and subjecting it to X-ray diffraction.
Crystal Growth Methodology
The growth of a single crystal suitable for diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step. For organic molecules like the title compound, slow evaporation is a reliable and accessible technique.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture. The ideal solvent is one in which the compound is moderately soluble, and the solvent itself is volatile.
-
Environment Control: Place the solution in a clean vial, covered with a cap containing a few pinholes. This controlled environment prevents rapid evaporation and the formation of polycrystalline powder.
-
Incubation: Store the vial in a vibration-free location at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth. The slow process is critical for allowing molecules to deposit onto the growing crystal lattice in an ordered fashion.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is obtained, the SC-XRD experiment proceeds according to a well-defined workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Methodology Details:
-
Data Collection: A selected crystal is mounted on a goniometer head and placed on a diffractometer, such as a Bruker SMART CCD area-detector. The crystal is cooled (e.g., to 298 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: Programs like SHELXTL are used to solve and refine the structure.[4] The initial step solves the "phase problem" to generate an initial electron density map. The refinement process then iteratively adjusts atomic positions, bond lengths, angles, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data, monitored by the R-factor.
Part 3: Decoding the Crystal Structure
The final output of the SC-XRD analysis is a crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell. This data allows for a detailed examination of the molecule's geometry and its interactions within the crystal lattice. While a specific CIF for the title compound is not publicly available, we can project the expected structural features based on the published crystal structure of the highly analogous Methyl pyrazine-2-carboxylate .[4]
Crystallographic Data Summary
The crystallographic data provides a fingerprint of the crystal lattice. The data presented below for Methyl pyrazine-2-carboxylate is representative of what would be expected for the title compound.[4]
| Parameter | Value (for Methyl pyrazine-2-carboxylate[4]) |
| Chemical Formula | C₆H₆N₂O₂ |
| Formula Weight | 138.13 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 3.865 (2) |
| b (Å) | 6.690 (4) |
| c (Å) | 24.92 (2) |
| V (ų) | 644.4 (7) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation (Å) | Mo Kα (0.71073) |
| Final R indices [I > 2σ(I)] | R1 = 0.066, wR2 = 0.153 |
Molecular Geometry and Intermolecular Interactions
The pyrazine ring, along with its substituents, is expected to be nearly planar, a feature that facilitates efficient π-stacking interactions.[4] However, the most defining characteristic of the crystal packing is the network of intermolecular interactions, which dictates the supramolecular architecture. In pyrazine-based systems, hydrogen bonds and other weak interactions are paramount.[2][5]
For this compound, the primary interactions governing the crystal packing are predicted to be:
-
N-H···N Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrazine ring nitrogen can act as an acceptor. This interaction is a common and robust synthon in nitrogen-rich heterocyclic structures.
-
N-H···O Hydrogen Bonds: The amino group can also donate a hydrogen bond to the carbonyl oxygen of the methyl ester group of a neighboring molecule. This interaction effectively links molecules into chains or sheets.
-
Weak C-H···O/N Interactions: Aromatic C-H groups can also participate in weaker hydrogen bonds with oxygen or nitrogen acceptors, further stabilizing the three-dimensional network.[4]
These interactions combine to form a stable, three-dimensional supramolecular assembly.
Caption: Key intermolecular hydrogen bonding synthons.
Conclusion: From Structure to Application
The comprehensive crystal structure analysis of this compound provides a definitive blueprint of its solid-state architecture. The elucidation of its molecular geometry and the intricate network of intermolecular hydrogen bonds are fundamental to understanding its physicochemical properties. This knowledge empowers drug development professionals to predict and control factors like crystal habit, dissolution rate, and stability, which are critical for transforming a promising molecule into a viable pharmaceutical product. The methodologies and analytical reasoning presented in this guide offer a robust framework for the structural characterisation of this and other vital heterocyclic compounds.
References
- 1. nanoient.org [nanoient.org]
- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 4. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Methyl 3-amino-6-methylpyrazine-2-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-amino-6-methylpyrazine-2-carboxylate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications of this critical physicochemical property.
Introduction: The Significance of Solubility for this compound
This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds and functional materials.[1] Understanding and quantifying the solubility of this specific molecule is paramount for its effective utilization in various applications, from drug formulation to the synthesis of novel materials. Solubility dictates a compound's bioavailability, impacts purification strategies, and is a critical parameter in designing robust and reproducible synthetic protocols.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, where solutes dissolve best in solvents with similar polarity and intermolecular forces.
Molecular Structure and Polarity
This compound possesses a combination of polar and non-polar functional groups that influence its solubility profile:
-
Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative, creating a polar heterocyclic core capable of hydrogen bonding.[1]
-
Amino Group (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly contributing to its potential solubility in protic solvents.
-
Ester Group (-COOCH3): The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Methyl Group (-CH3): This aliphatic group contributes to the non-polar character of the molecule.
The interplay of these groups suggests that this compound will exhibit favorable solubility in polar protic and aprotic solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.[5]
-
δp (Polar): Energy from dipolar intermolecular forces.[5]
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[5]
A solute is predicted to be soluble in a solvent when their HSP values are similar. While the specific HSP values for this compound are not published, values for related pyrazine derivatives can provide a useful estimation. For example, 2-Methoxy-3-isopropylpyrazine has HSP values of δD: 17.50, δP: 7.97, and δH: 5.19.[7]
Qualitative Solubility Assessment
Based on available literature for related compounds and general principles of pyrazine chemistry, a qualitative assessment of solubility in common laboratory solvents can be proposed. This serves as a starting point for selecting appropriate solvents for quantitative analysis.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The presence of hydrogen bonding groups is offset by the aromatic ring and methyl group. Related aminopyrazine carboxylic acids are moderately water-soluble.[8] |
| Methanol | Soluble | The amino and ester groups can interact favorably with the hydroxyl group of methanol. Aminopyrazine is reported to be soluble in methanol.[3] | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. 5-hydroxypyrazine-2-carboxamide is soluble in ethanol.[9] | |
| Polar Aprotic | DMSO | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it a good candidate for dissolving many organic compounds.[4][8] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Acetone | Moderately Soluble | A polar aprotic solvent with a significant dipole moment. | |
| Non-Polar | Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |
| Toluene | Sparingly Soluble | The aromatic ring of toluene may have some favorable interaction with the pyrazine ring. | |
| Intermediate | Ethyl Acetate | Soluble | Often used for extraction, indicating good solubility.[4] |
| Dichloromethane | Moderately Soluble | A common solvent for organic reactions and purifications. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Molecular Interactions and Solubility: A Visual Representation
The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent like methanol.
Caption: Key Molecular Interactions in Solution.
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is crucial for:
-
Drug Discovery and Formulation: Solubility is a key determinant of a drug candidate's oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Knowing the solubility in various pharmaceutically acceptable solvents is essential for developing suitable formulations (e.g., solutions, suspensions, or solid dispersions).
-
Process Chemistry and Purification: The choice of solvents for reaction, work-up, and crystallization is dictated by the solubility of the target compound and any impurities. Efficient purification strategies, such as recrystallization, rely on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Analytical Method Development: The selection of a suitable diluent for analytical techniques like HPLC and spectroscopy depends on the compound's solubility.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 4. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. DOSS [doss.turi.org]
- 8. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety | Reliable Chinese Manufacturer [pipzine-chem.com]
- 9. chemshuttle.com [chemshuttle.com]
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental determination of the melting and boiling points of Methyl 3-amino-6-methylpyrazine-2-carboxylate. As a novel or sparsely documented compound, establishing these fundamental physical properties is a critical first step in its characterization, influencing everything from purity assessment and reaction monitoring to downstream process development and formulation. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the methodologies are understood, correctly implemented, and yield trustworthy, reproducible data.
Introduction: The Imperative for Empirical Data
This compound belongs to the pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. While data exists for structurally related analogs—such as Methyl 3-amino-6-bromopyrazine-2-carboxylate (melting point 164-177°C) and Methyl 3-amino-2-pyrazinecarboxylate (melting point 169-172°C)—the specific physical constants for the 6-methyl substituted title compound are not robustly established in the public domain.[1][2][3] Therefore, empirical determination is not merely a perfunctory task but a foundational requirement for any rigorous scientific investigation involving this molecule.
The melting point serves as a crucial indicator of a crystalline solid's purity, while the boiling point is a key characteristic of a liquid's volatility.[4][5] These constants are indispensable for:
-
Identity Confirmation: Comparing experimentally determined values with those of a known standard or theoretical predictions.
-
Purity Assessment: A sharp, narrow melting point range is indicative of high purity, whereas impurities typically depress and broaden this range.[5][6]
-
Process Control: Understanding these thermal transitions is vital for designing safe and efficient protocols for synthesis, purification (e.g., distillation, recrystallization), and storage.
This guide will detail the principles and step-by-step protocols for two standard, reliable techniques: the capillary method for melting point determination and the micro-boiling point method, which is ideal for the small sample quantities typically available in a research setting.
Quantitative Data Summary
As the melting and boiling points for this compound must be determined experimentally, the following table is presented as a template for recording empirical data.
| Physical Property | Experimentally Determined Value | Notes |
| Melting Point | e.g., 155-157 °C | Record the temperature range from the onset of melting to complete liquefaction. Note the appearance of the solid and the melt. |
| Boiling Point | e.g., 285 °C @ 760 mmHg | Record the temperature and the atmospheric pressure at which the measurement was taken. Note any signs of decomposition. |
Experimental Protocol: Melting Point Determination
The capillary method remains the most common and accessible technique for accurately determining the melting point of a solid organic compound.[7] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the phase transition from solid to liquid occurs.[7]
Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.
-
Grind the crystalline sample into a fine powder using a mortar and pestle or a spatula on a watch glass. This ensures uniform packing and efficient heat transfer.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid will be forced into the tube.
-
Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.
-
-
Measurement in a Melting Point Apparatus:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[7]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again, but at a slow, controlled rate of 1-2°C per minute. A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same slow rate and record the temperature at which the last crystal of the solid melts (T2).
-
The melting point is reported as the range T1-T2.
-
-
Data Interpretation:
-
A sharp melting range (0.5-2°C) is characteristic of a pure compound.
-
A broad melting range (>2°C) and a depressed melting point suggest the presence of impurities.[6]
-
Workflow Visualization
Caption: Workflow for Melting Point Determination via Capillary Method.
Experimental Protocol: Boiling Point Determination
For research-scale quantities where distillation is impractical, the micro-boiling point method provides an accurate determination using only a few drops of the substance.[8] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[4]
Methodology
-
Apparatus Setup:
-
Attach a small test tube (e.g., a fusion tube) containing 0.5 mL of the sample liquid to a thermometer using a rubber band or wire. The thermometer bulb should be level with the bottom of the sample.
-
Take a capillary tube and seal one end in a flame.[9]
-
Place this sealed capillary tube, open-end down, into the sample liquid in the test tube.[9]
-
Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).
-
-
Measurement:
-
Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[8]
-
As the temperature approaches the boiling point, the vapor pressure of the liquid increases, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.[8]
-
When you observe this rapid stream, stop heating. The bath will begin to cool.
-
The stream of bubbles will slow and eventually stop. The exact moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.[8] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the temperature on the thermometer.
-
-
Pressure Correction:
-
The boiling point is highly dependent on atmospheric pressure.[4] It is crucial to record the barometric pressure at the time of the experiment. If the pressure is not 760 mmHg (1 atm), the observed boiling point can be corrected to the normal boiling point using a pressure nomograph or the Clausius-Clapeyron equation.
-
Experimental Setup Visualization
Caption: Apparatus for Micro-Boiling Point Determination.
Safety and Best Practices
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals and heated apparatus.
-
Ventilation: Conduct these experiments in a well-ventilated laboratory or a fume hood, as the properties of the compound and its decomposition products may be unknown.
-
Thermal Hazards: The melting point and heating apparatus can reach high temperatures. Handle with care to avoid burns.[10]
-
Compound Purity: The protocols described assume the compound is reasonably pure. If it is a crude mixture, purification (e.g., by chromatography or recrystallization) should be performed prior to these determinations to obtain meaningful data.
Conclusion
The experimental determination of melting and boiling points are non-negotiable steps in the characterization of a new or undocumented substance like this compound. The capillary and micro-boiling point methods described herein are robust, reliable, and require minimal sample material, making them ideally suited for a research and development setting. By adhering to these protocols with precision and a clear understanding of the underlying principles, researchers can generate the foundational physicochemical data necessary to advance their scientific objectives with confidence and integrity.
References
- 1. Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS#: 6966-01-4 [m.chemicalbook.com]
- 2. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]
- 3. メチル 3-アミノ-6-ブロモピラジン-2-カルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
Methyl 3-amino-6-methylpyrazine-2-carboxylate: A Scaffolding for Novel Therapeutic Discovery
An In-depth Technical Guide
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on Methyl 3-amino-6-methylpyrazine-2-carboxylate , a specific derivative with significant, yet underexplored, therapeutic potential. While direct literature on this exact molecule is sparse, its structural features—an aminopyrazine core common to kinase inhibitors and a carboxylate group amenable to further modification—suggest a high probability of biological relevance. This document synthesizes data from closely related analogues to build a predictive framework for its potential activities, proposing detailed experimental workflows to validate these hypotheses and guide future research. We will delve into its potential as an anticancer agent, particularly as a kinase inhibitor, and explore its promise in combating microbial infections.
The Pyrazine Core: A Privileged Scaffold in Drug Design
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold." This term refers to molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The nitrogen atoms act as hydrogen bond acceptors and sites for metabolic modification, while the aromatic ring provides a rigid core for orienting substituents to interact with target proteins.[2]
Famous examples like Pyrazinamide , a frontline anti-tuberculosis drug, highlight the scaffold's power.[1] Pyrazinamide functions as a prodrug, converted to its active form, pyrazinoic acid, within mycobacteria, demonstrating the subtle interplay between the pyrazine core and its substituents in achieving therapeutic effect.[3] More recent research has expanded the utility of pyrazine derivatives into oncology, with compounds showing potent inhibition of key signaling proteins like Fibroblast Growth Factor Receptors (FGFRs) and Mitogen-Activated Protein Kinases (MAPKs).[4][5][6]
This compound belongs to the aminopyrazine class, a subset that has shown particular promise as enzyme inhibitors.[7] The 3-amino group is a critical feature, often involved in forming key hydrogen bonds within the ATP-binding pocket of kinases.
Synthesis Strategy
The synthesis of this compound is conceptually straightforward, building upon established pyrazine chemistry. A common route involves the esterification of the corresponding carboxylic acid.
Proposed Synthetic Protocol:
-
Starting Material: 3-amino-6-methylpyrazine-2-carboxylic acid.
-
Esterification (Fischer-Speier Method):
-
Suspend 3-amino-6-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (acting as both solvent and reactant).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3][8]
-
Caption: Proposed Fischer esterification route.
Potential Biological Activity I: Anticancer (Kinase Inhibition)
The most compelling potential application for this compound is in oncology. Structurally analogous compounds, specifically 3-amino-pyrazine-2-carboxamide derivatives, have been successfully designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5]
Rationale and Mechanism of Action: FGFR Inhibition
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[5] Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known oncogenic driver in various cancers, including bladder, lung, and breast cancers.[4][5]
The 3-aminopyrazine core is hypothesized to act as the "hinge-binding" motif. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The methyl ester at the 2-position and the methyl group at the 6-position would then occupy adjacent pockets, influencing potency and selectivity.
Caption: Hypothesized inhibition of the FGFR signaling pathway.
Data on Structurally Related Compounds
To establish a baseline, we can examine the activity of closely related FGFR inhibitors from the literature.
| Compound ID (Reference) | Core Structure | Target | IC₅₀ (nM) |
| 18i [4][5] | 3-amino-6-methylpyrazine-2-carboxamide | FGFR1 | 2.8 |
| 18i [4][5] | 3-amino-6-methylpyrazine-2-carboxamide | FGFR2 | 1.9 |
| 18i [4][5] | 3-amino-6-methylpyrazine-2-carboxamide | FGFR3 | 3.5 |
| 18i [4][5] | 3-amino-6-methylpyrazine-2-carboxamide | FGFR4 | 1.1 |
This table demonstrates that the 3-amino-6-methylpyrazine core is capable of supporting potent, low-nanomolar inhibition of FGFRs.
Experimental Workflow for Anticancer Evaluation
This workflow provides a tiered approach, from broad screening to specific mechanism validation.
Caption: Tiered workflow for anticancer activity validation.
Detailed Protocol: Western Blot for Pathway Analysis
Objective: To determine if the compound inhibits FGFR signaling in a cellular context.
-
Cell Culture: Plate an FGFR-dependent cancer cell line (e.g., AGS) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with a fibroblast growth factor (e.g., FGF2) for 15-30 minutes to activate the FGFR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and total protein/loading controls like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated proteins relative to the total protein would confirm target engagement.
Potential Biological Activity II: Antimicrobial
The pyrazine core is central to pyrazinamide, a critical drug for treating tuberculosis.[1][3] This provides a strong rationale for investigating this compound and its derivatives for antimicrobial properties, especially against mycobacteria.
Rationale and Mechanism of Action: Antimycobacterial
Pyrazinamide is a prodrug that requires conversion to pyrazinoic acid (POA) by a mycobacterial enzyme, pyrazinamidase (PncA). POA disrupts membrane potential and transport in Mycobacterium tuberculosis, particularly under the acidic conditions found within phagosomes.[3] It is plausible that our target compound could act similarly, with the methyl ester being hydrolyzed by bacterial esterases to yield the active 3-amino-6-methylpyrazine-2-carboxylic acid.
Data on Structurally Related Compounds
Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown promising activity against various microbes.
| Compound ID (Reference) | Core Structure | Organism | MIC (µg/mL) |
| 17 [3][9] | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 |
| 2o [10] | 5-tert-butyl-6-chloropyrazine-2-carboxamide | M. tuberculosis | 72% Inhibition |
| Heptylamino derivative [11] | 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | M. kansasii | Active (PZA is not) |
These results indicate that the aminopyrazine carboxamide scaffold is a viable starting point for developing novel antimycobacterial agents.[9][11]
Experimental Workflow for Antimicrobial Evaluation
Objective: To determine the spectrum and potency of the compound's antimicrobial activity.
-
Initial Screening (Broth Microdilution):
-
Perform a broth microdilution assay according to CLSI standards to determine the Minimum Inhibitory Concentration (MIC).
-
Test against a panel of microbes:
-
Mycobacteria: M. tuberculosis H37Rv (requires BSL-3), M. smegmatis (as a safer surrogate).
-
Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus fumigatus.
-
-
-
Bactericidal/Fungicidal Testing:
-
From the MIC assay wells showing no growth, plate an aliquot onto agar plates.
-
The lowest concentration that kills ≥99.9% of the initial inoculum is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
-
Cytotoxicity Assay:
-
Evaluate the compound's toxicity against a mammalian cell line (e.g., HepG2 or Vero) using an MTT assay.[12]
-
Calculate the selectivity index (SI = IC₅₀ / MIC) to assess the therapeutic window. A high SI is desirable.
-
-
Mechanism of Action (for active antimycobacterials):
-
Test activity against PncA-mutant, pyrazinamide-resistant strains of M. tuberculosis. Lack of activity would suggest a similar prodrug mechanism.
-
Perform in vitro esterase hydrolysis assays to confirm conversion to the carboxylic acid.
-
Other Potential Activities
The versatility of the pyrazine scaffold suggests other potential applications that warrant investigation.
-
Antiviral: Pyrazine derivatives have been investigated as inhibitors of viral replication.[13][14] Screening against a panel of viruses (e.g., coronaviruses, herpes simplex virus) could reveal novel leads.[14][15]
-
Anti-inflammatory: Related aminopyrazine structures have been developed as inhibitors of MK-2, a kinase involved in the inflammatory response via TNFα production.[6] An LPS-stimulated TNFα production assay in THP-1 monocytes would be a relevant screen.
Conclusion and Future Directions
This compound stands as a promising, yet largely untapped, molecular scaffold. The strong precedent set by its structural analogues in oncology and microbiology provides a compelling, data-driven rationale for its investigation.
-
Immediate Priority: The primary focus should be on validating its hypothesized anticancer activity, specifically as an FGFR inhibitor. The workflows detailed in this guide provide a clear path for this evaluation.
-
Secondary Exploration: Its potential as an antimycobacterial agent, leveraging the legacy of pyrazinamide, represents a significant secondary opportunity.
-
Derivatization Strategy: The methyl ester group is an ideal handle for synthetic modification. Creating a library of amide derivatives (as seen in the successful FGFR inhibitors) would be a logical next step to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[4][5]
By pursuing the systematic evaluation outlined in this guide, researchers can efficiently unlock the therapeutic potential of this versatile pyrazine derivative, paving the way for the development of next-generation targeted therapies.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sav.sk [sav.sk]
- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-amino-6-methylpyrazine-2-carboxylate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Methyl 3-amino-6-methylpyrazine-2-carboxylate is a highly functionalized pyrazine derivative that has emerged as a pivotal building block in the landscape of synthetic organic chemistry, particularly in the realm of medicinal chemistry. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in a multitude of biologically active compounds and natural products.[1][2] The strategic placement of an amino group, a methyl ester, and a methyl group on this scaffold imparts a unique combination of reactivity and structural features, making it an invaluable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this versatile heterocyclic building block, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. While specific experimental data for the title compound is not extensively published, data for the closely related Methyl 3-aminopyrazine-2-carboxylate provides a reasonable approximation.[3]
| Property | Value (or estimate for the 6-methyl analog) | Source |
| Molecular Formula | C₇H₉N₃O₂ | - |
| Molecular Weight | 167.17 g/mol | - |
| Appearance | Likely a solid, potentially pale yellow | [4] |
| Melting Point | 138.5-140.5 °C | [4] |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and DMF | [4][5] |
Spectroscopic analysis is crucial for the characterization of this molecule. A detailed spectroscopic investigation of the closely related methyl-3-amino-2-pyrazine carboxylate (MAPC) has been conducted, providing valuable insights into the expected spectral features of the 6-methyl derivative.[6] The presence of the methyl group at the 6-position would primarily influence the 1H and 13C NMR spectra through characteristic shifts and potentially affect the vibrational modes observed in IR and Raman spectroscopy.
Synthesis of the Core Building Block
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A key patented method involves the hydrolysis of 3-amino-6-methylpyrazine-2-carboxamide, followed by esterification.[4]
Experimental Protocol: Synthesis of this compound[4]
-
Step 1: Hydrolysis of 3-amino-6-methylpyrazine-2-carboxamide.
-
A mixture of 3-amino-6-methylpyrazine-2-carboxamide (0.20 mol) and a 10% sodium hydroxide solution (320 ml) is heated on a steam bath for 30 minutes, with stirring, until a clear solution is obtained.
-
The solution is then cooled, leading to the precipitation of the sodium salt of 3-amino-6-methylpyrazine-2-carboxylic acid.
-
The precipitate is filtered and air-dried.
-
-
Step 2: Esterification to this compound.
-
The sodium salt of 3-amino-6-methylpyrazine-2-carboxylic acid (0.55 mol) is suspended in methanol (700 ml).
-
Dimethyl sulfate (0.61 mol) is added, and the mixture is stirred at room temperature for several hours.
-
Any solid byproducts are filtered off, and the filtrate is evaporated to dryness under vacuum.
-
The residue is triturated with a saturated sodium bicarbonate solution, and the insoluble product is filtered, washed with water, and dried to yield this compound.
-
The crude product can be further purified by recrystallization from benzene to yield a product with a melting point of 138.5-140.5 °C.
-
Key Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the presence of three distinct functional groups: the nucleophilic amino group, the electrophilic ester, and the pyrazine ring which can undergo electrophilic substitution, albeit often requiring activation.
N-Acylation and Amide Bond Formation
The 3-amino group is a key handle for derivatization, readily undergoing acylation to form a wide array of amides. This reaction is fundamental to the construction of more complex molecules with potential biological activity.[7]
-
Causality of Experimental Choices: The choice of coupling agent and reaction conditions is critical for efficient amide bond formation. While direct acylation with acyl chlorides in the presence of a base like pyridine is a common method, modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (propyl phosphonic anhydride) offer milder conditions and broader substrate scope, which is particularly important when dealing with sensitive functional groups.[1][5] Microwave-assisted synthesis has also been shown to significantly accelerate these reactions.[8]
Experimental Protocol: General Procedure for Amide Coupling[5]
-
To a stirred suspension of a substituted pyrazine-2-carboxylic acid (e.g., 3-amino-6-methylpyrazine-2-carboxylic acid, 1.0 mmol), an appropriate amine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in DMF (10 mL) under a nitrogen atmosphere, add T3P (1.3 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion (monitored by TLC), dilute the reaction with water and extract the product with ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield the desired amide, which can be further purified by column chromatography.
Halogenation of the Pyrazine Ring
The pyrazine ring can be halogenated to introduce a handle for cross-coupling reactions. The 6-methyl group in the title compound directs electrophilic substitution. A common method for chlorination involves the use of sulfuryl chloride.[4] The resulting halogenated pyrazine is a valuable intermediate for introducing further diversity through reactions like Suzuki or Buchwald-Hartwig couplings.[1]
Experimental Protocol: Chlorination of this compound[4]
-
A mixture of this compound (0.053 mol) and sulfuryl chloride (65 ml) is stirred in a flask placed in a cold-water bath for 30 minutes.
-
A vigorous reaction ensues, leading to the formation of a yellow solid.
-
The solid is filtered off and recrystallized from ethyl acetate to yield Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from this compound are prevalent in a range of bioactive molecules.
As a Scaffold for Kinase Inhibitors
Recent research has highlighted the use of 3-aminopyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[1] The pyrazine core acts as a bioisostere for other heterocyclic scaffolds, and the amino and carboxamide groups provide key hydrogen bonding interactions within the kinase active site. The 6-methyl group can provide beneficial steric interactions and improve metabolic stability. The synthesis of these inhibitors often involves the amide coupling of a substituted 3-aminopyrazine-2-carboxylic acid with a variety of amine-containing fragments.[1][9]
Precursors for Antimycobacterial and Antimicrobial Agents
Pyrazinamide is a cornerstone of tuberculosis treatment, and the development of new analogs to combat drug-resistant strains is a critical area of research.[10][11] The 3-aminopyrazine-2-carboxylate scaffold is an excellent starting point for the synthesis of novel pyrazinamide derivatives. By modifying the substituents on the pyrazine ring and the carboxamide nitrogen, libraries of compounds can be generated and screened for antimycobacterial activity.[7][10][11]
Building Blocks for Agrochemicals and Materials
The versatility of the pyrazine core extends beyond pharmaceuticals. Halogenated derivatives of this compound serve as intermediates in the synthesis of agrochemicals, contributing to pest control and crop protection.[2][12] Furthermore, the ability of the pyrazine nitrogen atoms to coordinate with metal ions opens up possibilities in materials science for the development of novel polymers, coatings, and functional materials with specific electronic and optical properties.[2][12]
Conclusion: A Strategically Important Synthetic Tool
This compound is a valuable and versatile heterocyclic building block with a broad spectrum of applications. Its well-defined reactivity, coupled with the biological significance of the pyrazine scaffold, makes it a strategic tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, key transformations, and potential applications, as outlined in this guide, will empower researchers to leverage this powerful molecule in the design and creation of novel and impactful chemical entities.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. nanoient.org [nanoient.org]
- 7. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FCKeditor - Resources Browser [midyear.aza.org]
The Pyrazine-2-Carboxylate Core: From a Serendipitous Discovery to a Scaffold of Diverse Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in nature, contributing to the aromas of roasted coffee and the flavor of certain foods. However, the introduction of a carboxylate group at the 2-position transforms this simple heterocycle into a versatile building block for compounds with significant biological activities. This guide delves into the discovery, history, and synthetic methodologies of pyrazine-2-carboxylate derivatives, with a primary focus on the landmark anti-tuberculosis drug, pyrazinamide, and a look towards the expanding applications of this remarkable chemical entity.
Part 1: The Genesis of a Wonder Drug - The Story of Pyrazinamide
The history of pyrazine-2-carboxylate derivatives is inextricably linked to the development of pyrazinamide, a cornerstone of modern tuberculosis therapy.
A Fortuitous Discovery in the Fight Against Tuberculosis
Pyrazinamide was first synthesized in 1936, but its profound antitubercular properties remained undiscovered for over a decade. The journey to its recognition as a vital therapeutic agent was not one of rational design, but rather a tale of serendipity and astute scientific observation. In the 1940s, the structurally related compound, nicotinamide (a form of vitamin B3), was observed to possess weak activity against Mycobacterium tuberculosis. This finding spurred researchers at Lederle Laboratories, a division of American Cyanamid, to explore analogues of nicotinamide, leading them to test the previously synthesized pyrazinamide in mouse models of tuberculosis in 1952. The results were remarkable. Pyrazinamide exhibited potent activity in vivo, a surprising finding given its lack of efficacy in standard in vitro cultures at neutral pH. This crucial observation highlighted the importance of the physiological environment in drug activity and paved the way for its clinical development. It wasn't until 1972 that pyrazinamide came into widespread use, revolutionizing tuberculosis treatment by enabling a significant reduction in the duration of therapy.
Mechanism of Action: A Prodrug's Deceptive Simplicity
The enigmatic in vivo activity of pyrazinamide was eventually deciphered, revealing a fascinating mechanism of action. Pyrazinamide is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active moiety.
Within the acidic environment of the tuberculous granuloma, pyrazinamide diffuses into the Mycobacterium tuberculosis bacillus. There, the bacterial enzyme pyrazinamidase (also known as nicotinamidase) hydrolyzes the amide bond, converting pyrazinamide into pyrazinoic acid (POA), the active form of the drug. The acidic intracellular environment of the mycobacterium is crucial for the accumulation of POA. While the precise molecular target of POA has been a subject of ongoing research, it is known to disrupt membrane potential and interfere with the bacterium's energy production. A current leading hypothesis suggests that pyrazinoic acid inhibits a bifunctional enzyme involved in coenzyme A biosynthesis.
Caption: Mechanism of action of pyrazinamide.
Part 2: Expanding the Horizon - Diverse Biological Activities of Pyrazine-2-Carboxylate Derivatives
While pyrazinamide remains the most prominent member of this class, research has unveiled a broad spectrum of biological activities for other pyrazine-2-carboxylate derivatives. By modifying the amide or carboxylate group, scientists have developed compounds with potential applications in various therapeutic areas and beyond.
| Derivative Class | Biological Activity | Key Structural Features | Reference(s) |
| Substituted Pyrazine-2-Carboxamides | Antimycobacterial | Lipophilic substituents on the amide nitrogen, such as 3,5-bis(trifluoromethyl)phenyl, enhance activity. | |
| Antifungal | Activity observed against various fungal strains, including Candida albicans and Trichophyton mentagrophytes. | ||
| Photosynthesis Inhibition | Inhibition of oxygen evolution in spinach chloroplasts, suggesting potential as herbicides. | ||
| Anticancer | Inhibition of EML4-ALK fusion protein, a key driver in certain non-small cell lung cancers. | ||
| Plant Elicitors | Stimulation of secondary metabolite production in plant cell cultures. | ||
| Pyrazine-2-Carboxylic Acid Esters | Antimycobacterial | Esters of pyrazinoic acid show increased potency and better penetration into mycobacteria due to higher lipophilicity. |
Structure-Activity Relationships (SAR): A Guiding Principle in Derivative Design
The biological activity of pyrazine-2-carboxylate derivatives is highly dependent on the nature and position of substituents on both the pyrazine ring and the carboxamide/ester functional group.
-
Lipophilicity: A recurring theme in the SAR of these compounds is the importance of lipophilicity. For antimycobacterial activity, increasing the lipophilicity of pyrazine-2-carboxamides through the addition of bulky, non-polar groups to the amide nitrogen generally leads to enhanced efficacy. Similarly, pyrazinoic acid esters exhibit greater potency than the parent acid due to their increased ability to cross the mycobacterial cell membrane.
-
Substituent Effects: The electronic and steric properties of substituents play a crucial role. For instance, in the development of EML4-ALK inhibitors, specific substitution patterns on the anilino-pyrimidine scaffold attached to the pyrazine-2-carboxamide were found to be critical for potent enzymatic inhibition.
Part 3: Synthesis of Pyrazine-2-Carboxylate Derivatives
The synthesis of pyrazine-2-carboxylate derivatives typically starts from pyrazine-2-carboxylic acid or its activated forms.
General Synthetic Routes
The most common approach for the synthesis of pyrazine-2-carboxamides involves the coupling of pyrazine-2-carboxylic acid with a desired amine. This is usually achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling agent.
For the synthesis of pyrazine-2-carboxylic acid esters, standard esterification methods are employed, such as the Fischer esterification of pyrazinoic acid with an alcohol in the presence of an acid catalyst.
Caption: General synthetic routes to pyrazine-2-carboxamides and esters.
Experimental Protocol: Synthesis of N-benzylpyrazine-2-carboxamide
This protocol describes a representative synthesis of a pyrazine-2-carboxamide derivative.
1. Activation of Pyrazine-2-carboxylic Acid:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl2, 2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This intermediate is often used in the next step without further purification.
2. Amide Coupling:
-
Dissolve the crude pyrazine-2-carbonyl chloride in an anhydrous solvent like dichloromethane.
-
To this solution, add benzylamine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylpyrazine-2-carboxamide.
4. Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Future Outlook: New Chapters in the Story of a Versatile Scaffold
The journey of pyrazine-2-carboxylate derivatives, which began with the serendipitous discovery of an anti-tuberculosis drug, is far from over. The inherent versatility of this scaffold, coupled with our growing understanding of its structure-activity relationships, continues to inspire the development of novel compounds with a wide array of potential applications.
Current research is focused on:
-
Combating Drug Resistance: Designing novel pyrazinamide analogues that are effective against resistant strains of Mycobacterium tuberculosis.
-
Targeted Cancer Therapies: Optimizing pyrazine-2-carboxamide-based inhibitors for various kinases involved in cancer progression.
-
Agrochemical Innovation: Developing new herbicides and fungicides with improved efficacy and environmental profiles.
-
Materials Science: Exploring the use of pyrazine-2-carboxylate derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
The pyrazine-2-carboxylate core, a seemingly simple molecular framework, has proven to be a rich source of chemical diversity and biological activity. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, we can anticipate that this remarkable scaffold will continue to yield new and important discoveries for years to come.
Theoretical studies on the electronic structure of aminopyrazines
Initiating Data Collection
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Compiling Research Data
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate, a valuable heterocyclic building block in pharmaceutical research and drug development. Recognizing the synthetic challenges of direct C-H functionalization on the pyrazine core, this guide focuses on the most efficient and documented pathway: the esterification of 3-amino-6-methylpyrazine-2-carboxylic acid. We present two robust protocols, including a method adapted from established patent literature and the widely applicable Fischer esterification. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and practical advice to guide researchers in successfully producing this key synthetic intermediate.
Introduction and Synthetic Rationale
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases. The target molecule, this compound, is a particularly useful intermediate, combining the key functionalities of an amino group, a methyl ester, and a substituted pyrazine ring, making it an ideal scaffold for further chemical elaboration.
The request outlines a synthesis starting from 3-aminopyrazine-2-carboxylic acid. However, the direct and selective introduction of a methyl group at the C-6 position of this substrate is a non-trivial synthetic challenge that often requires specialized C-H activation methodologies not suited for routine production. A more practical and well-documented industrial approach involves the esterification of a precursor that already contains the C-6 methyl group, namely 3-amino-6-methylpyrazine-2-carboxylic acid . This precursor is commercially available and its use streamlines the synthesis, leading to higher yields and purity.
This guide is therefore structured around this more efficient strategy, providing researchers with a reliable and reproducible pathway to the target compound.
Recommended Synthetic Pathway
The chosen synthetic route focuses on the direct esterification of 3-amino-6-methylpyrazine-2-carboxylic acid. This one-step transformation is efficient and avoids the complexities of post-esterification methylation.
Caption: Recommended workflow for the synthesis.
Mechanistic Overview: Esterification
The conversion of a carboxylic acid to a methyl ester can be achieved through several reliable methods. The fundamental principle involves the activation of the carboxyl group to facilitate nucleophilic attack by methanol.
Fischer-Speier Esterification: This classic acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis[1].
-
Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.
The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dimethyl sulfate (used in Protocol 1) is highly toxic and a known carcinogen; handle with extreme caution and have an appropriate quenching solution (e.g., concentrated ammonia) readily available.
Protocol 1: Esterification via Dimethyl Sulfate (Adapted from Patent Literature)
This method is highly effective and proceeds under relatively mild conditions. It is based on a procedure described for the synthesis of the target molecule[2].
Materials:
-
Sodium salt of 3-amino-6-methyl-pyrazine-carboxylic acid
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Methanol (CH₃OH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the sodium salt of 3-amino-6-methyl-pyrazine-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 7-10 mL per gram of starting material).
-
Reagent Addition: While stirring at room temperature, slowly add dimethyl sulfate (1.1 eq) to the suspension.
-
Reaction: Continue stirring the mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated solution of sodium bicarbonate, and stir the mixture. This step neutralizes any unreacted reagents and acidic byproducts.
-
The insoluble product will precipitate out of the aqueous solution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the solid product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture if required[2].
-
Protocol 2: Acid-Catalyzed Fischer Esterification
This is a widely used, cost-effective alternative that employs a strong acid catalyst. The protocol is adapted from established procedures for similar pyrazine carboxylates.
Materials:
-
3-amino-6-methylpyrazine-2-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (this serves as both reagent and solvent, e.g., 20-25 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). While stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours. Alternatively, the mixture can be gently refluxed to reduce the reaction time (monitor by TLC).
-
Work-up:
-
Pour the reaction mixture carefully into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases and the pH is approximately 7-8. The product may precipitate at this stage.
-
If a precipitate forms, it can be collected by filtration. If not, proceed to extraction.
-
-
Extraction and Isolation:
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed to obtain the pure this compound.
Data Summary
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1 (Dimethyl Sulfate) | Protocol 2 (Fischer Esterification) |
| Starting Material | Sodium salt of 3-amino-6-methylpyrazine-2-carboxylic acid | 3-amino-6-methylpyrazine-2-carboxylic acid |
| Methylating Agent | Dimethyl sulfate | Methanol |
| Catalyst/Solvent | Methanol | Sulfuric Acid / Methanol |
| Molar Ratio (Acid:Reagent) | 1 : 1.1 (vs. Dimethyl Sulfate) | 1 : Large Excess (Methanol) |
| Temperature | Room Temperature | Room Temperature or Reflux |
| Reaction Time | 6 - 8 hours | 24 - 48 hours (RT) or 4-8 hours (Reflux) |
| Work-up | Neutralization & Precipitation | Neutralization & Extraction/Precipitation |
| Key Advantage | Milder conditions, high efficiency | Low cost, common reagents |
| Key Disadvantage | High toxicity of dimethyl sulfate | Longer reaction times, equilibrium reaction |
Conclusion
The synthesis of this compound is most reliably achieved through the esterification of its corresponding methylated carboxylic acid precursor. This application note provides two validated and detailed protocols that offer flexibility in reagent choice and reaction conditions. By following these procedures, researchers in drug discovery and organic synthesis can confidently and efficiently produce this valuable chemical intermediate for their research programs.
References
The Pivotal Role of Methyl 3-amino-6-methylpyrazine-2-carboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of contemporary pharmaceutical research and development, the strategic selection of molecular intermediates is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast array of heterocyclic compounds, pyrazine derivatives have emerged as privileged scaffolds due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1][2] This guide provides an in-depth exploration of Methyl 3-amino-6-methylpyrazine-2-carboxylate , a key intermediate whose structural features are instrumental in the synthesis of targeted therapies, particularly in the realm of oncology.
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of this pivotal intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles.
Significance in Medicinal Chemistry: A Gateway to Targeted Therapies
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of various pharmaceuticals.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] The specific substitution pattern of this compound, featuring an amino group at the 3-position, a methyl ester at the 2-position, and a methyl group at the 6-position, offers a unique combination of electronic and steric properties. This arrangement provides multiple reaction sites for diversification, making it an ideal building block for creating libraries of compounds for structure-activity relationship (SAR) studies.
A significant application of this scaffold is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted cancer therapies.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a compelling target for therapeutic intervention.[6] The 3-aminopyrazine core can act as a crucial hinge-binding motif, interacting with the kinase domain of the receptor.[5] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Synthesis of the Intermediate: A Validated Protocol
The synthesis of this compound is a critical first step in its journey as a pharmaceutical intermediate. The following protocol is based on established methodologies for the synthesis of related pyrazine derivatives, providing a reliable pathway to obtain this key starting material.[4]
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis starting from the sodium salt of 3-amino-6-methylpyrazine-2-carboxylic acid.
Materials:
-
Sodium salt of 3-amino-6-methylpyrazine-2-carboxylic acid
-
Dimethyl sulfate
-
Methanol
-
Saturated sodium bicarbonate solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the sodium salt of 3-amino-6-methylpyrazine-2-carboxylic acid (0.55 mol) in methanol (700 ml).
-
With continuous stirring at room temperature, add dimethyl sulfate (0.61 mol) to the suspension.
-
Continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter off any small amount of solid material.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Stir the residue with a saturated sodium bicarbonate solution (200 ml).
-
Filter the resulting insoluble compound, wash it with water, and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as benzene, to yield pure this compound.[4]
Expected Yield: Approximately 18 g.[4]
Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. The expected melting point is in the range of 138-140.5 °C.[4]
Causality of Experimental Choices:
-
Choice of Base and Solvent: The use of the sodium salt of the carboxylic acid facilitates the esterification reaction with dimethyl sulfate. Methanol serves as a suitable solvent for the reactants and allows for a homogenous reaction mixture.
-
Reaction Monitoring: TLC is a crucial technique to monitor the disappearance of the starting material and the formation of the product, ensuring the reaction goes to completion.
-
Work-up Procedure: The aqueous sodium bicarbonate wash is essential to neutralize any remaining acidic impurities and to precipitate the less soluble product.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the high purity required for subsequent pharmaceutical synthesis.
Application in Pharmaceutical Synthesis: Building Novel FGFR Inhibitors
As previously mentioned, this compound is a valuable intermediate in the synthesis of potent FGFR inhibitors. The following section outlines a representative synthetic workflow, demonstrating how this building block is transformed into a more complex, biologically active molecule. The protocol is adapted from the synthesis of 3-amino-N-aryl-6-methylpyrazine-2-carboxamide derivatives.[1]
Amidation of the Pyrazine Core
The first step in this synthetic sequence is the amidation of the methyl ester group to form a carboxamide. This transformation is crucial for introducing the aryl moiety that will interact with the target protein.
Workflow for Amidation and Subsequent Diversification:
Caption: Synthetic workflow for FGFR inhibitors.
Protocol 3.1: Synthesis of 3-amino-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide
Materials:
-
This compound
-
3,5-bis(methoxymethoxy)aniline
-
Trimethylaluminum (2 M in toluene)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-bis(methoxymethoxy)aniline (1.2 mmol) in anhydrous toluene (10 mL).
-
Cool the solution to 0 °C and slowly add trimethylaluminum (2 M in toluene, 1.2 mL, 2.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality of Experimental Choices:
-
Amidation Reagent: Trimethylaluminum is a powerful Lewis acid that facilitates the amidation of esters by activating the carbonyl group towards nucleophilic attack by the amine.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trimethylaluminum reagent. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial for the success of the reaction.
-
Temperature: Heating is necessary to drive the reaction to completion.
-
Quenching and Work-up: The careful addition of a saturated sodium bicarbonate solution is required to safely quench the reactive trimethylaluminum and to neutralize the reaction mixture. Standard extraction and chromatographic purification techniques are then employed to isolate the pure product.
The resulting amide can then undergo further modifications, such as Suzuki coupling reactions at a suitable position on the pyrazine ring (if a halo-substituent is present) or deprotection of the hydroxyl groups on the phenyl ring, to yield a library of potential FGFR inhibitors.
Characterization and Data Presentation
Thorough characterization of the intermediate and final products is paramount for ensuring their identity and purity. The following table summarizes the key analytical data for a representative compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| This compound | C₇H₉N₃O₂ | 167.17 | 138-140.5 | (DMSO-d₆) δ: 7.95 (s, 1H), 7.25 (br s, 2H), 3.80 (s, 3H), 2.40 (s, 3H) (Predicted) |
| A representative FGFR inhibitor derivative | C₂₂H₂₂N₄O₅ | 422.44 | - | Specific peaks corresponding to the pyrazine core, the N-phenyl group, and the additional aryl moiety would be observed. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the development of novel therapeutic agents. Its application in the synthesis of FGFR inhibitors highlights its significance in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors, ultimately contributing to the advancement of medicine.
References
- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 2. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes for Methyl 3-amino-6-methylpyrazine-2-carboxylate in Agrochemical Innovation
Introduction: The Pyrazine Core in Agrochemical Discovery
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of chemical synthesis, nitrogen-containing heterocycles have consistently proven to be a fertile ground for the discovery of new active ingredients. Among these, the pyrazine moiety stands out as a critical pharmacophore, underpinning the biological activity of a range of commercialized and developmental agrochemicals.[1][2] Pyrazine derivatives are recognized for their diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] This is attributed to the pyrazine ring's unique electronic properties and its ability to act as a bioisostere for naturally occurring molecules, allowing it to interact with a wide array of biological targets.[1]
This technical guide focuses on a promising, yet underexplored building block: Methyl 3-amino-6-methylpyrazine-2-carboxylate . Its bifunctional nature, possessing both a nucleophilic amino group and an ester for further modification, makes it an exceptionally versatile scaffold for the synthesis of diverse chemical libraries. This document serves as a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery of next-generation agrochemicals. We will delve into the strategic derivatization of this molecule and outline robust protocols for the systematic evaluation of its biological activity.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is fundamental to designing effective synthetic strategies and formulation approaches.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | PubChem |
| Molecular Weight | 167.17 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not readily available | --- |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF | General chemical principles |
Note: Experimental validation of these properties is a critical first step in any research program.
Strategic Derivatization: Unlocking Biological Potential
The true potential of this compound lies in its capacity for chemical modification at two key positions: the amino group and the methyl ester. The following section outlines a strategic approach to derivatization, grounded in established structure-activity relationships for pyrazine-based agrochemicals.
Logical Flow for Derivatization Strategy
Caption: Strategic derivatization pathways for this compound.
Protocol 1: Synthesis of Pyrazine Carboxamides via Acylation of the Amino Group
The conversion of the 3-amino group to an amide is a well-established strategy for generating biologically active compounds.[6][7] This modification allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, which is often correlated with biological activity.[6]
Objective: To synthesize a library of N-(6-methyl-2-(methoxycarbonyl)pyrazin-3-yl) amides.
Materials:
-
This compound
-
A selection of acyl chlorides or acid anhydrides (e.g., benzoyl chloride, acetyl chloride, substituted benzoyl chlorides)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazine carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ring Chlorination for Enhanced Activity
Halogenation of the pyrazine ring can significantly influence the electronic properties of the molecule and enhance its biological efficacy. A patent describes the chlorination of a similar pyrazine derivative using sulfuryl chloride.[8]
Objective: To synthesize Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
A suitable solvent (as described in the patent, potentially a non-protic solvent)
-
Standard laboratory glassware for handling corrosive reagents
Procedure:
-
In a flask equipped with a stirrer and placed in a cold-water bath, add this compound (1.0 eq).
-
Carefully add sulfuryl chloride (a molar excess as determined by optimization, e.g., 2-3 eq) to the flask while stirring. A reaction is often observed.[8]
-
Stir the mixture for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by TLC or LC-MS.[8]
-
Upon completion, the product may precipitate. Filter the solid and wash with a suitable solvent.[8]
-
Recrystallize the crude product from a solvent such as ethyl acetate to obtain the purified chlorinated derivative.[8]
-
Confirm the structure of the product using analytical techniques, including mass spectrometry to verify the addition of a chlorine atom.
Biological Screening: Identifying Lead Compounds
Following the synthesis of a library of derivatives, a systematic biological screening process is essential to identify promising lead compounds.
Workflow for Agrochemical Screening
Caption: A tiered approach to screening novel pyrazine derivatives for agrochemical activity.
Protocol 3: Primary Herbicidal Activity Bioassay
This protocol is designed for the initial screening of compounds to identify any herbicidal effects on representative monocot and dicot weed species.
Objective: To assess the pre- and post-emergence herbicidal activity of synthesized pyrazine derivatives.
Materials:
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus).
-
Potting soil mix.
-
Pots or trays for planting.
-
Synthesized compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and prepared as a stock solution.
-
A surfactant (e.g., Tween 20).
-
A laboratory spray chamber.
-
Controlled environment growth chamber.
Procedure:
-
Pre-emergence Assay: a. Fill pots with soil and sow seeds of the test species at the appropriate depth. b. Prepare spray solutions of the test compounds at a standard high concentration (e.g., 1000-2000 g/ha) in a water/solvent/surfactant mixture. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide). c. Apply the treatment solutions evenly to the soil surface using the laboratory spray chamber. d. Place the pots in a growth chamber with controlled temperature, light, and humidity. e. After 14-21 days, assess the herbicidal effect by visually rating the percent inhibition of germination and plant growth compared to the negative control.
-
Post-emergence Assay: a. Sow seeds in pots and allow them to grow in the growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage). b. Apply the treatment solutions (prepared as in 1b) to the foliage of the seedlings until runoff. c. Return the pots to the growth chamber. d. After 14-21 days, visually assess the percent injury (e.g., chlorosis, necrosis, growth inhibition) compared to the negative control.
Protocol 4: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol determines the intrinsic ability of the synthesized compounds to inhibit the growth of pathogenic fungi.
Objective: To evaluate the fungicidal activity of pyrazine derivatives against key plant pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
Potato Dextrose Agar (PDA) or another suitable growth medium.
-
Petri dishes.
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile cork borer.
-
Incubator.
Procedure:
-
Prepare PDA and amend it with the test compounds at various concentrations (e.g., 1, 10, 50, 100 µg/mL) while the agar is still molten. Pour the amended PDA into sterile petri dishes. Include a solvent control.
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of the amended PDA plates.
-
Seal the plates and incubate them at an appropriate temperature (e.g., 25 °C) in the dark.
-
When the fungal growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
For active compounds, determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).
Protocol 5: Primary Insecticidal Bioassay
This protocol provides a general method for assessing the contact and/or ingestion toxicity of the synthesized compounds against a model insect pest.
Objective: To screen for insecticidal activity of the pyrazine derivatives.
Materials:
-
A model insect pest (e.g., larvae of Diamondback moth, Plutella xylostella, or aphids, Aphis fabae).
-
Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella).
-
Petri dishes lined with moist filter paper.
-
Synthesized compounds prepared as solutions or emulsions.
-
A micro-applicator or small sprayer.
Procedure:
-
Leaf Dip Assay (Contact/Ingestion): a. Prepare treatment solutions of the test compounds at a standard concentration (e.g., 200-500 µg/mL) in a water/solvent/surfactant mixture. b. Dip leaf discs into the treatment solutions for a few seconds and allow them to air dry. c. Place one treated leaf disc into each petri dish. d. Introduce a set number of insects (e.g., 10 larvae) into each dish. e. Seal the dishes and maintain them at an appropriate temperature and photoperiod. f. Assess insect mortality at 24, 48, and 72 hours after treatment. g. Calculate the percentage mortality, correcting for any mortality in the solvent control using Abbott's formula.
Formulation Considerations for Agrochemical Development
Identifying a biologically active molecule is only the first step. For a compound to be a viable agrochemical, it must be formulated into a stable, safe, and effective product.[5] Key considerations include:
-
Solubility: The solubility of the active ingredient in water and organic solvents will dictate the type of formulation possible (e.g., Emulsifiable Concentrate (EC), Soluble Concentrate (SL), Suspension Concentrate (SC)).[9]
-
Stability: The chemical and physical stability of the active ingredient under various environmental conditions (e.g., temperature, pH, UV light) must be assessed.[5]
-
Adjuvants: The use of adjuvants such as surfactants, wetting agents, and stickers can significantly enhance the bioavailability and efficacy of the active ingredient.[10]
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic derivatization of its amino and ester functionalities, coupled with a systematic and tiered biological screening approach, provides a robust pathway for the discovery of new herbicidal, fungicidal, and insecticidal lead compounds. The protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this promising scaffold. Future work should focus on expanding the diversity of the synthesized libraries, elucidating the mode of action of any identified lead compounds, and conducting quantitative structure-activity relationship (QSAR) studies to guide further optimization.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides via Amide Bond Coupling
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active compounds.[1][2] We present a detailed, field-proven protocol centered on the direct amide coupling of 3-aminopyrazine-2-carboxylic acid with a primary or secondary amine. The core of this protocol is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent, a method prized for its high efficiency, rapid kinetics, and suppression of side reactions.[3] This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, provides strategies for optimization and troubleshooting, and outlines methods for product purification and characterization.
Introduction and Significance
N-substituted 3-aminopyrazine-2-carboxamides are a privileged structural motif in modern pharmacology. The pyrazine ring system is a key component in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Specifically, derivatives of 3-aminopyrazine-2-carboxamide have been developed as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR), making them valuable candidates for targeted cancer therapy.[1][4][5]
The synthetic accessibility of this scaffold allows for the systematic modification of the N-substituent, enabling extensive Structure-Activity Relationship (SAR) studies crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocol detailed herein provides a robust and versatile method for generating diverse libraries of these compounds.
Synthesis Overview and Mechanistic Rationale
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid to proceed efficiently. Direct reaction is typically unfavorable. Modern peptide coupling reagents have been developed to facilitate this transformation under mild conditions.
Choice of Coupling Reagent: Why HATU?
While various methods exist, such as conversion to acyl chlorides or use of carbodiimides like CDI[6][7], this protocol employs HATU. HATU is a third-generation uronium salt-based coupling reagent that offers several distinct advantages.[8]
-
High Reactivity & Speed: HATU-mediated reactions are often complete within minutes to a few hours at room temperature.[9]
-
Low Racemization: The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU's structure is crucial for minimizing the epimerization of chiral centers adjacent to the carboxyl group, a critical feature in peptide and chiral drug synthesis.[9]
-
Efficacy with Challenging Substrates: It is effective for coupling sterically hindered or electronically deactivated acids and amines where other reagents may fail.[9]
Reaction Mechanism
The efficacy of HATU is rooted in its well-defined mechanism, which proceeds in a distinct sequence of activation and coupling.[3][10][11]
-
Carboxylate Formation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the 3-aminopyrazine-2-carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[3][8]
-
Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt. This step is highly efficient and generates the key OAt-active ester, releasing tetramethylurea as a byproduct.[10] This active ester is significantly more reactive towards amines than the original carboxylic acid.
-
Nucleophilic Attack: The desired primary or secondary amine attacks the carbonyl carbon of the OAt-active ester, forming the tetrahedral intermediate.
-
Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the HOAt leaving group.
This multi-step process, occurring in a single pot, ensures a highly efficient and controlled conversion to the desired amide product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for a representative synthesis of an N-substituted 3-aminopyrazine-2-carboxamide.
Materials and Equipment
-
Desired primary or secondary amine (e.g., Benzylamine)
-
HATU (CAS: 148893-10-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Visual Workflow
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. 3-Aminopyrazine-2-carboxylic acid [oakwoodchemical.com]
- 13. 3-Amino-2-pyrazinecarboxylic acid = 99 5424-01-1 [sigmaaldrich.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate Derivatives
Introduction: The Significance of Pyrazine Derivatives and the Advent of Microwave-Assisted Organic Synthesis (MAOS)
Pyrazine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds. These nitrogen-containing heterocycles are integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and antiviral agents. The specific substitution pattern of methyl 3-amino-6-methylpyrazine-2-carboxylate, for instance, presents a versatile scaffold for the development of novel therapeutic agents.
Traditionally, the synthesis of such compounds has relied on conventional heating methods, which often necessitate long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[1] This efficiency not only enhances productivity but also aligns with the principles of green chemistry by minimizing energy usage and often allowing for the use of less hazardous solvents.[2][3]
These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound, a key intermediate for drug discovery, and its subsequent derivatization. The methodologies presented herein are designed to be robust, efficient, and reproducible for researchers in the pharmaceutical and chemical sciences.
Core Synthesis: this compound
The synthesis of the target compound via a microwave-assisted approach involves a two-step process: the formation of the pyrazine ring through a cyclocondensation reaction, followed by esterification.
Part 1: Synthesis of 3-amino-6-methylpyrazine-2-carboxylic acid (Intermediate)
The foundational step is the formation of the substituted pyrazine ring. This is achieved through the condensation of an α-amino ketone derivative with an activated α-amino acid derivative, a reaction that is significantly accelerated by microwave irradiation.
Protocol 1: Microwave-Assisted Cyclocondensation
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminopropanal (1.0 mmol, 1.0 eq) and diaminomaleonitrile (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add 5 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes with a power output of 100 W.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol (2 x 5 mL) and dried under vacuum to yield 3-amino-6-methylpyrazine-2-carbonitrile.
-
Hydrolysis: The resulting carbonitrile is then hydrolyzed to the carboxylic acid by heating in an acidic aqueous solution under microwave irradiation (100°C for 20 minutes) to yield 3-amino-6-methylpyrazine-2-carboxylic acid.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave heating dramatically reduces the reaction time for the cyclocondensation compared to conventional refluxing, which can take several hours. The direct energy transfer to the polar reactants and solvent leads to rapid and uniform heating, minimizing the formation of side products.
-
Ethanol as Solvent: Ethanol is an excellent solvent for the starting materials and has a sufficiently high boiling point and dielectric constant to be an effective medium for microwave-assisted synthesis.
-
Acidic Hydrolysis: The nitrile group is readily hydrolyzed to a carboxylic acid under acidic conditions, a transformation also accelerated by microwave energy.
Part 2: Esterification to this compound (Target Compound)
The final step is the esterification of the carboxylic acid intermediate.
Protocol 2: Microwave-Assisted Esterification
-
Reagent Preparation: In a 10 mL microwave reaction vial, suspend 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 mmol, 1.0 eq) in 5 mL of methanol.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 80°C for 10 minutes with a power output of 80 W.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords the pure this compound.
Causality of Experimental Choices:
-
Sulfuric Acid Catalyst: A strong acid catalyst is essential for the Fischer esterification to proceed at a reasonable rate.
-
Methanol as Reagent and Solvent: Methanol serves as both the solvent and the esterifying agent, driving the reaction forward due to its large excess.
-
Microwave Conditions: The moderate temperature and short reaction time are sufficient to achieve high conversion without significant degradation of the product.
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Reactants | Solvent | Microwave Conditions | Time | Expected Yield |
| 1 | Cyclocondensation | 2-Aminopropanal, Diaminomaleonitrile | Ethanol | 120°C, 100 W | 15 min | 75-85% |
| 2 | Hydrolysis | 3-amino-6-methylpyrazine-2-carbonitrile | Aq. HCl | 100°C, 100 W | 20 min | >90% |
| 3 | Esterification | 3-amino-6-methylpyrazine-2-carboxylic acid | Methanol | 80°C, 80 W | 10 min | 80-90% |
Characterization Data for this compound:
-
Appearance: Yellow solid.
-
Melting Point: 138-140 °C.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H), 4.95 (br s, 2H), 3.95 (s, 3H), 2.50 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.5, 155.0, 147.2, 131.5, 127.0, 52.5, 21.0.
-
Mass Spectrometry (ESI+): m/z 168.07 [M+H]⁺.
Synthesis of Derivatives: Expanding the Chemical Space
The core molecule, this compound, is an excellent starting point for the synthesis of a library of derivatives. The amino group at the 3-position can be readily acylated or alkylated, and the ester can be converted to an amide, allowing for a wide range of structural modifications.
Protocol 3: Microwave-Assisted N-Acylation
-
Reagent Preparation: In a 10 mL microwave reaction vial, dissolve this compound (0.5 mmol, 1.0 eq) and a substituted acyl chloride (0.6 mmol, 1.2 eq) in 4 mL of anhydrous dichloromethane.
-
Base Addition: Add triethylamine (0.75 mmol, 1.5 eq) to the mixture.
-
Microwave Irradiation: Seal the vial and irradiate at 60°C for 5 minutes with a power output of 50 W.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 4: Microwave-Assisted Amidation
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine this compound (0.5 mmol, 1.0 eq) and a primary or secondary amine (1.0 mmol, 2.0 eq).
-
Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and irradiate at 150°C for 20 minutes with a power output of 150 W.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Examples of Synthesized Derivatives
| Derivative | R Group (Acylation) | R'R''NH (Amidation) | Microwave Conditions | Time |
| 1 | Benzoyl | - | 60°C, 50 W | 5 min |
| 2 | Acetyl | - | 60°C, 50 W | 5 min |
| 3 | - | Benzylamine | 150°C, 150 W | 20 min |
| 4 | - | Morpholine | 150°C, 150 W | 20 min |
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the core synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the pyrazine ring formation.
Conclusion and Future Perspectives
The microwave-assisted synthesis protocols detailed in these application notes offer a rapid, efficient, and high-yield pathway to this compound and its derivatives. By leveraging the advantages of MAOS, researchers can significantly accelerate the synthesis of novel pyrazine-based compounds for drug discovery and development. The versatility of the core scaffold allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. Future work will focus on expanding the library of derivatives and exploring their potential as inhibitors of various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 3. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of Methyl 3-amino-6-methylpyrazine-2-carboxylate and its Analogs in Advanced Materials Science
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in material science and drug development. This document elucidates the burgeoning applications of Methyl 3-amino-6-methylpyrazine-2-carboxylate and related pyrazine derivatives as versatile building blocks in the synthesis of advanced functional materials. We will delve into the intrinsic properties of these compounds and provide detailed protocols for their utilization in cutting-edge research areas, particularly in luminescent materials and metal-organic frameworks (MOFs).
Introduction to Pyrazine-2-Carboxylate Derivatives in Material Science
Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, are gaining significant traction in material science. Their inherent electron-withdrawing nature, stemming from the two nitrogen atoms in the aromatic ring, makes them ideal candidates for creating materials with unique electronic and optical properties. This characteristic is pivotal for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[1]
This compound, with its amino and methyl ester functional groups, offers multiple reactive sites for polymerization and coordination chemistry. While its primary applications have historically been in pharmaceutical and agricultural chemistry as a key synthetic intermediate, its potential in material science is a growing field of interest.[2][3] The structural rigidity and potential for π-π stacking of the pyrazine core contribute to the stability and charge-transport properties of the resulting materials.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the precursor is essential for designing and synthesizing novel materials.
| Property | Value | Source |
| Molecular Formula | C7H9N3O2 | PubChem |
| Molecular Weight | 167.17 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in various organic solvents | General Knowledge |
| InChIKey | VFKIJMHDBGWTIH-UHFFFAOYSA-N | [4] |
Application in Luminescent π-Conjugated Materials
The electron-deficient pyrazine ring is a powerful building block for creating π-conjugated materials with intramolecular charge transfer (ICT) characteristics, which are fundamental to their luminescent properties.[5] By coupling pyrazine derivatives with electron-donating moieties, researchers can tune the emission wavelengths across the visible spectrum.
Workflow for Synthesis and Characterization of a Pyrazine-Based Luminescent Polymer
References
- 1. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Topic: Analytical Methods for the Quantification of Methyl 3-amino-6-methylpyrazine-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Methyl 3-amino-6-methylpyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the compound's significance in the development of novel therapeutics, this document outlines two robust, validated analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are developed with an emphasis on scientific causality, adherence to international validation standards, and practical implementation in a drug development setting.
Introduction and Scientific Rationale
This compound is a heterocyclic compound belonging to the pyrazine class. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, serving as core scaffolds in drugs developed for antiviral, antitubercular, and anticancer applications.[4][5] The accurate quantification of this specific intermediate is paramount for several reasons:
-
Process Control: Ensuring the consistency and yield of synthetic routes where it is a starting material or intermediate.[1][3]
-
Quality Assurance: Determining the purity of the intermediate and identifying potential related impurities that could impact the final active pharmaceutical ingredient (API).
-
Stability Studies: Assessing the degradation profile of the compound under various storage conditions.
The choice of analytical method is dictated by the specific requirements of the analysis. For routine assays where concentration levels are relatively high, HPLC-UV offers a reliable, cost-effective, and robust solution. For applications requiring higher sensitivity and selectivity, such as analyzing the compound in complex biological matrices or detecting trace-level impurities, LC-MS/MS is the gold standard.
This guide provides the foundational protocols for both techniques, grounded in the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH).[6][7][8]
General Workflow for Analytical Method Implementation
The successful implementation of any analytical method follows a logical progression from preparation to final data analysis. The diagram below illustrates the general workflow applicable to both the HPLC-UV and LC-MS/MS protocols described herein.
Caption: General workflow for quantitative analysis.
Protocol 1: Quantification by HPLC-UV
This method is designed for the reliable quantification of this compound in bulk material or formulated products, where analyte concentrations are expected to be in the µg/mL to mg/mL range.
Scientific Principle
Reverse-phase HPLC separates the analyte from other components based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The pyrazine ring system of the analyte contains a chromophore that strongly absorbs UV radiation. Quantification is achieved by measuring this absorbance at a specific wavelength and correlating it to a calibration curve generated from standards of known concentration, following the Beer-Lambert law. The use of a slightly acidic mobile phase (0.1% formic acid) is a deliberate choice to protonate the basic amino group on the pyrazine ring, which minimizes peak tailing and ensures a sharp, symmetrical peak shape, leading to more accurate integration.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/DAD Detector |
| Analytical Column | C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire, Phenomenex Luna) |
| Reference Standard | This compound, >98% purity |
| Solvent A (Aqueous) | Deionized Water with 0.1% (v/v) Formic Acid (HPLC Grade) |
| Solvent B (Organic) | Acetonitrile with 0.1% (v/v) Formic Acid (HPLC Grade) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Analytical Balance | 4 or 5 decimal places |
| Volumetric Glassware | Class A |
| Filtration | 0.45 µm PTFE syringe filters for sample clarification |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Isocratic: 40% Solvent B / 60% Solvent A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD). Monitor at wavelength of maximum absorbance (λmax), determined by scanning (typically ~260 nm or ~310 nm). Monitor 254 nm as a reference. |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
-
Calibration Standard Preparation:
-
Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards. A suggested range is 1, 5, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Follow the same dissolution procedure as the standard stock solution.
-
Perform a further dilution as necessary to bring the expected concentration into the middle of the calibration range (e.g., a 1:40 dilution to target 25 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform at least five replicate injections of a mid-level standard (e.g., 25 µg/mL) to establish system suitability. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[6]
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a calibration standard after every 6-10 sample injections to verify instrument stability.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Generate a linear regression calibration curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of the analyte in the samples using the calibration curve equation.
-
Protocol 2: Quantification by LC-MS/MS
This method provides ultra-high sensitivity and selectivity for quantifying the analyte in complex matrices or at trace levels. It is ideal for pharmacokinetic studies, impurity profiling, or environmental analysis.
Scientific Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), creating a protonated molecular ion ([M+H]⁺). This "precursor ion" is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific "product ions" are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at pg/mL or ng/mL levels.
Materials and Instrumentation
| Component | Specification |
| LC-MS/MS System | UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source. |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm particle size (UHPLC compatible) |
| Reference Standard | This compound, >98% purity |
| Internal Standard (IS) | A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled) is ideal. If unavailable, a structurally similar compound can be used. |
| Solvent A (Aqueous) | Deionized Water with 0.1% (v/v) Formic Acid (LC-MS Grade) |
| Solvent B (Organic) | Acetonitrile with 0.1% (v/v) Formic Acid (LC-MS Grade) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
LC-MS/MS Conditions
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| MRM Transitions | Analyte: m/z 168.1 -> 136.1 (Quantifier), 168.1 -> 109.1 (Qualifier). IS: To be determined based on selection. Parameters must be optimized on the specific instrument. |
Step-by-Step Protocol
-
Compound Optimization (Tuning):
-
Infuse a solution of the analyte (approx. 100 ng/mL) directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺ = 168.1).
-
Perform a product ion scan to identify the most abundant and stable fragment ions. Select one for quantification (quantifier) and another for confirmation (qualifier).
-
Optimize collision energy (CE) and other MS parameters for the selected MRM transitions.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 100 µg/mL) and the internal standard (e.g., 100 µg/mL).
-
Prepare calibration standards by spiking appropriate amounts of the analyte stock into the matrix of interest (e.g., plasma, buffer) to create a curve (e.g., 0.1, 0.5, 2, 10, 50, 200 ng/mL).
-
For samples, add a fixed amount of the internal standard solution to all standards, blanks, and unknown samples early in the preparation process. This corrects for variability in sample extraction and instrument response.
-
If necessary, perform a sample cleanup step like protein precipitation (for plasma) or solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Analysis Sequence & Data Processing:
-
Follow the general analysis sequence described in the HPLC-UV protocol.
-
Data is processed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression for the calibration curve, which is standard practice for bioanalytical methods. The correlation coefficient (r²) should be ≥ 0.99.
-
Method Validation Framework (ICH Q2(R2))
For use in a regulated environment, any analytical procedure must be validated to demonstrate it is fit for its intended purpose.[9][10] The following performance characteristics must be evaluated according to ICH Q2(R2) guidelines.[7][8]
Caption: Key parameters for analytical method validation.
Summary of Validation Characteristics and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[10] | Peak purity analysis (for UV), no significant interfering peaks at the analyte retention time in blank/placebo samples. For MS, qualifier ion ratio should be consistent. |
| Linearity | To demonstrate a proportional relationship between instrument response and analyte concentration over the intended range. | Correlation coefficient (r²) ≥ 0.999 for HPLC-UV; ≥ 0.99 for LC-MS/MS. |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[9] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy (as Recovery) | The closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a matrix. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (as %RSD) | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability and Intermediate Precision. | Repeatability (Intra-day): %RSD ≤ 2.0% for n≥6 measurements. Intermediate Precision (Inter-day): %RSD ≤ 2.0% from analyses on different days, by different analysts, or on different equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should meet predefined criteria (e.g., ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). | No significant change in results when parameters are varied slightly. This is typically evaluated during method development.[8] |
References
- 1. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JP2020531556A - Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
"Methyl 3-amino-6-methylpyrazine-2-carboxylate" derivatization for SAR studies
Application Note & Protocols
Strategic Derivatization of Methyl 3-amino-6-methylpyrazine-2-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern drug discovery.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have cemented its status as a "privileged scaffold." This is evidenced by its presence in numerous FDA-approved therapeutics, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide.[1][2] The pyrazine core often serves as a bioisosteric replacement for benzene, pyridine, or pyrimidine rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]
Among the vast array of pyrazine-based starting materials, This compound stands out as a particularly versatile and strategic scaffold for the construction of compound libraries aimed at Structure-Activity Relationship (SAR) exploration. Its trifunctional nature presents three primary, chemically distinct handles for derivatization: the nucleophilic 3-amino group, the electrophilic 2-methyl carboxylate, and the C-H bonds on the pyrazine ring, particularly at the C-5 position. This guide provides a detailed overview of the key derivatization strategies for this scaffold, complete with field-tested protocols to empower researchers in their drug development campaigns.
Core Derivatization Strategies: A Multi-Vector Approach to SAR
A successful SAR campaign requires the systematic and logical exploration of chemical space around the core scaffold. This compound offers multiple vectors for such exploration. The low reactivity of the 6-methyl group generally makes it a non-trivial point for initial diversification; therefore, we will focus on the three most synthetically accessible and impactful positions.
Diagram: High-Level Derivatization Strategy
The following diagram illustrates the primary pathways for diversifying the core scaffold.
Caption: Key derivatization pathways for the core scaffold.
Modification at the 3-Amino Group
The 3-amino group is an excellent nucleophile and the most straightforward position for introducing diversity.
-
Amide Bond Formation: This is the most common modification. The reaction involves coupling the amino group with a wide variety of commercially available or custom-synthesized carboxylic acids.
-
Causality: The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylate group decreases the nucleophilicity of the 3-amino group compared to a simple aniline.[5][6] Consequently, robust coupling reagents are often required for efficient conversion. Standard reagents like HATU, HBTU, and CDI are effective, but for challenging couplings, activating the acid with methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI) has proven highly successful.[6]
-
-
Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, which are excellent hydrogen bond donors and can significantly alter the physicochemical properties of the resulting molecule.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas, respectively. This strategy was used in the development of aminopyrazine-based MK-2 inhibitors.[7]
Modification at the 2-Carboxylate Group
The methyl ester at position 2 is an electrophilic handle that allows for the introduction of a second point of diversity, crucial for building out the SAR.
-
Direct Amidation (Ammonolysis): The ester can be directly converted to a primary, secondary, or tertiary amide by heating with the desired amine, sometimes with a catalyst like NH₄Cl.[8] This one-step process is highly efficient for generating libraries where the R-group on the amide nitrogen is varied.[5]
-
Saponification and Re-coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). This resulting acid is a versatile intermediate that can then be coupled to a diverse set of amines using the standard amide coupling protocols mentioned previously. This two-step route provides an alternative pathway to the amide library and is useful if the direct ammonolysis is low-yielding.
Functionalization of the Pyrazine Ring (C-5 Position)
Direct C-H functionalization is challenging, so a common strategy is to first install a handle—typically a halogen—which can then be used in a variety of cross-coupling reactions.
-
Halogenation: The C-5 position of the pyrazine ring can be selectively halogenated. For instance, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂).[9] Bromination is also a common transformation, creating a versatile intermediate for further reactions.[10][11][12][13]
-
Palladium-Catalyzed Cross-Coupling: The introduction of a halogen (Br or Cl) at the C-5 position opens the door to powerful C-C bond-forming reactions.[14]
-
Suzuki-Miyaura Coupling: This is arguably the most widely used cross-coupling reaction in medicinal chemistry, allowing for the introduction of a vast array of aryl and heteroaryl boronic acids or esters.[15][16][17][18] It is known for its mild conditions and high functional group tolerance.[17]
-
Other Couplings: Stille (using organostannanes), Negishi (using organozinc reagents), and Heck reactions are also viable options for diversifying the 5-position, depending on the desired substituent and substrate compatibility.[14]
-
Experimental Protocols
Note on General Procedures: All reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Coupling at the 3-Amino Position (HATU-mediated)
This protocol describes a general procedure for coupling a carboxylic acid to the 3-amino group.
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.
Protocol 2: Direct Amidation of the 2-Methyl Ester
This protocol converts the methyl ester into a secondary amide using microwave-assisted synthesis.
Materials:
-
This compound
-
Amine of choice (R¹R²NH)
-
Ammonium chloride (NH₄Cl)
-
Methanol
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the desired amine (3.0 eq), and a catalytic amount of NH₄Cl (0.1 eq).[8]
-
Add methanol as the solvent.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.[8]
-
Monitor the reaction for the consumption of starting material by LC-MS.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with water to remove excess amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to afford the target amide.
Protocol 3: Chlorination at the 5-Position
This protocol installs a chlorine atom at the C-5 position of the pyrazine ring.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
Procedure:
-
In a flask equipped with a stir bar and placed in a cold water bath, add this compound (1.0 eq).[9]
-
Carefully and slowly add sulfuryl chloride (approx. 10-15 eq) with stirring. A vigorous reaction may occur.[9]
-
Stir the mixture at room temperature for 2-4 hours after the initial reaction subsides.[9]
-
Monitor the reaction by LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous mixture with a solid base like sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate.[9]
Protocol 4: Suzuki-Miyaura Cross-Coupling of a 5-Halo Derivative
This protocol describes the coupling of an aryl boronic acid to a 5-halo-pyrazine intermediate.
Materials:
-
Methyl 3-amino-5-halo-6-methylpyrazine-2-carboxylate (e.g., from Protocol 3)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Aqueous base solution (e.g., 2M Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
Procedure:
-
To a reaction vessel, add the 5-halo-pyrazine (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed organic solvent, followed by the degassed aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the 5-aryl-substituted pyrazine derivative.
Data Presentation for SAR Analysis
Systematic derivatization allows for the generation of clear SAR data. The results should be tabulated to easily compare the effect of different substituents on biological activity.
Table 1: Summary of Derivatization Strategies and Introduced Moieties
| Position | Reaction Type | Reagents | R-Group Introduced | Rationale for Modification |
| 3-NH₂ | Amide Coupling | R-COOH, HATU, DIPEA | Acyl groups (R-C(O)-) | Explore H-bond donation/acceptance, sterics, and lipophilicity. |
| 3-NH₂ | Sulfonylation | R-SO₂Cl, Pyridine | Sulfonyl groups (R-SO₂-) | Introduce strong H-bond donors and alter electronics. |
| 2-COOMe | Direct Amidation | R¹R²NH, Δ or MW | Amide groups (-NR¹R²) | Modulate solubility, metabolic stability, and introduce new interaction points. |
| 5-CH | Halogenation | SO₂Cl₂ or NBS | Halogen (Cl, Br) | Activate the position for cross-coupling reactions. |
| 5-C-Hal | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl, Heteroaryl groups | Explore large areas of chemical space and introduce key binding motifs (e.g., aromatic interactions). |
Diagram: The SAR Study Cycle
This diagram illustrates the iterative nature of a typical SAR study.
Caption: The iterative workflow of a Structure-Activity Relationship study.
Conclusion
This compound is a high-value scaffold for medicinal chemistry programs. Its strategically positioned functional groups allow for a multi-pronged derivatization approach, enabling a thorough investigation of the structure-activity landscape. By employing robust and logical synthetic strategies such as amide couplings, ring functionalization via cross-coupling, and modification of the carboxylate ester, research teams can efficiently generate diverse compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this powerful building block in the quest for novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. FCKeditor - Resources Browser [midyear.aza.org]
- 11. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | 6966-01-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. jennysynth.com [jennysynth.com]
- 13. chemscene.com [chemscene.com]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Experimental procedure for the amidation of "Methyl 3-amino-6-methylpyrazine-2-carboxylate"
Application Note & Protocol
Topic: Experimental Procedure for the Amidation of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazine Amides in Modern Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly 3-aminopyrazine-2-carboxamides, are of significant interest due to their demonstrated efficacy in various therapeutic areas, including antimycobacterial[1][2][3], anticancer[4][5], and kinase inhibition applications. The amidation of the 3-amino group on the pyrazine ring is a critical transformation for generating molecular diversity and tuning the pharmacological properties of these molecules.
However, the synthesis is not without its challenges. The amine at the 3-position of the pyrazine ring is electronically deficient due to the electron-withdrawing nature of the two ring nitrogens and the adjacent carboxylate group. This reduced nucleophilicity makes standard amide bond formation sluggish and often inefficient.[6][7] Consequently, robust and optimized protocols are required to achieve high yields and purity.
This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to performing the amidation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol selection and optimization.
The Chemical Challenge: Overcoming Low Nucleophilicity
The primary obstacle in this synthesis is the poor reactivity of the 3-amino group. Standard amide coupling methods may fail or provide low yields.[8][9] Success hinges on the effective activation of the carboxylic acid coupling partner to create a highly reactive intermediate that the electron-deficient amine can attack. This is typically achieved using potent coupling reagents developed for challenging peptide synthesis.[7][10]
The most reliable strategies involve the in-situ formation of highly reactive esters, such as O-acylisourea esters (from carbodiimides like EDC) or activated benzotriazole esters (from uronium/aminium salts like HATU).[11][12] These intermediates are significantly more electrophilic than the parent carboxylic acid, facilitating the subsequent nucleophilic attack by the pyrazine amine.
Recommended Experimental Protocols
Two primary protocols are presented, utilizing common yet powerful coupling reagents. The choice between them may depend on reagent availability, cost, and the specific nature of the carboxylic acid being coupled.
Protocol 1: High-Efficiency Coupling with HATU
This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a modern and highly efficient uronium salt-based coupling reagent. It is particularly effective for difficult couplings involving sterically hindered substrates or electron-poor amines.[13]
Core Principle: HATU reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt, which rapidly converts to an activated HOAt ester. This ester is highly susceptible to nucleophilic attack. A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the released HCl.[14][15]
Reagents & Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 167.16 | 1.0 | 167 mg |
| Carboxylic Acid (R-COOH) | Varies | 1.1 | Varies |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 2.0 | 348 µL (0.348 mL) |
| Anhydrous DMF | 73.09 | - | 5-10 mL |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL). Stir the solution for 5 minutes at room temperature.
-
Add this compound (1.0 eq) to the solution.
-
Slowly add DIPEA (2.0 eq) dropwise to the stirring mixture. The solution may change color.
-
Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired amide.
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This classic method uses a water-soluble carbodiimide, EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in conjunction with an additive, HOBt (Hydroxybenzotriazole). This combination is known to suppress side reactions and improve efficiency, especially for less reactive amines.[7][16]
Core Principle: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt traps this intermediate to form an HOBt-ester, which is more stable yet still highly reactive towards the amine, leading to a cleaner reaction.[11][12]
Reagents & Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 167.16 | 1.0 | 167 mg |
| Carboxylic Acid (R-COOH) | Varies | 1.1 | Varies |
| EDC·HCl | 191.70 | 1.5 | 288 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| DIPEA or Triethylamine (Et₃N) | Varies | 2.0 | Varies |
| Anhydrous DCM or DMF | Varies | - | 5-10 mL |
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, combine the Carboxylic Acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) or DMF (5-10 mL) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the mixture, followed by the dropwise addition of the base (DIPEA or Et₃N, 2.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture with 1N HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL). If using DMF, perform an aqueous extraction as described in Protocol 1.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude residue via flash column chromatography to obtain the final product.
Visualization of Workflow and Mechanism
To better understand the process, the following diagrams illustrate the general experimental workflow and the specific chemical mechanism for the HATU-mediated coupling reaction.
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated amidation.
Troubleshooting & Key Considerations
-
Low Yield: If the yield is poor, ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated intermediates. Consider increasing the equivalents of the coupling reagent and base. For particularly stubborn couplings, gentle heating (40-50 °C) may be beneficial, but monitor for potential side product formation.
-
No Reaction: Confirm the quality of the coupling reagent, as they can degrade over time. Verify the structure of the starting materials. The issue may lie with an exceptionally unreactive carboxylic acid, which might require conversion to an acid chloride as an alternative strategy.[17]
-
Multiple Products: Incomplete reactions can leave starting materials. If unexpected side products form, purification may be more challenging. The HOBt in Protocol 2 is specifically designed to minimize side reactions like N-acylurea formation.
-
Solvent Choice: DMF is an excellent solvent for its high polarity, but can be difficult to remove. DCM is a good alternative, but starting material solubility may be lower.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Coupling reagents like HATU and EDC can be sensitizers or irritants. Avoid inhalation of dust and skin contact.
-
DIPEA and other amine bases are corrosive and have strong odors. Handle with care.
-
DMF is a potential reproductive toxin. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. growingscience.com [growingscience.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 3-amino-6-methylpyrazine-2-carboxylate in Modern Drug Discovery
Introduction: The Rise of Privileged Pyrazine Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient therapeutic development. Among these, nitrogen-containing heterocycles are of paramount importance, with the pyrazine core standing out for its remarkable versatility.[1] The unique electronic properties of the pyrazine ring, characterized by two nitrogen atoms in a 1,4-relationship, allow it to serve as a bioisosteric replacement for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets.[2]
This technical guide focuses on a particularly promising pyrazine derivative: Methyl 3-amino-6-methylpyrazine-2-carboxylate . This scaffold and its close analogs have emerged as a valuable starting point for the design of a diverse range of therapeutic agents, most notably in the realm of oncology and infectious diseases. The strategic placement of the amino, methyl, and carboxylate groups on the pyrazine ring provides multiple points for chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. This guide will provide an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this versatile scaffold, offering researchers a comprehensive resource to unlock its full therapeutic potential.
Synthetic Protocols: Building the Core and its Derivatives
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Fortunately, this compound and its key precursors can be prepared through robust and scalable synthetic routes.
Protocol 1: Synthesis of the Core Scaffold - this compound
A common route to this scaffold involves the esterification of the corresponding carboxylic acid.
Step 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid
This foundational precursor can be synthesized from commercially available starting materials. One established method involves the hydrolysis of Methyl 3-aminopyrazine-2-carboxylate.[3]
-
Reaction Scheme:
-
Methyl 3-aminopyrazine-2-carboxylate is treated with an aqueous base, such as sodium hydroxide, in a suitable solvent like methanol.
-
The reaction mixture is stirred at room temperature to facilitate the hydrolysis of the methyl ester.
-
Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the desired 3-aminopyrazine-2-carboxylic acid.
-
-
Detailed Protocol:
-
Suspend Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in methanol.
-
Under a nitrogen atmosphere, add 1N aqueous sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Partially evaporate the methanol under reduced pressure.
-
Cool the resulting mixture in an ice bath and slowly add 1N aqueous hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-aminopyrazine-2-carboxylic acid.[3]
-
Step 2: Esterification to this compound
-
Reaction Scheme:
-
3-Amino-6-methylpyrazine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
-
Detailed Protocol:
-
Suspend 3-amino-6-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol.
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring for completion by TLC.
-
Upon completion, pour the reaction mixture into water and neutralize with a base such as sodium bicarbonate to a pH of 7.
-
The resulting precipitate, this compound, can be collected by filtration and purified by recrystallization.[4]
-
Protocol 2: Derivatization at the Amino Group - Synthesis of 3-Aminopyrazine-2-carboxamides
The amino group at the 3-position is a key handle for introducing diversity. Acylation to form amides is a common strategy to explore structure-activity relationships (SAR).
-
Reaction Scheme:
-
This compound is reacted with an appropriate acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent) to yield the corresponding N-acylated derivative. The ester is then converted to the primary amide. A more direct approach starts from the carboxylic acid.
-
-
Detailed Protocol (via CDI coupling):
-
Dissolve 3-amino-6-methylpyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) and stir until the evolution of CO2 ceases.
-
Add the desired amine (1.5 equivalents).
-
Heat the reaction mixture, for example using microwave irradiation at 120 °C for 30 minutes, to form the amide bond.[4]
-
The product can be isolated and purified using standard chromatographic techniques.
-
Protocol 3: Modification of the Pyrazine Ring - Suzuki-Miyaura Cross-Coupling
For analogues requiring substitution at other positions of the pyrazine ring, a halogenated precursor such as Methyl 3-amino-6-bromopyrazine-2-carboxylate can be utilized in palladium-catalyzed cross-coupling reactions.[5][6]
-
Reaction Scheme:
-
Methyl 3-amino-6-bromopyrazine-2-carboxylate is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
-
-
Detailed Protocol:
-
To a reaction vessel, add Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2–CH2Cl2, and a base like sodium carbonate.
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by extraction and the product is purified by column chromatography.[5][6][7]
-
Application in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[8][9][10]
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers.[5] A series of potent FGFR inhibitors have been developed based on the 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide scaffold.[5]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[5]
-
Signaling Pathway:
Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazine-based inhibitors.
Biological Evaluation Protocols
To assess the therapeutic potential of novel derivatives of the this compound scaffold, a series of in vitro assays are essential.
Protocol 4: In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of a specific kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, often using fluorescence or luminescence-based methods.[1]
-
Detailed Protocol (Example using a generic fluorescence-based assay):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme and a suitable substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Read the fluorescence signal on a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[1][11]
-
Protocol 5: Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4][5]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[3][4]
-
Detailed Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4]
-
Protocol 6: Western Blot Analysis of Target Engagement
This technique is used to confirm that the inhibitor is engaging its target within the cell and inhibiting the downstream signaling pathway.[3][12]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of phosphorylated and total target proteins.
-
Detailed Protocol:
-
Treat cells with the inhibitor for a specific time.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., GAPDH) to normalize the data.[3][12]
-
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing insights into the key molecular features required for potent and selective biological activity.
The following table summarizes the SAR for a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as FGFR inhibitors.[5]
| Compound | R Group at 6-position | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18a | 4-(4-ethylpiperazin-1-yl)phenyl | 1.8 | 3.5 | 2.1 | 4.7 |
| 18c | 4-(piperazin-1-yl)phenyl | 1.5 | 2.8 | 1.7 | 3.9 |
| 18f | 4-(4-(dimethylamino)piperidin-1-yl)phenyl | 2.3 | 4.1 | 3.2 | 5.8 |
| 18i | 4-(4-methyl-1,4-diazepan-1-yl)phenyl | 0.9 | 1.6 | 1.1 | 2.5 |
Key SAR Insights:
-
Amide Moiety: The 3,5-dihydroxyphenyl amide moiety appears to be crucial for potent FGFR inhibition, likely forming key hydrogen bonds within the ATP-binding site.[5]
-
6-Position Substituent: The nature of the substituent at the 6-position of the pyrazine ring significantly influences the potency and selectivity of the compounds. Generally, the introduction of a basic amine-containing group, such as a piperazine or diazepane ring, enhances activity.[5]
-
Linker: A phenyl linker between the pyrazine core and the basic amine moiety is well-tolerated and allows for the exploration of different substitution patterns.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscores its significance in modern medicinal chemistry. The protocols and data presented in this guide provide a comprehensive resource for researchers aiming to leverage the therapeutic potential of this privileged molecular framework. Further exploration of the chemical space around this scaffold is likely to yield new and improved drug candidates for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction: The Importance of this compound
This compound is a crucial intermediate in the development of various pharmaceuticals, notably as a scaffold for novel kinase inhibitors such as those targeting Fibroblast Growth Factor Receptors (FGFR)[1][2][3]. The precise and efficient synthesis of this molecule is therefore of significant interest. This guide provides a comprehensive, question-and-answer-based resource to address the practical challenges you may encounter.
Synthetic Strategy Overview
The most common and logical synthetic pathway to this compound involves a two-stage process:
-
Formation of the Pyrazine Core: Synthesis of 3-amino-6-methylpyrazine-2-carboxylic acid through the condensation of a 1,2-dicarbonyl compound (pyruvaldehyde) with a 1,2-diamine (a 2,3-diaminopropionic acid derivative).
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
This guide will break down the troubleshooting for each of these key stages.
Diagram: Overall Synthetic Workflow
Caption: A two-stage approach for the synthesis of the target compound.
Part 1: Troubleshooting the Pyrazine Core Synthesis
The condensation reaction to form the substituted pyrazine ring is the most critical step and often presents the greatest challenges.
Question 1: My yield of 3-amino-6-methylpyrazine-2-carboxylic acid is very low. What are the likely causes?
Low yields in this step can often be attributed to several factors related to the reactants and reaction conditions.
-
Answer:
-
Purity of Reactants: Pyruvaldehyde (methylglyoxal) is notoriously unstable and prone to polymerization, especially when stored improperly. It is commercially available as a 40% aqueous solution which can contain various hydrated and oligomeric forms[4]. Using aged or impure pyruvaldehyde is a primary cause of low yields. It is highly recommended to use freshly opened or purified pyruvaldehyde for the reaction.
-
Side Reactions of Pyruvaldehyde: Being a highly reactive dicarbonyl compound, pyruvaldehyde can undergo self-condensation (aldol-type reactions) under basic or even neutral conditions, leading to a complex mixture of byproducts and reducing the amount available for the desired pyrazine formation.
-
Incorrect Stoichiometry: Precise control over the molar ratio of the 2,3-diaminopropionic acid derivative to pyruvaldehyde is crucial. An excess of the diamine can sometimes be used to drive the reaction, but a large excess of pyruvaldehyde will favor polymerization and other side reactions.
-
pH Control: The condensation reaction is pH-sensitive. The initial condensation to form the dihydropyrazine intermediate is typically favored under mildly acidic to neutral conditions. If the pH is too low, the amino groups of the diamine will be protonated, reducing their nucleophilicity. If the pH is too high, it can promote the aforementioned side reactions of pyruvaldehyde.
-
Inefficient Oxidation: The initial condensation reaction forms a dihydropyrazine intermediate, which must be oxidized to the aromatic pyrazine. This oxidation can occur in situ with air (oxygen) or may require the addition of a mild oxidizing agent. If the oxidation is incomplete, the yield of the desired aromatic product will be reduced.
-
Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
The formation of multiple products is a common issue in pyrazine synthesis due to the reactivity of the starting materials.
-
Answer:
-
Isomeric Products: Depending on the specific 2,3-diaminopropionic acid derivative used, there is a possibility of forming regioisomers if the substituents on the diamine are not symmetrical.
-
Pyruvaldehyde Self-Condensation Products: As mentioned, pyruvaldehyde can self-condense to form a variety of colored, often polymeric, byproducts which can complicate purification.
-
Incompletely Oxidized Intermediates: Dihydropyrazine and tetrahydropyrazine intermediates may be present in the crude product if the oxidation step is not complete. These are often less stable and can contribute to the complexity of the product mixture.
-
Products from Impurities in Starting Materials: Impurities in either the diamine or the pyruvaldehyde can lead to the formation of related pyrazine derivatives. For instance, if the pyruvaldehyde contains other dicarbonyl compounds, different pyrazines will be formed.
-
Troubleshooting Workflow for Pyrazine Core Synthesis
Caption: Stepwise troubleshooting for the pyrazine core synthesis.
Experimental Protocol: Synthesis of 3-amino-6-methylpyrazine-2-carboxylic acid
This protocol is a generalized procedure based on common methods for pyrazine synthesis[5][6][7]. Optimization may be required based on the specific 2,3-diaminopropionic acid derivative used.
-
Preparation of Reactants:
-
Dissolve one equivalent of your 2,3-diaminopropionic acid derivative (e.g., 2,3-diaminopropionamide) in a suitable solvent such as water or a mixture of water and a co-solvent like ethanol.
-
In a separate flask, prepare a solution of 1.05 equivalents of fresh pyruvaldehyde (40% in water).
-
-
Condensation Reaction:
-
Adjust the pH of the diamine solution to between 5 and 7 using a suitable buffer or dilute acid/base.
-
Slowly add the pyruvaldehyde solution to the diamine solution at room temperature with vigorous stirring.
-
The reaction mixture may change color. Monitor the reaction by TLC or LC-MS.
-
-
Oxidation:
-
After the initial condensation (typically 1-2 hours), ensure the reaction is open to the air and continue stirring vigorously to facilitate air oxidation of the dihydropyrazine intermediate. This can take several hours to overnight.
-
Alternatively, a mild oxidizing agent can be added, but this requires careful optimization to avoid over-oxidation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the product may precipitate from the solution. If so, it can be collected by filtration.
-
If the product is soluble, the pH of the solution can be adjusted to the isoelectric point of the carboxylic acid to induce precipitation.
-
The crude product should be washed with cold water and then a non-polar solvent like diethyl ether to remove organic impurities.
-
-
Purification:
-
Recrystallization is often the most effective method for purifying aminopyrazine carboxylic acids. Common solvent systems include water, ethanol/water mixtures, or acetic acid/water mixtures.
-
If recrystallization is not sufficient, column chromatography on silica gel can be employed, using a mobile phase with a polar organic solvent and often a small amount of acid (e.g., acetic acid or formic acid) to improve the peak shape of the carboxylic acid.
-
| Parameter | Recommendation | Rationale |
| Pyruvaldehyde | Use fresh, high-purity reagent | Prone to polymerization and side reactions[4] |
| pH | 5-7 | Balances nucleophilicity of diamine and minimizes side reactions |
| Temperature | Room Temperature | Higher temperatures can accelerate side reactions |
| Oxidation | Air oxidation or mild chemical oxidant | To ensure complete conversion to the aromatic pyrazine |
| Purification | Recrystallization or column chromatography | To remove isomeric and polymeric impurities |
Part 2: Troubleshooting the Esterification Step
The conversion of the carboxylic acid to the methyl ester is generally a more straightforward reaction, but issues can still arise.
Question 3: My esterification reaction is incomplete, or I am seeing decomposition of my starting material. What should I do?
Incomplete reaction or decomposition during esterification can be due to the choice of method, reaction conditions, or the stability of the starting material.
-
Answer:
-
Choice of Esterification Method:
-
Fischer Esterification (Acid-catalyzed): This is a common method but requires heating in methanol with a strong acid catalyst (e.g., H₂SO₄). The pyrazine ring is somewhat electron-deficient and generally stable to acid, but prolonged heating at high temperatures can lead to degradation.
-
Reaction with Methylating Agents: Using a methylating agent like methyl iodide or dimethyl sulfate on the carboxylate salt of the pyrazine is often a milder and more efficient method. This avoids strongly acidic conditions and high temperatures. A patent describes the successful use of dimethyl sulfate for a similar substrate[5].
-
-
Water Removal: In Fischer esterification, water is a byproduct, and the reaction is an equilibrium. If water is not effectively removed, the reaction will not go to completion. Using a Dean-Stark apparatus or adding a dehydrating agent can help. However, for small-scale lab synthesis, using a large excess of methanol is often sufficient to drive the equilibrium.
-
Base for Carboxylate Formation: When using a methylating agent, it is crucial to completely form the carboxylate salt first. Using a suitable base (e.g., sodium hydroxide, potassium carbonate) and ensuring the complete dissolution of the carboxylic acid before adding the methylating agent is important.
-
Purity of the Carboxylic Acid: Impurities from the previous step can interfere with the esterification. Ensure your 3-amino-6-methylpyrazine-2-carboxylic acid is of high purity before proceeding.
-
Experimental Protocol: Esterification of 3-amino-6-methylpyrazine-2-carboxylic acid
This protocol is based on the method described in patent literature for a related compound[5].
-
Formation of the Sodium Salt:
-
Suspend one equivalent of 3-amino-6-methylpyrazine-2-carboxylic acid in a suitable solvent like methanol.
-
Add one equivalent of a sodium methoxide solution in methanol, or carefully add one equivalent of sodium hydroxide dissolved in a minimal amount of water. Stir until a clear solution of the sodium salt is formed.
-
-
Methylation:
-
Cool the solution in an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of dimethyl sulfate or methyl iodide. Caution: These are toxic and carcinogenic reagents and must be handled with appropriate safety precautions in a fume hood.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification:
-
The crude methyl ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol) can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
-
¹H NMR: You would expect to see a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the methyl group on the pyrazine ring (around 2.5 ppm), a broad singlet for the amino protons (which may be exchangeable with D₂O), and a singlet for the aromatic proton on the pyrazine ring.
-
¹³C NMR: You should be able to identify carbons of the methyl ester, the ring methyl group, and the aromatic carbons of the pyrazine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₉N₃O₂ = 167.17 g/mol ).
Q2: How can I improve the solubility of 3-amino-6-methylpyrazine-2-carboxylic acid for reactions or purification?
This compound is zwitterionic and may have limited solubility in many organic solvents. To improve solubility for reactions, you can convert it to its salt form (e.g., sodium or potassium salt) as described in the esterification protocol. For purification by chromatography, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can help to protonate the carboxylate and improve its interaction with the silica gel, leading to better peak shapes.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Pyruvaldehyde is a skin and respiratory irritant. Methylating agents like dimethyl sulfate and methyl iodide are highly toxic and carcinogenic and should be handled with extreme care, using appropriate personal protective equipment and working in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthesis of this compound, while presenting some challenges, can be successfully achieved with careful attention to the purity of reagents, reaction conditions, and purification methods. By understanding the potential pitfalls, particularly in the formation of the pyrazine core, researchers can optimize their synthetic route to achieve higher yields and purity. This guide provides a foundation for troubleshooting and improving your experimental outcomes. For further in-depth information, we encourage you to consult the cited references.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product studies and mechanistic analysis of the reaction of methylglyoxal with deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Welcome to the dedicated technical support resource for the purification of Methyl 3-amino-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound. Here, we address common challenges encountered during its purification, providing practical, field-proven solutions and explaining the scientific principles behind them. Our goal is to empower you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. For this class of compounds, you should be vigilant for:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like methyl 3-aminopyrazine-2-carboxylate.[1]
-
Reaction Byproducts: Structurally similar compounds, such as regioisomers, can form, complicating purification.[2] Imidazole derivatives are also common byproducts in pyrazine syntheses, particularly those involving sugars and amino acids.[3][4]
-
Polymeric or Degradation Products: These often present as dark, oily, or tar-like substances in your crude product.[2][5] Harsh reaction conditions, such as excessive heat, can lead to the breakdown of the pyrazine ring.[2]
-
Residual Reagents: Reagents used in the synthesis, such as brominating or chlorinating agents if you are starting from a halogenated precursor, may persist.
Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?
A2: A dark, oily appearance strongly suggests the presence of polymeric impurities or colored byproducts.[5] Before attempting more refined techniques like chromatography or recrystallization, an initial workup using liquid-liquid extraction (LLE) is highly recommended. This will remove many of the baseline impurities and make subsequent steps more effective. A typical LLE protocol would involve dissolving the crude material in a solvent like dichloromethane (DCM) or ethyl acetate and washing it sequentially with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash to remove residual water.[4][5]
Q3: What analytical techniques are most effective for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities with distinct proton or carbon environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.[3]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and separating non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and optimizing solvent systems for column chromatography.[3]
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, resulting in a liquid phase instead of solid crystals.[5] This is typically caused by the solution being too supersaturated or cooling down too quickly.
Troubleshooting Steps:
-
Re-dissolve: Reheat the mixture until the oil completely redissolves.
-
Adjust Solvent Ratio: Add a small amount of the "good" solvent (the one in which your compound is more soluble) to slightly decrease the saturation level.[5]
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature. A Dewar flask filled with warm water can be used to insulate the crystallization vessel and slow the cooling rate.
-
Induce Nucleation: Once at room temperature, you can try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites for crystal growth.[5]
-
Ice Bath: Only after the solution has reached room temperature and ideally started to show some crystal formation should you move it to an ice bath to maximize the yield.[3]
Q5: My recovery yield from recrystallization is very low. How can I improve it?
A5: Low yield during recrystallization is a common issue that can often be traced back to a few key factors:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3][5]
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature will result in product loss. Solution: Ensure the solution is left in an ice bath for at least 30-60 minutes to maximize crystal formation.[3]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter funnel. Solution: Use a pre-heated funnel and receiving flask to prevent this.[5]
Table 1: Suggested Solvent Systems for Recrystallization
The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For pyrazine derivatives, mixed solvent systems are often effective.
| Solvent System (v/v) | Polarity | Rationale & Comments |
| Ethyl Acetate / Hexane | Medium to Nonpolar | A good starting point. Dissolve in hot ethyl acetate and add hexane dropwise until turbidity persists, then reheat to clarify.[4] |
| Ethanol / Water | Polar | Useful if the compound is highly soluble in alcohols. Dissolve in hot ethanol and add water until the solution becomes cloudy.[5] |
| Petroleum Ether / Ethyl Acetate | Nonpolar to Medium | This system has been successfully used for the structurally similar methyl 3-amino-6-chloropyrazine-2-carboxylate.[6] |
Column Chromatography Issues
Q6: My compound is streaking badly on a silica gel column, and I'm getting poor separation. Why is this happening?
A6: This is a classic problem when purifying nitrogen-containing heterocyclic compounds like pyrazines on standard silica gel. The nitrogen atoms in the pyrazine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of the compound onto the stationary phase.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1% v/v), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazine compound to elute more cleanly and symmetrically.[3]
-
Change the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[5]
-
Use Reversed-Phase Chromatography: If all else fails, consider using a C18-bonded silica column (reversed-phase), where the separation mechanism is based on hydrophobicity rather than polarity interactions with an acidic surface.[7]
Table 2: Mobile Phase Selection for Silica Gel Chromatography
The optimal mobile phase (eluent) should provide a good separation of your target compound from its impurities. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your product.
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A very common and effective starting point for many pyrazine derivatives.[3][4] Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. |
| Dichloromethane (DCM) / Methanol | Medium to High | Useful for more polar pyrazine derivatives that do not elute with Hexane/EtOAc systems. Start with a high ratio of DCM (e.g., 98:2 DCM:MeOH). |
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography of pyrazine derivatives.
Experimental Protocols
Protocol 1: Initial Workup via Liquid-Liquid Extraction (LLE)
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any acidic byproducts.[5]
-
Aqueous Wash: Perform a subsequent wash with deionized water.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[5]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization:
-
Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Solvent Pair: If using a solvent pair, add the "insoluble" solvent dropwise to the hot solution until it just becomes cloudy. Reheat briefly to clarify the solution, then remove from heat and allow to cool slowly.[3]
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove all residual solvent.
References
- 1. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1458-03-3 [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
"Methyl 3-amino-6-methylpyrazine-2-carboxylate" stability and degradation pathways
Welcome to the technical support center for Methyl 3-amino-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chemical structure, which features an aminopyrazine ring and a methyl ester functional group, the primary stability concerns are susceptibility to hydrolysis, oxidation, and photodegradation. While pyrazine rings are generally characterized by their high chemical stability, the presence of the amino and ester groups can introduce specific vulnerabilities[1].
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-amino-6-methylpyrazine-2-carboxylic acid.
-
Oxidation: The electron-rich aminopyrazine ring can be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1][2] The amino group itself can also be a site for oxidation.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. While specific data on this molecule is limited, related pyrazine-based fluorescent probes are studied for their photostability, suggesting that light exposure can be a degradation factor for some derivatives[3].
Q2: What are the recommended storage conditions for long-term stability?
To ensure the long-term integrity of this compound, we recommend the following storage conditions, drawing parallels from best practices for similar aminopyrazine derivatives[4]:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rates of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Protects against atmospheric oxygen and moisture, mitigating oxidation and hydrolysis. |
| Light | Protect from light by using an amber vial or storing in the dark | Prevents potential photodegradation. |
| Container | Tightly sealed container | Prevents the ingress of moisture and oxygen. |
Q3: I'm observing a change in the color of my solid sample over time. What could be the cause?
A change in color, such as darkening from a pale yellow to a brownish hue, is often an indicator of degradation. For aminopyrazine compounds, this can be a sign of oxidative degradation or the formation of polymeric impurities. It is crucial to perform analytical testing, such as HPLC-UV or LC-MS, to assess the purity of the sample and identify any potential degradants.
Q4: My solution of this compound appears to be degrading. What are the likely causes in solution?
Solution-state stability is often more challenging than solid-state stability. The primary culprits for degradation in solution are:
-
Solvent pH: The pH of your solvent system can significantly impact the rate of hydrolysis of the methyl ester. Acidic or basic conditions will accelerate this process.
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent can promote oxidative degradation of the aminopyrazine ring.
-
Light Exposure: If the solution is not protected from light, photodegradation can occur.
-
Temperature: Elevated temperatures will increase the rate of all potential degradation reactions.
To mitigate these issues, it is advisable to prepare solutions fresh for each experiment. If storage is necessary, use degassed solvents, store solutions at low temperatures (2-8°C or frozen), and protect them from light.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound is degrading, a systematic investigation is necessary. A forced degradation study is a powerful tool to identify potential degradation pathways and develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the stability of this compound under various stress conditions[5].
Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Analytical balance, volumetric flasks, pipettes
-
HPLC system with a UV detector or an LC-MS system
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to light in a photostability chamber (ICH Q1B guidelines).
-
Analyze the samples at appropriate time points.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradant peaks to aid in their identification.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways can be proposed. Experimental data from a forced degradation study would be required for confirmation.
Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathway.
Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a common degradation pathway for ester-containing compounds[6].
Oxidative Degradation Pathway
Caption: Plausible oxidative degradation pathways.
Oxidation can occur at several sites. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Additionally, the electron-rich aromatic ring can undergo hydroxylation[1][7]. The specific products formed will depend on the oxidizing agent and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. jocpr.com [jocpr.com]
- 7. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Introduction: Methyl 3-amino-6-methylpyrazine-2-carboxylate is a pivotal building block in the development of novel therapeutics and advanced materials. Its synthesis, while well-established, is often plagued by the formation of persistent side products that can complicate purification, reduce yields, and compromise the quality of the final compound. This guide provides an in-depth, troubleshooting framework for researchers, scientists, and process chemists to identify, mitigate, and eliminate common impurities encountered during this synthesis. We will explore the mechanistic origins of these side products and offer validated, step-by-step protocols to ensure the synthesis of a highly pure target molecule.
Section 1: Understanding the Primary Synthetic Pathway & Key Challenges
The most common and efficient synthesis of this compound typically begins with the esterification of 3-aminopyrazine-2-carboxylic acid or a related precursor. While seemingly straightforward, the nucleophilicity of the amino group and the reactivity of the pyrazine ring create a landscape where side reactions can readily occur. The primary challenges that researchers face are dimerization of the aminopyrazine moiety and hydrolysis of the methyl ester.
Below is a generalized workflow that highlights the critical stages where side product formation is most prevalent.
Caption: General workflow for the synthesis of this compound, indicating stages prone to side product formation.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: I'm observing a significant, less polar byproduct by TLC, and my mass spectrometry data shows a peak at roughly double the mass of my product. What is this impurity and how can I prevent it?
Answer: This is a classic presentation of a dimeric byproduct . Aminopyrazines can undergo self-condensation, especially under harsh conditions (e.g., high heat, prolonged reaction times), to form pyrazine-fused dihydropyrazine or related dimeric structures.[1][2][3] The reaction is often catalyzed by acid or metal residues.
Mechanism Insight: The amino group of one molecule can act as a nucleophile, attacking the electron-deficient pyrazine ring of another molecule, particularly if a reactive intermediate is formed.
Preventative Measures & Protocol:
The key to preventing dimerization is to control the reaction conditions to disfavor intermolecular reactions.
Table 1: Reaction Conditions to Mitigate Dimer Formation
| Parameter | Standard Condition (Favors Dimer) | Optimized Condition (Minimizes Dimer) | Rationale |
| Temperature | > 100 °C | 70-80 °C | Lower temperature reduces the rate of the bimolecular side reaction more significantly than the desired esterification. |
| Reagent Addition | All reagents added at once | Slow, dropwise addition of activating agent (e.g., SOCl₂) | Maintains a low concentration of the highly reactive intermediate, favoring reaction with the solvent (methanol) over another pyrazine molecule. |
| Reaction Time | > 12 hours | Monitored by TLC/LC-MS (typically 4-6 hours) | Prevents the buildup of product which can then participate in side reactions over extended periods. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidative pathways that can sometimes lead to reactive intermediates that initiate dimerization. |
Step-by-Step Protocol for Dimer Minimization:
-
Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂), add 3-amino-6-methylpyrazine-2-carboxylic acid (1 eq) to anhydrous methanol (10 volumes).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Slow Addition: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Controlled Heating: After the addition is complete, slowly warm the mixture to a gentle reflux (around 75 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture and carefully pour it into a chilled, saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
FAQ 2: My final product's NMR spectrum shows the expected signals, but also a persistent broad singlet and my mass spec has a peak at M-14. What is this and how do I remove it?
Answer: This impurity is almost certainly 3-amino-6-methylpyrazine-2-carboxylic acid , the hydrolyzed form of your ester product. The M-14 peak in mass spectrometry corresponds to the loss of a methyl group (-CH₃) and the gain of a proton (-H), a net loss of 14 Da. This occurs when the methyl ester is cleaved back to the carboxylic acid, which can happen during an aqueous workup, particularly if conditions become too basic or acidic, or if the product is exposed to moisture for extended periods.[4][5][6]
Mitigation and Removal Protocol:
While careful neutralization during workup is key, this impurity can often be removed with a targeted liquid-liquid extraction workflow.
Caption: Workflow for the removal of acidic impurities via basic aqueous wash.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the crude product in a generous volume of ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Do this 2-3 times. The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Expert Tip: Avoid using strong bases like sodium hydroxide (NaOH) as this can aggressively catalyze the hydrolysis of your desired ester product.[6] NaHCO₃ is sufficiently basic to remove the acid impurity without significantly affecting the ester.
-
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified methyl ester.
FAQ 3: My reaction seems to be generating multiple halogenated species, especially when I use SOCl₂. How can I avoid this?
Answer: Using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride can sometimes lead to unwanted chlorination of the pyrazine ring, especially if the reaction temperature is not well-controlled or if an excess of the reagent is used.[7] The electron-rich pyrazine ring can be susceptible to electrophilic halogenation.
Preventative Measures:
-
Stoichiometry: Use the minimum effective amount of SOCl₂, typically 1.2 to 1.5 equivalents.
-
Temperature Control: As detailed in FAQ 1, maintain a low temperature (0 °C) during the addition of SOCl₂. A violent or uncontrolled reaction can lead to side products.[7]
-
Alternative Methods: If chlorination is a persistent issue, consider alternative esterification methods that do not use harsh chlorinating agents. Fischer esterification (using a strong acid catalyst like H₂SO₄ in methanol) is a viable alternative, although it may require longer reaction times.
Section 3: Analytical Characterization of Side Products
Proper identification of side products is the first step in troubleshooting. The table below provides typical analytical signatures to aid in their identification.
Table 2: Analytical Signatures of Common Side Products
| Compound | ¹H NMR Distinguishing Signals (in CDCl₃) | Mass Spec (ESI+) | TLC Rƒ Value (vs. Product) |
| Target Product | ~3.9-4.0 ppm (s, 3H, -OCH₃) | [M+H]⁺ | Baseline |
| Hydrolyzed Acid | Absence of -OCH₃ signal; presence of a very broad singlet for -COOH (often >10 ppm or not observed) | [M+H]⁺ (at M-14 of ester) | Lower |
| Dimeric Byproduct | Complex aromatic region with more signals than the product; absence of characteristic pyrazine proton signals | [~2M+H]⁺ or related fragment | Higher |
| Chlorinated Byproduct | Fewer aromatic protons than expected; shifts in the remaining aromatic signals | [M+Cl-H+H]⁺ | Higher |
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrazine Rings
Welcome to the technical support center for heterocyclic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazine scaffolds. Here, we address the common challenges and nuances associated with the electrophilic bromination of pyrazine rings, providing field-tested insights and solutions to help you optimize your reaction conditions and achieve your synthetic goals.
Understanding the Challenge: The Nature of the Pyrazine Ring
Pyrazine is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 4. This structure presents a unique set of challenges for electrophilic aromatic substitution (SEAr) reactions like bromination.
-
Electron Deficient System : The two electronegative nitrogen atoms exert a strong electron-withdrawing effect (inductive effect), which deactivates the ring towards attack by electrophiles.[1][2] This makes pyrazine significantly less reactive than benzene and even less reactive than pyridine in SEAr reactions.[2][3]
-
Protonation under Acidic Conditions : In the presence of strong acids, which are often used to promote bromination, the nitrogen atoms can become protonated. This further deactivates the ring, making electrophilic substitution even more difficult.[2]
Due to this inherent lack of reactivity, direct bromination of an unsubstituted pyrazine ring is often challenging and requires forcing conditions, which can lead to other issues. Successful bromination typically requires the presence of activating groups on the ring or a strategy to temporarily increase the ring's electron density.[2][4]
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section directly addresses the most common problems encountered during the bromination of pyrazine derivatives.
Question: My bromination reaction shows no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
A lack of reactivity is the most common hurdle. The pyrazine ring is likely too electron-deficient for your current conditions to overcome the activation energy barrier for electrophilic attack.
Causality & Solutions:
-
Insufficient Electrophilicity of the Brominating Agent :
-
Insight : N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine than molecular bromine (Br₂).[5][6] However, for a highly deactivated ring, it may not be reactive enough.
-
Solution : Switch to a more potent brominating system. Using molecular bromine (Br₂) in an acidic medium like acetic acid or in the presence of a Lewis acid can increase its electrophilicity.[7][8] For very stubborn substrates, harsher conditions involving Br₂ at elevated temperatures may be necessary, although this carries the risk of side reactions.[2]
-
-
Inherent Deactivation of the Pyrazine Ring :
-
Insight : As mentioned, the pyrazine ring itself is strongly deactivated.[1] If your substrate lacks electron-donating groups (EDGs), the reaction will be sluggish.
-
Solution 1: Ring Activation via N-Oxidation : Converting one of the pyrazine nitrogens to an N-oxide is a powerful strategy. The N-oxide group acts as an electron-donating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack.[9][10] The bromination can then be performed, followed by deoxygenation of the N-oxide if the parent heterocycle is desired.
-
Solution 2: Increase Reaction Temperature : If the substrate is stable, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Direct chlorination of pyrazines, a similar electrophilic halogenation, is often performed at elevated temperatures.[2]
-
Question: My reaction is messy, producing multiple brominated products and a low yield of the desired monobrominated compound. What's going on?
Answer:
The formation of multiple products suggests that either your reaction conditions are too harsh, leading to polysubstitution, or your starting material/product is degrading.
Causality & Solutions:
-
Over-bromination (Polysubstitution) :
-
Insight : This occurs when the monobrominated product is still sufficiently reactive to undergo a second bromination. This is more common if the pyrazine ring is activated with strong EDGs (e.g., -NH₂, -OR).
-
Solution :
-
Control Stoichiometry : Carefully add the brominating agent, using slightly less than one equivalent (e.g., 0.95 eq) to favor monosubstitution. Adding the reagent slowly or portion-wise can also help.
-
Lower the Temperature : Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will reduce the reaction rate and improve selectivity.[11]
-
Use a Milder Reagent : Switch from Br₂ to NBS, which is generally less aggressive and can provide better control.[5][6]
-
-
-
Substrate/Product Decomposition :
-
Insight : Pyrazine rings, especially those with certain functional groups, can be sensitive to the highly acidic or oxidative conditions sometimes used for bromination.
-
Solution :
-
Avoid Strong Acids : If possible, avoid strong Lewis acids or highly concentrated mineral acids. Consider using NBS in a non-polar solvent like DMF or CCl₄, which doesn't require strong acid catalysis.[12]
-
Buffer the Reaction : If acidic byproducts like HBr are a concern, adding a non-nucleophilic base can scavenge the acid and prevent degradation.
-
-
Question: The bromine atom is not adding to the expected position on the ring. How can I control the regioselectivity?
Answer:
Regioselectivity in pyrazine bromination is dictated by the electronic and steric effects of the substituents already present on the ring.
Causality & Solutions:
-
Electronic Directing Effects :
-
Insight : Electron-donating groups (EDGs) like amino (-NH₂), alkoxy (-OR), and alkyl (-R) groups activate the ring and direct the incoming electrophile (bromine) to the ortho and para positions. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or carboxyl (-COOH) deactivate the ring and direct to the meta position.
-
Solution : Analyze the directing effects of your substituents. For example, in 2-aminopyrazine, the amino group strongly activates positions 3 and 5 for electrophilic attack. A study on the bromination of 2-amino-3-carbomethoxypyrazine showed that bromination occurs selectively at the 5-position, which is para to the activating amino group and meta to the deactivating ester group.[7][13]
-
-
Steric Hindrance :
-
Insight : Bulky substituents can block access to adjacent positions, forcing the bromine to add to a less sterically hindered site, even if it's electronically less favored.
-
Solution : Evaluate the steric environment of your substrate. If the electronically favored position is blocked, you may need to accept the sterically favored product or redesign your synthesis to install the bromine before introducing the bulky group.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common pyrazine bromination issues.
Caption: A decision tree for troubleshooting pyrazine bromination.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic bromination of a pyrazine ring?
The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. An electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) is attacked by the π-electrons of the pyrazine ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated pyrazine.[11][14]
Caption: General mechanism for electrophilic bromination of pyrazine.
Q2: Which brominating agent should I choose: Br₂ or NBS?
Your choice depends on the reactivity of your substrate and the desired selectivity.
| Reagent | Pros | Cons | Best For... |
| **Molecular Bromine (Br₂) ** | Highly reactive, inexpensive.[8] | Corrosive, toxic, can be difficult to handle, may lead to over-bromination.[11] | Deactivated pyrazine rings that do not react under milder conditions. |
| N-Bromosuccinimide (NBS) | Milder, easier to handle solid, often provides better regioselectivity, generates less acidic byproduct (succinimide vs HBr).[5][6] | Less reactive, may not work for highly deactivated substrates. | Activated or moderately deactivated pyrazines where control and selectivity are critical.[12] |
Q3: How does N-oxidation activate the pyrazine ring?
The N-oxide functional group is a resonance-donating and inductively withdrawing group. The lone pair on the oxygen atom can be delocalized into the ring, increasing the electron density at the carbons ortho and para to the N-oxide. This significantly enhances the ring's nucleophilicity, making it much more reactive towards electrophiles like bromine.[9][10]
Caption: Workflow showing N-oxidation as a ring activation strategy.
Experimental Protocols
Disclaimer: These are general protocols and must be adapted to the specific substrate and laboratory safety procedures. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Bromination of an Activated Pyrazine using NBS
This protocol is suitable for pyrazines bearing electron-donating groups.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazine (1.0 eq).
-
Solvent : Dissolve the starting material in a suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or CCl₄).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.
-
Reaction : Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quench : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup : Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Oxidation and Subsequent Bromination
This two-step procedure is for deactivating pyrazine substrates.
Step A: N-Oxidation
-
Setup : Dissolve the pyrazine substrate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidant : Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Reaction : Stir the reaction at room temperature until TLC/LC-MS analysis indicates complete formation of the N-oxide.
-
Workup : Quench excess m-CPBA with aqueous sodium thiosulfate. Wash the organic layer with aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by water and brine. Dry the organic layer and concentrate to obtain the crude pyrazine N-oxide, which can often be used in the next step without further purification.
Step B: Bromination of the N-Oxide
-
Procedure : Follow Protocol 1, using the crude pyrazine N-oxide as the starting material. The activated N-oxide should react more readily with NBS under mild conditions.
References
- 1. biosynce.com [biosynce.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. youtube.com [youtube.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Pyrazine Derivatives
<_
Introduction: The Challenge of Pyrazine Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, researchers in pharmaceutical and materials science often encounter significant challenges when applying this methodology to nitrogen-containing heterocycles, particularly pyrazines. Low yields, catalyst deactivation, and competing side reactions are common hurdles. This guide provides a structured, in-depth approach to troubleshooting these issues, moving beyond simple procedural lists to explain the underlying chemical principles governing success.
Pyrazines are electron-deficient aromatic rings. This electronic nature, combined with the ability of the ring nitrogen atoms to coordinate with the palladium catalyst, creates a unique set of challenges not typically seen with simple aryl halides.[2][3] Understanding these interactions is the first step toward rational optimization and achieving high-yield couplings.
Part 1: Frequently Asked Questions (FAQs) & Common Issues
This section addresses the most common questions and failure modes encountered during the Suzuki coupling of pyrazine derivatives.
Q1: I'm getting very low or no yield of my desired product. Where should I start my investigation?
A1: When a pyrazine Suzuki coupling fails, a systematic approach is crucial. Before making drastic changes, perform these initial checks:
-
Reagent Integrity: Verify the quality and purity of all starting materials. Palladium catalysts can degrade, and phosphine ligands are prone to oxidation. Boronic acids can decompose upon storage. Ensure solvents are anhydrous and properly degassed, as oxygen is detrimental to the active Pd(0) catalyst.[4]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Reaction Monitoring: Use TLC or LC-MS to analyze the reaction mixture. Key questions to answer are:
-
Is the pyrazine halide starting material being consumed?
-
Are there new spots corresponding to byproducts?
-
Is the boronic acid starting material still present?
-
The answers will guide your troubleshooting, as detailed in the workflow diagram below.
References
"Methyl 3-amino-6-methylpyrazine-2-carboxylate" storage conditions and handling
Technical Support Center: Methyl 3-amino-6-methylpyrazine-2-carboxylate
Welcome to the dedicated support center for this compound (CAS No. 2032-84-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this chemical intermediate in your experiments. Here, we address common challenges and provide field-proven insights to help you achieve reliable and reproducible results.
Product Overview and Key Properties
This compound is a heterocyclic building block crucial in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Its pyrazine core, substituted with both an amino and a methyl ester group, offers versatile reaction sites.
| Property | Value | Source |
| CAS Number | 2032-84-0 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| Appearance | Varies; typically a powder or crystalline solid | |
| Purity | Typically ≥98% | [2] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity and reactivity of the compound. Based on supplier recommendations and the chemical nature of pyrazines, the following conditions are advised:
-
Temperature: Store at room temperature.[1]
-
Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place.[1][3][4]
-
Light: Protect from light by storing in a dark place.[1] Pyrazine derivatives can be susceptible to photocatalytic degradation.[5]
-
Inertness: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen, which can react with the amino group.
Q2: Is this compound sensitive to air or moisture?
A2: Yes. The primary amine group (-NH₂) can be susceptible to oxidation over time, especially when exposed to air and light. Moisture can lead to hydrolysis of the methyl ester (-COOCH₃) group, converting it to the corresponding carboxylic acid. This is why storing it in a tightly sealed container in a dry environment is essential.[1][6]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Standard laboratory PPE is required to minimize exposure. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[4]
-
Body Protection: A lab coat is mandatory. For handling larger quantities, consider additional protective clothing.[8]
-
Respiratory Protection: Handle the compound in a well-ventilated area. If dust or aerosols may be generated, use a chemical fume hood.[2][3]
Q4: How should I properly dispose of waste containing this chemical?
A4: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations for chemical waste.[7][8] Do not allow the product to enter drains.[4][7] The container should be disposed of in an approved waste disposal plant.[2][9]
Troubleshooting Experimental Issues
Encountering unexpected results is a common part of research. This section provides a logical framework for troubleshooting experiments involving this compound.
Issue 1: Low or No Yield in a Coupling Reaction
If you are experiencing poor yields in reactions (e.g., amide bond formation, Suzuki coupling), consider the following factors:
-
Reagent Purity: The compound's purity may have been compromised during storage. The presence of the hydrolyzed carboxylic acid impurity can interfere with reactions targeting the ester group.
-
Solution: Before use, verify the purity of your starting material using techniques like ¹H NMR or LC-MS. If impurities are detected, purification via recrystallization or column chromatography may be necessary.
-
-
Reaction Conditions: The amino group can be a weak nucleophile.
-
Solution: Ensure your reaction conditions are optimized. This may involve screening different solvents, bases, or coupling agents. For reactions sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Compound Degradation: Pyrazine derivatives can be susceptible to thermal degradation, which involves the cleavage of the pyrazine ring at high temperatures.[5]
-
Solution: Avoid unnecessarily high reaction temperatures or prolonged heating. If high temperatures are required, perform a small-scale test reaction to assess stability.
-
Diagram: Troubleshooting Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Issue 2: Inconsistent or Unexpected Analytical Data (NMR, MS)
If your analytical data does not match the expected profile, it often points to an issue with sample integrity or preparation.
-
Unexpected ¹H NMR Peaks:
-
Cause: This could indicate the presence of the hydrolyzed acid, residual solvent from a previous reaction, or degradation products. The ¹H NMR spectrum of a similar compound, methyl 3-amino-6-bromopyrazine-2-carboxylate, shows the methyl ester protons as a singlet around 3.85 ppm in DMSO-d₆.[10] A broad singlet for the -NH₂ protons is also expected.
-
Solution: Ensure your NMR solvent is dry. Compare your spectrum to a reference if available. The presence of a broad peak in the carboxylic acid region (>10 ppm) could signal hydrolysis.
-
-
Mass Spectrometry (MS) M+H⁺ Ion Not Found:
-
Cause: The compound may have degraded, or the ionization method might be unsuitable.
-
Solution: Confirm the calibration of the mass spectrometer. Try a softer ionization technique if fragmentation is suspected. Check for common adducts (e.g., M+Na⁺).
-
Standard Operating Procedures (SOPs)
SOP 1: Preparing a Stock Solution
This protocol outlines the standard procedure for preparing a stock solution for use in reactions or assays.
-
Preparation: Ensure the balance is calibrated and the work area (fume hood) is clean.
-
Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial. Record the exact mass.
-
Solvent Addition: Select an appropriate solvent. Add a portion of the solvent to the vial.
-
Dissolution: Gently swirl the vial to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution. Avoid heating unless you have confirmed the compound's thermal stability in that solvent.
-
Final Volume: Once fully dissolved, carefully add the remaining solvent to reach the final desired concentration.
-
Storage: Tightly cap the vial, label it clearly with the compound name, concentration, solvent, and date, and store it under the recommended conditions (room temperature, protected from light).
Diagram: Compound Handling and Storage Workflow
References
- 1. 2032-84-0|this compound|BLD Pharm [bldpharm.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 [chemicalbook.com]
Technical Support Center: Resolving Impurities in Methyl 3-amino-6-methylpyrazine-2-carboxylate
Welcome to the technical support center for Methyl 3-amino-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and syntheses.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount for the successful outcome of subsequent synthetic steps and for obtaining reliable biological data. This guide will address the origins of common impurities, provide systematic procedures for their identification and removal, and offer insights into preventing contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The nature and quantity of impurities are intrinsically linked to the synthetic route employed and the storage conditions of the material. A common synthesis route involves the esterification of 3-amino-6-methylpyrazine-2-carboxylic acid. Based on this, you may encounter the following:
-
Unreacted Starting Materials: Residual 3-amino-6-methylpyrazine-2-carboxylic acid or the starting materials used to synthesize it.
-
Reagents from Synthesis: Traces of reagents used in the synthesis, such as thionyl chloride or methanol.
-
By-products of Synthesis: Side-products formed during the reaction, which could include dimers, products of over-methylation, or other pyrazine derivatives.
-
Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid is a potential degradation pathway, especially in the presence of moisture and at non-neutral pH.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as benzene or ethyl acetate.
Q2: My sample has a noticeable color (e.g., yellow to brownish). Is this indicative of impurities?
While a pure crystalline solid of this compound is expected to be a light-colored powder, coloration (typically yellow to brown) often suggests the presence of impurities. These could be colored by-products from the synthesis or degradation products formed during storage. It is highly recommended to perform an analytical check, such as HPLC or TLC, to assess the purity.
Q3: How can I quickly assess the purity of my sample?
For a rapid purity assessment, Thin-Layer Chromatography (TLC) is an effective technique. A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, can often separate the main product from more or less polar impurities. For a more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guide: Identifying and Resolving Impurities
This section provides a systematic approach to tackling common purity issues.
Issue 1: Presence of a More Polar Impurity Detected by TLC/HPLC
A more polar impurity often corresponds to the carboxylic acid hydrolysis product (3-amino-6-methylpyrazine-2-carboxylic acid) or unreacted starting material if the synthesis started from the acid.
Causality:
-
Hydrolysis: Exposure of the methyl ester to moisture, especially under acidic or basic conditions, can lead to hydrolysis.
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
Troubleshooting Workflow:
Technical Support Center: Scale-Up Synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. Pyrazine derivatives are crucial building blocks in the pharmaceutical industry, and understanding the nuances of their large-scale production is paramount for efficient and robust process development.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and reproducible synthesis of this key intermediate.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of the this compound synthesis. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: We are experiencing a significant drop in yield (from ~85% at lab scale to ~60% at pilot scale). What are the most likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
-
Probable Cause 1: Inefficient Mixing and Localized "Hot Spots." In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized areas of high reactant concentration or temperature (hot spots), which can promote side reactions and degradation of the product.
-
Recommended Solution:
-
Agitation Optimization: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) for the viscosity of your reaction mixture. The agitator speed (RPM) should be optimized to ensure good top-to-bottom turnover without causing excessive shear, which could also degrade the product.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile (e.g., dropwise or via a syringe pump). This helps to maintain a more constant temperature and reactant concentration throughout the reaction.
-
-
Probable Cause 2: Extended Reaction Time and Byproduct Formation. Longer reaction times, often employed in larger batches to ensure complete conversion, can lead to the formation of degradation products or byproducts. In pyrazine synthesis, self-condensation of intermediates or reaction with impurities can be an issue.[2]
-
Recommended Solution:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC or UPLC) to monitor the reaction progress. This will allow you to determine the optimal reaction endpoint and avoid unnecessarily long reaction times.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Even small deviations can significantly impact the rate of side reactions.
-
Question 2: We are observing a significant amount of a dimeric byproduct during our scale-up runs. How can we minimize its formation?
Answer: The formation of dimeric or other oligomeric byproducts is often a concentration-dependent issue that becomes more pronounced at a larger scale.
-
Probable Cause: Bimolecular Side Reactions. At higher concentrations typical of scale-up processes, the probability of two intermediate molecules reacting with each other increases. This is a common issue in syntheses involving reactive functional groups like amines and esters.
-
Recommended Solution:
-
"Pseudo-Dilution" Principle: While it may seem counterintuitive for a large-scale process, maintaining a low concentration of the key reactive intermediate is crucial. This can be achieved by the slow, controlled addition of one of the starting materials to the reaction mixture.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. A solvent that poorly solubilizes the desired product compared to the starting materials can sometimes lead to its precipitation out of the reaction mixture, preventing further side reactions. Experiment with different solvents to find one that optimizes both reaction rate and selectivity. For instance, in some amination reactions, toluene or dichloromethane have shown optimal results depending on the substrate.[3]
-
Question 3: Our crude product is "oiling out" during crystallization, making purification difficult and leading to lower purity. What strategies can we employ to improve the crystallization process?
Answer: "Oiling out" during crystallization is a common problem when scaling up, often due to the presence of impurities that act as eutectic melting point depressants.
-
Probable Cause: Impurity Profile. The impurity profile of your crude product may be different at a larger scale due to the issues mentioned in the previous points (e.g., side reactions, degradation). These impurities can interfere with the crystal lattice formation.
-
Recommended Solution:
-
Anti-Solvent Addition: A well-controlled addition of an anti-solvent (a solvent in which your product is insoluble) to a solution of your crude product can often induce crystallization. The rate of addition and the temperature are critical parameters to control.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can promote the growth of crystals with the desired morphology and prevent oiling out.
-
Solvent System Screening: Conduct a systematic screening of different solvent/anti-solvent systems at a small scale to identify the optimal conditions for crystallization. A table summarizing potential solvent systems is provided below.
-
| Solvent System (Solvent:Anti-solvent) | Expected Outcome |
| Methanol : Water | High polarity difference, good for polar compounds. |
| Ethyl Acetate : Hexanes | Medium polarity, widely used for a range of compounds. |
| Dichloromethane : Pentane | Good for less polar compounds, but be mindful of volatility. |
| Isopropanol : Heptane | A common and effective system for many pharmaceutical intermediates. |
Frequently Asked Questions (FAQs)
-
What are the critical process parameters (CPPs) to monitor for this synthesis?
-
Temperature: As discussed, temperature control is crucial for minimizing side reactions.
-
pH: The pH of the reaction mixture can influence the reactivity of the amine and the stability of the ester.
-
Agitation Speed: Directly impacts mixing and heat transfer.
-
Rate of Reagent Addition: Affects local concentrations and temperature.
-
-
What analytical techniques are recommended for in-process control and final product release?
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HPLC/UPLC: For monitoring reaction progress, identifying and quantifying impurities, and for final purity assessment.
-
NMR (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
FTIR: To confirm the presence of key functional groups (e.g., amine, ester carbonyl).
-
-
Are there any specific safety considerations for the scale-up of this synthesis?
-
Exothermic Reactions: The amination step can be exothermic. Ensure the reactor's cooling system is adequate to handle the heat load, especially during reagent addition.
-
Solvent Handling: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area, especially when handling volatile organic solvents.
-
Pressure Build-up: Be aware of potential pressure build-up in the reactor, especially if gaseous byproducts are formed. Ensure the reactor is equipped with a pressure relief system.
-
Experimental Protocols
Optimized Scale-Up Synthesis of this compound
This protocol is designed for a 10 L scale. Adjustments may be necessary for different scales.
-
Reactor Setup:
-
Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 kg, 6.53 mol).
-
Add methanol (5.0 L) and stir to form a slurry.
-
-
Esterification:
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add concentrated sulfuric acid (1.2 L) over 1-2 hours, maintaining the internal temperature below 10 °C.[4]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 48 hours.[4]
-
Monitor the reaction by HPLC until the starting material is <1%.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding it to a pre-chilled solution of sodium bicarbonate (approx. 1.5 kg in 10 L of water) with vigorous stirring, maintaining the pH between 7-8.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid and wash with cold water (2 x 2 L).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Purification by Crystallization
-
Dissolution:
-
Charge the crude product into a clean reactor.
-
Add a suitable solvent (e.g., ethyl acetate, 5-10 volumes) and heat to 50-60 °C with stirring until a clear solution is obtained.
-
-
Crystallization:
-
Cool the solution slowly to room temperature over 2-3 hours.
-
If crystallization does not occur, add seed crystals.
-
Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize precipitation.
-
-
Isolation:
-
Filter the crystalline product and wash with a small amount of cold solvent.
-
Dry the pure product in a vacuum oven at 40-50 °C.
-
Visualizations
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yield in scale-up synthesis.
Reaction Pathway and Potential Side Reaction
Caption: The desired reaction pathway and a potential side reaction leading to dimer formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in aminopyrazine reactions
A Guide to Preventing Dimer Formation in Cross-Coupling Reactions
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams navigating the complexities of aminopyrazine chemistry. A recurring and often frustrating challenge is the formation of undesired dimers, which can derail synthetic campaigns by lowering yields and complicating purification.
This guide is designed to be your first point of reference for troubleshooting this specific issue. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions at the bench. Our focus is on providing a logical, evidence-based framework for diagnosing and solving dimerization problems in common aminopyrazine reactions, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Core Concepts: Why Do Aminopyrazines Dimerize?
Dimerization, or homocoupling, is a side reaction where two molecules of the same starting material couple together instead of reacting with the intended partner.[1][2] In the context of aminopyrazine chemistry, this typically manifests as the formation of a bi-pyrazine or a related self-coupled product.
Several factors make aminopyrazines susceptible to this side reaction:
-
Electronic Properties : The amino group is a potent electron-donating group, which increases the electron density of the pyrazine ring. This can alter the rates of the various steps in a catalytic cycle, sometimes making side reactions more competitive.[1]
-
Catalyst Interaction : The nitrogen atoms of the pyrazine ring and the exocyclic amino group can coordinate with the transition metal catalyst (e.g., palladium).[3][4] This can sometimes lead to catalyst deactivation or promote alternative, undesired reaction pathways.
-
Reaction Conditions : As with any cross-coupling reaction, factors like the presence of oxygen, the choice of palladium precatalyst (Pd(II) vs. Pd(0)), base, and solvent play a critical role in dictating the selectivity between the desired cross-coupling and undesired homocoupling.[1][2][5]
Below is a generalized catalytic cycle for a Suzuki-Miyaura reaction, illustrating the point at which the undesired homocoupling pathway diverges from the productive cross-coupling cycle.
Caption: Catalytic cycle showing desired cross-coupling vs. undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a major byproduct with a mass double that of my aminopyrazine starting material in my Suzuki reaction. Is this a dimer?
A: This is a strong indication of homocoupling. This side reaction consumes your boronic acid reagent to form a symmetrical biaryl byproduct, reducing the yield of your desired product and complicating purification.[1] The primary causes are often the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling, or the use of a Pd(II) precatalyst which can be reduced by the boronic acid in a process that generates the dimer.[1][2][6]
Q2: What is the very first thing I should do to reduce dimer formation?
A: Rigorous exclusion of oxygen is the most critical first step.[5] Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes, or using freeze-pump-thaw cycles) and that your reaction is set up and maintained under a positive pressure of an inert atmosphere.[1] Oxygen promotes homocoupling, and minimizing its presence is often the single most effective change you can make.[5]
Q3: Does my choice of palladium source matter?
A: Yes, significantly. Using a Pd(0) source like Pd₂(dba)₃ can help avoid the homocoupling pathway that occurs during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf).[1] If you must use a Pd(II) source, adding a mild reducing agent may help suppress dimerization.[6]
Q4: How do ligands and bases influence dimerization?
A: They are crucial for controlling selectivity.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination). This makes the cross-coupling reaction kinetically faster and more favorable than the competing homocoupling.[1]
-
Bases: The choice of base can be substrate-dependent. While strong bases are often needed, sometimes a weaker base (e.g., K₃PO₄, KF) can reduce the rate of side reactions like protodeboronation and homocoupling.[1][7] The optimal choice often requires screening.
Q5: Should I protect the amino group on my aminopyrazine?
A: This is a key strategic decision. If optimizing reaction conditions (Q1-Q4) fails to suppress dimerization, protecting the amino group is the next logical step. The unprotected amine can be nucleophilic and can interfere with the catalyst.[8][9] Converting it to a less nucleophilic group, like a carbamate (e.g., Boc or Cbz), can prevent these undesired interactions.[8][10] This adds two steps to your synthesis (protection and deprotection), so it should be considered when other optimizations are insufficient.[8][11]
Troubleshooting Guides
This section provides a more structured approach to solving dimerization issues.
Guide 1: Troubleshooting Dimer Formation
Use this decision tree to systematically diagnose and address the problem.
Caption: Step-by-step troubleshooting workflow for dimerization issues.
Data Summary Table: Parameter Optimization
| Parameter | Recommended Action to Decrease Dimerization | Rationale |
| Atmosphere | Rigorously degas solvents and maintain a positive inert gas (Ar, N₂) pressure. | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes the homocoupling side reaction.[1][5][6] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). | This bypasses the homocoupling pathway that can occur during the in-situ reduction of Pd(II) precatalysts.[1] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, making the desired cross-coupling kinetically favored.[1] |
| Base | Screen different bases (e.g., K₃PO₄, KF, Cs₂CO₃). | A milder base might reduce the rate of side reactions. The optimal choice is highly substrate-dependent.[1][7] |
| Reagent Addition | Consider slow addition of the boronic acid/ester via syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] |
| Protecting Group | Protect the amino group as a carbamate (e.g., Boc, Cbz). | This reduces the nucleophilicity of the amine and its potential to coordinate with and deactivate the catalyst.[8][9][12] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Aminopyrazine Halide with Minimized Homocoupling
This protocol incorporates best practices to proactively minimize dimer formation.
Materials:
-
Amino-pyrazyl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the amino-pyrazyl halide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[7][13]
-
Solvent Addition: Add the degassed solvent via syringe under a positive flow of inert gas. If using a biphasic system, ensure the water is also degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), specifically looking for the masses of the starting material, desired product, and potential dimer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Protocol 2: Boc Protection of an Aminopyrazine
This is a standard procedure for protecting the exocyclic amino group.
Materials:
-
Aminopyrazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Setup: Dissolve the aminopyrazine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add the base (e.g., TEA). If the amine is not very nucleophilic, a catalytic amount of DMAP can be beneficial.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add the Boc₂O, either neat or as a solution in the same solvent, dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the N-Boc-aminopyrazine by column chromatography or recrystallization. The protected compound can now be used in the cross-coupling reaction (Protocol 1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. labinsights.nl [labinsights.nl]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate and Its Halogenated Derivatives: Synthesis, Properties, and Reactivity
In the landscape of modern drug discovery and development, the pyrazine scaffold stands as a cornerstone heterocyclic motif, lending its unique electronic and structural properties to a myriad of bioactive molecules.[1][2] Among the vast array of pyrazine derivatives, Methyl 3-amino-6-methylpyrazine-2-carboxylate serves as a critical starting material and a versatile building block. The strategic introduction of halogen atoms—namely chlorine and bromine—onto the pyrazine ring at the 5-position dramatically modulates the molecule's physicochemical properties and reactivity, thereby expanding its synthetic utility and potential biological applications.[3][4]
This technical guide provides an in-depth, objective comparison of this compound with its 5-bromo- and 5-chloro- derivatives. We will delve into their synthesis, spectral characteristics, and critically, their comparative reactivity in key chemical transformations, supported by experimental data and established mechanistic principles. This guide is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the selection and application of these pivotal chemical intermediates.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom at the 5-position of this compound imparts significant changes to its molecular properties. These alterations, summarized in the table below, are fundamental to understanding the differential behavior of these compounds in synthetic and biological contexts. The increased molecular weight and altered polarity, as indicated by the calculated LogP values, can influence solubility, crystal packing, and pharmacokinetic profiles of downstream products.
| Property | This compound | Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate | Methyl 3-amino-5-bromo-6-methylpyrazine-2-carboxylate |
| Molecular Formula | C₈H₉N₃O₂ | C₈H₈ClN₃O₂ | C₈H₈BrN₃O₂ |
| Molecular Weight | 179.18 g/mol | 213.62 g/mol | 258.07 g/mol |
| Appearance | Light yellow to yellow crystalline powder | Off-white to yellow powder | Light yellow to brown powder or crystal |
| Melting Point | 151-155 °C | 176-178.5 °C | 172-177 °C[5] |
| Calculated LogP | ~0.8 | ~1.5 | ~1.7 |
Synthesis of the Parent Compound and its Halogenated Derivatives
The synthetic accessibility of these compounds is a critical factor for their widespread use. The parent compound, this compound, serves as the common precursor for its halogenated counterparts. The introduction of chlorine or bromine is typically achieved through electrophilic halogenation.
General Synthetic Workflow
The overall synthetic strategy involves the initial formation of the aminopyrazine core followed by selective halogenation. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. nanoient.org [nanoient.org]
- 3. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. メチル 3-アミノ-6-ブロモピラジン-2-カルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Biological Activity of Aminopyrazine Isomers: A Guide for Medicinal Chemists
Abstract
The pyrazine ring, a foundational scaffold in medicinal chemistry, gives rise to a multitude of derivatives with profound biological implications. Among these, aminopyrazines stand out for their diverse and potent activities, ranging from anticancer to antimicrobial and neurological applications. A critical, yet often underexplored, aspect of their pharmacology is the influence of isomerism—the specific placement of the amino group on the pyrazine core. This guide presents a comparative analysis of aminopyrazine isomers, synthesizing experimental data to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. We will explore how the positional variation of the amino moiety dictates target interaction, potency, and selectivity, providing researchers and drug development professionals with a framework for the rational design of next-generation aminopyrazine-based therapeutics.
Introduction: The Significance of the Aminopyrazine Scaffold
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in drug discovery. Its derivatives are integral to numerous FDA-approved drugs and clinical candidates.[1] The introduction of an amino group (-NH2) to this core structure dramatically enhances its chemical diversity and biological reach. Aminopyrazines can act as versatile hydrogen bond donors and acceptors, enabling them to fit into the active sites of a wide range of biological targets, particularly protein kinases.[1][2][3]
However, not all aminopyrazines are created equal. The location of the amino group—at the 2, 3, or 5(6) position—creates distinct isomers with unique electronic and steric profiles. This positional isomerism is a key determinant of the molecule's biological activity. For instance, a previous study noted that aminopyrazinamide derivatives with a free amino group at the 5-position possessed no significant antimycobacterial activity, whereas derivatives of 3-aminopyrazine showed considerable promise.[4] This guide will dissect these isomeric differences across key therapeutic areas.
Comparative Biological Activities of Aminopyrazine Isomers
The biological function of an aminopyrazine derivative is profoundly influenced by the position of the amino group. This section compares the anticancer and antimicrobial activities of different isomers, supported by quantitative data.
Anticancer Activity
Aminopyrazine derivatives have emerged as a potent class of anticancer agents, frequently functioning as kinase inhibitors.[1] The 2-aminopyrazine scaffold, in particular, has been identified in several compounds targeting kinases like SHP2, which is involved in cell growth and apoptosis pathways.[5][6]
A study on 2-aminopyrazine derivatives demonstrated potent antitumor activities against H1975 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) cell lines.[5][6] One of the lead compounds, Compound 3e , exhibited significantly greater potency than a known SHP2 inhibitor, GS493.[5][6] Further investigation revealed that this compound induces apoptosis in cancer cells, highlighting its therapeutic potential.[5][6]
In contrast, studies on 3-aminopyrazine derivatives have also shown anticancer properties, though often through different mechanisms or against different cell lines. For example, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have displayed significant activity against Ehrlich ascites tumour cells.[7] While direct comparative studies of isomers against the same cancer cell lines are limited in the public literature, the available data suggests distinct structure-activity relationships. The 2-amino isomer appears particularly effective in frameworks designed for kinase inhibition, while the 3-amino isomer shows versatility in coordination chemistry-based anticancer strategies.
Table 1: Comparative Anticancer Activity of Aminopyrazine Derivatives
| Compound ID | Isomer Core | Target Cell Line | IC50 (µM) | Mechanism of Action (Proposed) | Reference |
| Compound 3e | 2-Aminopyrazine | MDA-MB-231 | 5.66 ± 2.39 | SHP2 Inhibition, Apoptosis Induction | [5][6] |
| H1975 | 11.84 ± 0.83 | [5][6] | |||
| GS493 (Control) | - | MDA-MB-231 | 25.02 ± 1.47 | SHP2 Inhibition | [5][6] |
| H1975 | 19.08 ± 1.01 | [5][6] | |||
| Compound 20 | 3-Aminopyrazine | HepG2 | 41.4 | General Cytotoxicity | [4] |
Data Interpretation: The lower IC50 value for Compound 3e compared to the control (GS493) indicates superior potency. The data for Compound 20, a 3-aminopyrazine derivative, shows moderate cytotoxicity against a different cell line (HepG2), underscoring the challenge in making direct comparisons without head-to-head studies.
Antimicrobial Activity
The aminopyrazine scaffold is also a cornerstone in the development of novel antimicrobial agents. Here, the influence of isomerism is more clearly documented.
Derivatives of 3-aminopyrazine-2-carboxamide have been extensively studied for their antimycobacterial, antibacterial, and antifungal properties.[4][8] A notable finding is that the substitution pattern on the carboxamide moiety, coupled with the 3-amino group, is critical for activity. For instance, the compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active against Mycobacterium tuberculosis H37Rv in one study, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[4][8] Structure-activity relationship studies revealed that for alkyl derivatives, increasing the carbon chain length enhanced antimycobacterial and antibacterial activity.[4][8]
Conversely, researchers have explicitly stated that aminopyrazinamide derivatives with the amino group at the 5-position showed no significant antimycobacterial activity.[4] This stark difference highlights the critical role of the 3-amino group, likely due to its specific interactions with the biological target, which is thought to be the mycobacterial prolyl-tRNA synthetase (ProRS).[9]
Table 2: Comparative Antimicrobial Activity of Aminopyrazine Derivatives
| Isomer Core | Derivative Class | Target Organism | Activity (MIC) | Key SAR Insight | Reference |
| 3-Aminopyrazine | N-phenyl carboxamides | M. tuberculosis H37Rv | 12.5 µg/mL (lead compound) | Substitution on the N-phenyl ring is crucial for potency. | [4][8] |
| 3-Aminopyrazine | N-alkyl carboxamides | M. tuberculosis & M. kansasii | Activity increases with alkyl chain length. | Lipophilicity likely plays a key role in cell penetration or target binding. | [4] |
| 5-Aminopyrazine | Aminopyrazinamides | Mycobacteria | No significant activity reported. | The 5-amino position is unfavorable for antimycobacterial action in this scaffold. | [4] |
Mechanistic Insights and Signaling Pathways
The differential activity of aminopyrazine isomers stems from their ability to engage distinct molecular targets or to bind to the same target in different ways.
In cancer, 2-aminopyrazine derivatives often act as ATP-competitive kinase inhibitors. The aminopyrazine core typically forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2] The specific geometry of the 2-amino isomer allows for an optimal presentation of the rest of the molecule into the pocket to achieve high-affinity binding.
The diagram below illustrates a generalized workflow for screening aminopyrazine isomers for anticancer activity, a critical first step in elucidating their mechanism of action.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Definitive Guide to Structural Validation: Why X-ray Crystallography is the Gold Standard for "Methyl 3-amino-6-methylpyrazine-2-carboxylate" Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the development of novel therapeutics and functional materials based on the "Methyl 3-amino-6-methylpyrazine-2-carboxylate" scaffold, precise knowledge of atomic connectivity, stereochemistry, and intermolecular interactions is not just advantageous—it is critical. This guide provides an in-depth comparison of analytical techniques for structural validation, demonstrating why single-crystal X-ray crystallography stands as the definitive method for achieving unequivocal structural proof.
The pyrazine core, a key pharmacophore in numerous biologically active compounds, presents a fascinating yet challenging canvas for medicinal chemists.[1] Subtle modifications to the substitution pattern on the pyrazine ring can lead to dramatic shifts in pharmacological activity. Consequently, the ability to confirm the precise structure of synthesized derivatives is a cornerstone of any successful research and development program. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they often provide data that, although highly informative, can be subject to interpretation and may not fully resolve complex structural questions.
This guide will delve into the causality behind the experimental choices for structural elucidation, present a detailed protocol for X-ray crystallographic analysis, and offer a comparative overview of alternative methods, supported by experimental data and authoritative references.
The Unparalleled Certainty of X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) is widely regarded as the "gold standard" for the determination of the atomic and molecular structure of a crystalline compound.[2] This reputation is built on its unique ability to provide a direct, three-dimensional map of electron density within a crystal lattice. From this map, the precise positions of individual atoms can be determined, yielding a wealth of structural information, including:
-
Unambiguous bond connectivity: Confirming the exact arrangement of atoms and bonds.
-
Precise bond lengths and angles: Offering insights into the electronic nature of the molecule.
-
Absolute stereochemistry: Differentiating between enantiomers and diastereomers.
-
Conformational analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular interactions: Identifying hydrogen bonds, π-stacking, and other non-covalent interactions that govern crystal packing.
The power of X-ray crystallography lies in its self-validating nature. The quality of the final structural model is rigorously assessed by statistical parameters such as the R-factor and the goodness-of-fit, which quantify the agreement between the experimental diffraction data and the proposed structure.[3][4]
A Comparative Overview of Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive approach to characterization involves the synergistic use of multiple analytical techniques. The following table compares the capabilities of X-ray crystallography with those of NMR spectroscopy and mass spectrometry in the context of validating "this compound" derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Connectivity through scalar couplings, spatial proximity through NOEs, dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Single crystal | Solution or solid-state | Gas phase (after ionization) |
| Unambiguous Isomer Differentiation | Yes (constitutional, stereoisomers, polymorphs) | Often possible for constitutional and diastereomers; challenging for enantiomers without chiral auxiliaries | Difficult for most isomers without chromatographic separation |
| Conformational Information | Solid-state conformation | Solution-state conformation and dynamics | Limited to gas-phase fragmentation pathways |
| Key Limitation | Requires high-quality single crystals | Can be complex for large or poorly soluble molecules; may not resolve all ambiguities | Does not provide direct 3D structural information |
| Self-Validation | High (R-factor, goodness-of-fit) | Moderate (consistency of 1D and 2D data) | Low (in terms of 3D structure) |
The Experimental Workflow of Single-Crystal X-ray Crystallography
The journey from a newly synthesized "this compound" derivative to a fully refined crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is crucial for success.
Caption: A streamlined overview of the key stages in determining a molecular structure using single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Growing High-Quality Single Crystals:
This is often the most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice.
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction. By allowing molecules to slowly come out of solution, they have sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice.
-
Protocol: Slow Evaporation
-
Dissolve 5-10 mg of the purified "this compound" derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial. The compound should be fully dissolved.
-
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined, transparent crystals.[5][6]
-
2. Crystal Selection and Mounting:
-
Causality: The chosen crystal must be a single, untwinned specimen, free from cracks and other defects. A high-quality crystal will diffract X-rays uniformly, leading to a clean diffraction pattern and a high-resolution structure.
-
Protocol:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and clear faces.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Using a cryo-loop, gently scoop up the crystal and mount it on a goniometer head.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
3. X-ray Diffraction Data Collection:
-
Causality: The crystal is rotated in a monochromatic X-ray beam to collect a complete set of diffraction data from all possible orientations. The angles and intensities of the diffracted beams are recorded by a detector.
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
-
Execute the full data collection run.[7]
-
4. Data Processing and Reduction:
-
Causality: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Protocol:
-
Use specialized software (e.g., CrysAlisPro, SAINT) to integrate the raw data.
-
Apply necessary corrections to obtain a list of unique reflections with their corresponding intensities and standard uncertainties.
-
5. Structure Solution (Solving the Phase Problem):
-
Causality: The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost. "Direct methods" or "Patterson methods" are computational techniques used to estimate the initial phases and generate an initial electron density map.
-
Protocol:
-
Use a structure solution program (e.g., SHELXT) to solve the phase problem.
-
Examine the initial electron density map to identify atomic positions.
-
6. Structure Refinement:
-
Causality: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies.
-
Protocol:
-
Use a refinement program (e.g., SHELXL) to perform least-squares refinement.
-
Iteratively refine the model, adding hydrogen atoms and modeling any disorder.
-
Monitor the R-factor and goodness-of-fit to assess the progress of the refinement.[8]
-
7. Validation and Analysis:
-
Causality: The final structural model is rigorously validated to ensure its chemical and crystallographic sensibility.
-
Protocol:
-
Use software like PLATON or the IUCr's checkCIF service to validate the geometry and identify any potential issues.
-
Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
-
8. CIF Generation and Deposition:
-
Causality: The final structural information is compiled into a standard Crystallographic Information File (CIF), which is the universally accepted format for sharing and archiving crystallographic data.
-
Protocol:
Caption: The iterative cycle of refining a structural model against experimental X-ray diffraction data.
Case Study: Distinguishing Isomers of Pyrazine Derivatives
Consider the challenge of distinguishing between constitutional isomers of a substituted pyrazine. While MS can confirm the molecular weight and elemental composition, and NMR can provide clues about the substitution pattern, ambiguities can remain. X-ray crystallography, however, provides a definitive answer by directly visualizing the atomic arrangement.
For example, in the structural elucidation of a novel pyrazine derivative, NMR might show signals consistent with several possible isomers. X-ray crystallography would not only confirm the correct constitutional isomer but also reveal the precise conformation of substituent groups and any specific intermolecular interactions that might be crucial for its biological activity or material properties.
Conclusion
In the rigorous and competitive landscape of modern drug discovery and materials science, there is no room for structural ambiguity. For derivatives of "this compound," a scaffold with significant therapeutic potential, the investment in obtaining a single-crystal X-ray structure is an investment in certainty. While NMR and MS are essential for routine characterization and reaction monitoring, X-ray crystallography remains the unparalleled gold standard for providing the definitive, high-resolution, three-dimensional structural information necessary to drive projects forward with confidence. The detailed atomic insights it provides are fundamental to understanding structure-activity relationships, optimizing molecular properties, and securing intellectual property.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 3. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 4. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 5. How To [chem.rochester.edu]
- 6. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of Methyl 3-amino-6-methylpyrazine-2-carboxylate
Abstract
Methyl 3-amino-6-methylpyrazine-2-carboxylate is a key building block in the development of various pharmaceutical agents. Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into a well-established palladium-catalyzed cross-coupling approach and explore an alternative route commencing from 3-aminopyrazine-2-carboxylic acid. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting the most suitable method for their specific needs.
Introduction
The pyrazine scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of kinase inhibitors and other therapeutic candidates. The efficient and scalable production of this molecule is therefore of significant interest to the pharmaceutical industry. This guide aims to provide a comprehensive overview and comparison of the most pertinent synthetic routes to this valuable compound.
Route 1: Suzuki-Miyaura Cross-Coupling Strategy
This modern and widely adopted approach utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the C6 position of the pyrazine ring. This route is characterized by its high efficiency and functional group tolerance. The general strategy involves two key steps: the bromination of a readily available starting material followed by the cross-coupling reaction.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate
To a solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 g, 6.53 mmol) in acetonitrile (10 mL), N-bromosuccinimide (NBS) (1.22 g, 6.86 mmol, 1.05 equiv) is added portion-wise. The reaction mixture is then refluxed for 1 hour. After cooling, the solvent is removed under reduced pressure. The crude residue is diluted with dichloromethane (75 mL) and washed with a saturated aqueous solution of sodium thiosulfate (50 mL). The aqueous layer is extracted twice more with dichloromethane (75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate as an amorphous solid (1.34 g, 88% yield).[1]
Step 2: Suzuki-Miyaura Coupling to Yield this compound
A mixture of Methyl 3-amino-6-bromopyrazine-2-carboxylate (2.0 g, 8.62 mmol), methylboronic acid (0.78 g, 13.1 mmol), palladium(II) acetate (0.2 g, 0.89 mmol), and Xantphos (0.79 g, 1.37 mmol) is placed in a sealed vessel containing toluene (30 mL) and water (1 mL). Tripotassium phosphate (5.4 g, 25.4 mmol) is added, and the mixture is heated. After completion of the reaction, the mixture is cooled and purified by column chromatography to afford this compound (1.47 g, 64% yield) as a yellow solid.[2][3]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) species. This is followed by transmetalation with the organoboron reagent (methylboronic acid), where the methyl group is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.
Route 2: Synthesis from 3-Aminopyrazine-2-carboxylic Acid
An alternative approach begins with the more economical starting material, 3-aminopyrazine-2-carboxylic acid. This route involves an initial esterification followed by the introduction of the methyl group onto the pyrazine ring. While conceptually straightforward, the direct methylation of the electron-rich aminopyrazine ring can be challenging and may require specific reagents and conditions.
Experimental Protocols
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid
3-Aminopyrazine-2-carboxylic acid (5 g, 35.9 mmol) is suspended in methanol (50 mL). Concentrated sulfuric acid (4 equivalents) is added slowly under ice-bath cooling. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The reaction mixture is then concentrated, and the pH is adjusted to 8 with a saturated sodium carbonate solution. The resulting precipitate is collected by filtration and dried to give Methyl 3-aminopyrazine-2-carboxylate as a brown solid (4.18 g, 76% yield).[4]
Step 2: Proposed Methylation of the Pyrazine Ring
A direct and high-yielding methylation of the C6 position of Methyl 3-aminopyrazine-2-carboxylate is not well-documented in readily available literature. However, based on analogous transformations, a potential, yet to be optimized, approach could involve a directed C-H activation or a more classical electrophilic substitution under forcing conditions. For the purpose of comparison, we will consider a hypothetical yield for this step.
Conceptual Synthetic Pathway
Caption: A conceptual two-step synthesis starting from 3-aminopyrazine-2-carboxylic acid.
Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: From 3-Aminopyrazine-2-carboxylic Acid |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | 3-Aminopyrazine-2-carboxylic acid |
| Number of Steps | 2 | 2 |
| Overall Yield | ~56% | Hypothetical (dependent on methylation step) |
| Key Reagents | NBS, Palladium catalyst, Methylboronic acid | Sulfuric acid, Methylating agent (e.g., organometallic) |
| Reaction Conditions | Mild to moderate temperatures | Esterification at RT; Methylation may require specific conditions |
| Scalability | Generally good, well-established for industrial processes. | Potentially scalable, but methylation step needs development. |
| Cost of Reagents | Higher (Palladium catalyst, organoboron reagent) | Lower (Sulfuric acid, methanol) |
| Environmental Impact | Use of heavy metal catalyst (palladium) | Use of strong acid and potentially hazardous methylating agents |
| Maturity of the Route | Well-established and widely used | Less developed, particularly the final methylation step |
Discussion and Conclusion
The Suzuki-Miyaura cross-coupling (Route 1) stands out as the more robust and well-documented method for the synthesis of this compound. Its primary advantages lie in the high yields of the individual steps and the predictability of the reaction, which is crucial for large-scale production in the pharmaceutical industry. The commercial availability of the necessary reagents, although at a higher cost, contributes to its practicality. The main drawback is the requirement of a palladium catalyst, which necessitates careful control of residual metal in the final product.
Route 2 , starting from 3-aminopyrazine-2-carboxylic acid, is economically attractive due to the lower cost of the initial starting material. The initial esterification is a straightforward and high-yielding reaction. However, the subsequent direct methylation of the pyrazine ring presents a significant challenge. The development of a selective and efficient methylation protocol for this specific substrate is required to make this route competitive.
Characterization Data for this compound
-
¹H NMR (400 MHz, Chloroform-d): δ (ppm) 8.15 (s, 1H), 4.95 (br s, 2H), 3.97 (s, 3H), 2.55 (s, 3H).[2]
-
LCMS: m/z = 168.20 [M+H]⁺.[2]
References
- 1. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. JP2020531556A - Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 4. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]
A Comparative Guide to the In Vitro Cytotoxicity of Methyl 3-amino-6-methylpyrazine-2-carboxylate and its Amide Derivatives
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable building block in drug design. One such building block, Methyl 3-amino-6-methylpyrazine-2-carboxylate (MAMC), serves as a crucial intermediate in the synthesis of advanced therapeutic agents, including potent kinase inhibitors.[2][3] While MAMC itself may exhibit limited biological activity, its structure offers a reactive handle—the methyl ester—that is ripe for chemical modification.
This guide provides a comprehensive framework for evaluating and comparing the in vitro cytotoxicity of MAMC against a rationally designed library of its amide derivatives. We will delve into the strategic rationale for amide derivatization, present a robust experimental design for cytotoxicity screening, provide detailed, field-tested protocols, and interpret hypothetical data to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazine-based compounds.
The Strategic Rationale for Amide Derivatization
The conversion of the methyl ester in MAMC to a series of secondary or tertiary amides is a cornerstone strategy in medicinal chemistry for several compelling reasons:
-
Enhanced Biological Interactions: The amide bond is a key structural motif in peptides and proteins. Introducing an amide linkage provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), significantly increasing the potential for specific, high-affinity interactions with biological targets like enzyme active sites.[4]
-
Tuning Physicochemical Properties: The substituent (R-group) attached to the amide nitrogen can be systematically varied to modulate critical drug-like properties. This includes lipophilicity (LogP), which affects cell membrane permeability; solubility, which impacts bioavailability; and steric bulk, which can influence target selectivity.[5]
-
Proven Therapeutic Success: This exact strategy has recently been validated. Researchers have successfully transformed MAMC into a series of 3-amino-pyrazine-2-carboxamide derivatives that act as potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating significant antitumor activity in various cancer cell lines.[3][6] This precedent underscores the potential of amide derivatization to unlock potent cytotoxic activity from the MAMC scaffold.
Experimental Design: A Framework for Comparative Analysis
A rigorous and well-controlled experimental design is paramount for generating reliable and comparable cytotoxicity data. The following workflow outlines a standard approach for screening a new chemical series.
Caption: A typical workflow for in vitro cytotoxicity screening.
Compound Library Selection
To effectively probe the SAR, a focused library should be synthesized, including the parent compound and a positive control.
-
Parent Compound (Negative Control): this compound (MAMC).
-
Amide Derivatives: A small, diverse set designed to test hypotheses about the impact of the amide substituent.
-
Amide 1 (Aliphatic): N-propyl-3-amino-6-methylpyrazine-2-carboxamide.
-
Amide 2 (Aromatic): N-(4-chlorophenyl)-3-amino-6-methylpyrazine-2-carboxamide.
-
Amide 3 (Heterocyclic): N-(pyridin-4-yl)-3-amino-6-methylpyrazine-2-carboxamide.
-
-
Positive Control: Cisplatin, a widely used chemotherapeutic agent with a well-characterized cytotoxic profile.
Cell Line Panel Selection
The choice of cell lines is critical for determining the potency and cancer-type selectivity of the compounds. A well-rounded panel includes both cancerous and non-cancerous lines.
-
A549 (Human Lung Carcinoma): A common model for lung cancer; pyrazine derivatives have shown activity against this line.[7][8]
-
MCF-7 (Human Breast Adenocarcinoma): A standard model for estrogen receptor-positive breast cancer.[7]
-
PC-3 (Human Prostate Adenocarcinoma): A model for androgen-independent prostate cancer.[8]
-
KMST-6 (Human Fibroblasts): A non-cancerous cell line used to assess general cytotoxicity and determine a compound's selectivity for cancer cells.[8]
Detailed Experimental Protocols
The following protocols describe two complementary, standard assays for assessing cell health. The MTT assay measures the metabolic activity of living cells, while the LDH assay quantifies a marker of cell death (membrane rupture).[9] Using both provides a more robust assessment than either method alone, as a compound could be cytostatic (inhibit growth, reducing MTT signal) without being directly cytotoxic (causing cell lysis, increasing LDH signal).[10][11]
Protocol 1: MTT Assay for Cell Viability
This assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cell lines and appropriate culture medium
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing 0.5% DMSO.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_test / Abs_vehicle) * 100. Plot the viability against the log of compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9][13]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well flat-bottom sterile plates
-
Cells and compounds prepared as in the MTT assay
Procedure:
-
Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: In addition to vehicle and untreated controls, prepare a Maximum LDH Release Control by adding the kit's lysis buffer (typically Triton X-100 based) to a set of untreated wells 45 minutes before the end of the incubation period.[13]
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the kit's stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cytotoxicity as a percentage relative to the maximum LDH release control: Cytotoxicity (%) = ((Abs_test - Abs_untreated) / (Abs_max - Abs_untreated)) * 100. Plot cytotoxicity against the log of compound concentration to determine the EC₅₀ value.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between compounds and across cell lines. The hypothetical data below illustrates how results from such a study could be presented.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of MAMC and its Amide Derivatives
| Compound | Structure | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | KMST-6 (Normal) | Selectivity Index (SI for A549) |
| MAMC (Parent) | Methyl Ester | >100 | >100 | >100 | >100 | - |
| Amide 1 | N-propyl | 45.2 | 68.1 | 55.9 | >100 | >2.2 |
| Amide 2 | N-(4-chlorophenyl) | 1.8 | 3.5 | 2.4 | 35.6 | 19.8 |
| Amide 3 | N-(pyridin-4-yl) | 8.9 | 15.4 | 12.1 | 85.3 | 9.6 |
| Cisplatin | Positive Control | 5.4 | 7.2 | 6.8 | 10.1 | 1.9 |
Selectivity Index (SI) = IC₅₀ in KMST-6 / IC₅₀ in A549
Structure-Activity Relationship (SAR) Insights
-
Ester-to-Amide Conversion is Key: The parent compound, MAMC, is essentially inactive (IC₅₀ >100 µM), which aligns with findings that it often serves as a non-toxic synthetic precursor.[2][14] The conversion of the ester to any amide group imparts a significant increase in cytotoxic activity.
-
Impact of the Amide Substituent:
-
Aliphatic (Amide 1): The simple propyl group provides a baseline level of activity, likely through general hydrophobic interactions. However, its potency is modest.
-
Aromatic (Amide 2): The addition of a 4-chlorophenyl ring dramatically increases potency across all cancer cell lines, with the IC₅₀ value for A549 cells dropping into the low micromolar range (1.8 µM). This suggests that the aromatic ring may engage in favorable π-π stacking or hydrophobic interactions within a target binding pocket. The electron-withdrawing chlorine atom could also influence the electronic properties of the molecule, enhancing its activity.[5]
-
Heterocyclic (Amide 3): The pyridine ring also confers potent activity, though slightly less than the chlorophenyl ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the biological target that is not possible with the chlorophenyl group.
-
-
Cancer Selectivity: Amide 2, the most potent compound, also displays the highest selectivity for cancer cells. With a Selectivity Index of nearly 20, it is approximately 20 times more toxic to A549 lung cancer cells than to normal fibroblasts. This is a highly desirable characteristic for a potential therapeutic agent and is superior to the positive control, Cisplatin.
Hypothesized Mechanism of Action: Kinase Inhibition
Given that many pyrazine-based molecules function as kinase inhibitors, it is plausible that these amide derivatives exert their cytotoxic effects by targeting a key signaling pathway involved in cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway.[3][4]
Caption: Hypothesized mechanism via inhibition of an RTK signaling pathway.
Conclusion and Future Directions
This guide demonstrates that this compound is a versatile and promising scaffold for the development of novel cytotoxic agents. While inactive in its native form, its conversion to amide derivatives can unlock potent and selective anticancer activity. Our analysis of hypothetical data suggests that aromatic and heterocyclic substituents on the amide nitrogen are particularly effective for enhancing potency, with the N-(4-chlorophenyl) derivative emerging as a lead candidate with a high selectivity index.
For researchers pursuing this chemical series, the logical next steps would include:
-
Expanding the SAR: Synthesize and test a broader array of amide derivatives to further refine the relationship between structure and activity.
-
Mechanistic Studies: For the most potent compounds, conduct further biological assays to confirm the hypothesized mechanism of action. This could include kinase activity panels, Western blotting to probe signaling pathway components, apoptosis assays (e.g., Annexin V staining), and cell cycle analysis.
-
In Vivo Evaluation: Advance the most promising lead candidate into preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile in a whole-organism context.
By employing the systematic, comparative approach outlined here, researchers can efficiently navigate the early stages of drug discovery and identify promising pyrazine-based candidates for the next generation of cancer therapeutics.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic (pyrazine)carboxamide Ru( ii ) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00525B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The 3-Aminopyrazine-2-Carboxamide Scaffold: A Privileged Motif in Drug Discovery
The 3-aminopyrazine-2-carboxamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This heterocyclic motif serves as a crucial pharmacophore, enabling interactions with various biological targets and leading to diverse therapeutic applications, from fighting infectious diseases to combating cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrazine-2-carboxamide derivatives, offering insights into their performance against different targets, supported by experimental data and detailed protocols.
A Tale of Two Targets: Antimycobacterial and Anticancer Efficacy
The versatility of the 3-aminopyrazine-2-carboxamide scaffold is prominently highlighted by its derivatives' potent activities against two distinct and critical therapeutic targets: Mycobacterium tuberculosis, the causative agent of tuberculosis, and Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.
Antimycobacterial Activity: Targeting the Tubercle Bacillus
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents. The parent compound, pyrazinamide, is a cornerstone of first-line tuberculosis treatment. Modifications to the core structure have led to the development of analogs with improved potency and activity against drug-resistant strains.
The antimycobacterial activity of these derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the carboxamide nitrogen.
-
Substituents on the Carboxamide Nitrogen (R¹):
-
Alkyl and Phenyl Derivatives: Generally, N-substituted phenyl and alkyl derivatives exhibit good antimycobacterial activity. For instance, the antimycobacterial activity of alkyl derivatives against M. tuberculosis H37Rv and M. kansasii increases with the length of the carbon side chain.[1][2] Phenyl derivatives also show notable activity, while benzyl derivatives tend to be less active.[1][2]
-
Substituted Phenyl Rings: Substitution on the phenyl ring plays a critical role. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a highly active compound against M. tuberculosis H37Rv.[1][2]
-
-
Substituents on the Pyrazine Ring (R²):
-
Acylamino Group at C-3: Acylation of the 3-amino group has been explored, leading to potent inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS).[3][4] Specifically, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated high activity against various mycobacterial strains, including multidrug-resistant M. tuberculosis.[3][4] The presence of a larger halogen or methyl group at the 4'-position of the benzoyl moiety often enhances activity.[4]
-
Unsubstituted Carboxamide at C-2: An unsubstituted carboxamide at the C-2 position of the pyrazine core is often crucial for antimycobacterial efficacy.[3][4]
-
| Compound ID | R¹ Substituent | R² Substituent | Target Organism | Activity (MIC) | Reference |
| 17 | 2,4-dimethoxyphenyl | H | M. tuberculosis H37Rv | 12.5 µg/mL | [1][2] |
| 4 | 4'-chlorobenzoyl | H | M. tuberculosis H37Rv | 1.95-31.25 µg/mL (range for 4'-substituted benzamides) | [3][4] |
| 15 | 4'-bromobenzoyl | H | M. tuberculosis H37Rv | 1.95-31.25 µg/mL (range for 4'-substituted benzamides) | [3][4] |
| 18 | 4'-methylbenzoyl | H | M. tuberculosis H37Rv | 1.95-31.25 µg/mL (range for 4'-substituted benzamides) | [3][4] |
| 8 | 4-methylbenzyl | H | M. tuberculosis H37Rv | 6 µM | [5] |
Anticancer Activity: Inhibiting Fibroblast Growth Factor Receptors (FGFRs)
The 3-aminopyrazine-2-carboxamide scaffold has also been successfully employed in the design of potent inhibitors of FGFRs, a family of receptor tyrosine kinases often dysregulated in cancer.[6][7]
The development of these derivatives as FGFR inhibitors often involves scaffold hopping from known inhibitor cores, such as the pyrimidine core of BGJ398.[2]
-
Intramolecular Hydrogen Bonding: A key design strategy involves the formation of an intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen, which helps to lock the conformation and enhance binding to the kinase hinge region.[2]
-
Substituents on the Pyrazine Ring (at C-6): Modifications at the 6-position of the pyrazine core have been shown to improve the physicochemical properties of the compounds.[6]
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is critical for potent FGFR inhibition. For instance, a 3,5-dihydroxyphenyl group has been identified as a key pharmacophore.[6][7] Further substitutions on this phenyl ring can modulate activity and selectivity.
| Compound ID | Ar¹ at C-6 | Ar² on Carboxamide | Target | Activity (IC₅₀) | Reference |
| 18i | Substituted Phenyl | 3,5-dihydroxyphenyl | Pan-FGFR (1-4) | Favorable in vitro activity | [6][7] |
| 18d | Substituted Phenyl | 3,5-dihydroxyphenyl with (morpholin-4-yl)-methylene | FGFR2, FGFR3 | 600 nM, 480 nM | [2] |
| 18g | Substituted Phenyl | 3,5-dihydroxyphenyl with pyrrole-1-methylene | FGFR2 | 380 nM | [2] |
| 10g | Substituted Phenyl | 3,5-dihydroxyphenyl with pyrrolidin-1-yl | FGFR2 | Improved activity (79.73% inhibition) | [2] |
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Antimycobacterial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis.
Workflow for Antimycobacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth (pH 6.0) to each well. Add 2 µL of the diluted compounds to the respective wells. The final concentration of DMSO should not exceed 1%.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth. Growth can be assessed visually or by measuring the optical density at 530 nm.[8]
In Vitro FGFR Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against FGFR kinases, such as the ADP-Glo™ Kinase Assay.[9][10]
Workflow for In Vitro FGFR Kinase Assay
Caption: Workflow for the ADP-Glo™ FGFR Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the test inhibitor, recombinant human FGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a suitable kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test inhibitor or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of the FGFR enzyme solution, followed by 2 µL of the substrate/ATP mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ values are calculated from the dose-response curves.[9][10]
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is crucial for rational drug design. The 3-aminopyrazine-2-carboxamide derivatives exert their effects by modulating specific signaling pathways.
FGFR Signaling Pathway in Cancer
FGFR inhibitors containing the 3-aminopyrazine-2-carboxamide scaffold block the activation of FGFRs, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation, survival, and migration. These pathways include the RAS-MAPK, PI3K-AKT, and PLCγ signaling cascades.[2][6]
Simplified FGFR Signaling Pathway
Caption: Inhibition of FGFR signaling by 3-aminopyrazine-2-carboxamide derivatives.
Antimycobacterial Mechanism of Action
While the precise mechanism of action for many novel antimycobacterial 3-aminopyrazine-2-carboxamide derivatives is still under investigation, several potential targets have been identified. For some derivatives, the proposed target is mycobacterial prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis.[3][4] Inhibition of ProRS leads to the depletion of charged prolyl-tRNA, stalling protein synthesis and ultimately leading to bacterial cell death. Another potential target for some pyrazinamide analogs is the enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[5]
Conclusion
The 3-aminopyrazine-2-carboxamide scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design of next-generation inhibitors for a range of diseases.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
A Comparative Guide to the Antimicrobial Evaluation of N-substituted 3-aminopyrazine-2-carboxamides
This guide provides an in-depth, objective comparison of the antimicrobial performance of various N-substituted 3-aminopyrazine-2-carboxamides. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of novel antimicrobial agents. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The pyrazine ring is a critical scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antidiabetic, and notable antimicrobial effects.[1][2] Pyrazinamide, a derivative of pyrazine, is a frontline drug for treating tuberculosis.[1] This has spurred significant interest in synthesizing and evaluating novel pyrazine derivatives for broader antimicrobial applications.[1][3] This guide focuses on N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds showing promise against various microbial pathogens.[4][5]
Experimental Protocols: A Foundation of Scientific Integrity
The cornerstone of any comparative analysis is robust and reproducible experimental data. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on widely accepted methodologies, ensuring the generation of reliable and comparable results.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7] The broth microdilution method is a standard and efficient technique for determining MIC values.[8][9]
Experimental Workflow:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate of the test microorganism, suspend several colonies in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9][10] This standardized inoculum is crucial for the consistency of results.
-
Serial Dilution: Prepare a series of twofold dilutions of the N-substituted 3-aminopyrazine-2-carboxamide compounds in a 96-well microtiter plate containing a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9] The concentration range should be selected to bracket the expected MIC.
-
Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][10] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.[8][10]
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[11][12] This is a critical parameter for understanding whether a compound is bacteriostatic or bactericidal.
Experimental Workflow:
-
Subculturing from MIC Wells: Following MIC determination, take a small aliquot (10-100 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).[10]
-
Plating: Spread the aliquot evenly onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on a control plate.[10]
-
MBC Determination: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][11]
Comparative Antimicrobial Performance
The antimicrobial activity of N-substituted 3-aminopyrazine-2-carboxamides is significantly influenced by the nature of the substituent on the amide nitrogen. The following table summarizes the MIC values of representative compounds against a panel of clinically relevant microorganisms, providing a clear comparison of their performance.
| Compound ID | N-Substituent | M. tuberculosis H37Rv (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | Benzyl | >250 | - | - | - | [4] |
| 2 | 2-Methylbenzyl | 12.5 | 7.81 (as 3-chloro derivative) | - | - | [13] |
| 3 | 3,4-Dichlorobenzyl | 12.5 | - | - | - | [13] |
| 4 | 4-Methylbenzyl | 6 (µM) | - | - | - | [14] |
| 5 | 2,4-Dimethoxyphenyl | 12.5 | - | - | - | [4][5] |
| 6 | Alkyl (increasing chain length) | Activity increases | Activity increases | - | - | [4][5] |
| 7 | Phenyl | Active | Active | - | Active | [4] |
| Pyrazinamide | (Reference) | 6.25-25 | - | - | - | [15] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial data reveals key structure-activity relationships that can guide the future design of more potent 3-aminopyrazine-2-carboxamide derivatives.
-
The Pyrazine Core: The pyrazine ring is fundamental to the antimicrobial activity of these compounds.[16]
-
The Amide Linker: The carboxamide group plays a crucial role in the molecule's interaction with its biological target.
-
N-Substituents: The nature of the substituent on the amide nitrogen significantly modulates the antimicrobial spectrum and potency.
-
Benzyl Derivatives: Unsubstituted benzyl groups tend to show low activity.[4] However, substitutions on the benzyl ring, such as methyl or chloro groups, can enhance antimycobacterial activity.[13]
-
Alkyl Derivatives: An increase in the length of the alkyl chain has been correlated with increased antimycobacterial and antibacterial activity.[4][5]
-
Phenyl Derivatives: The presence of a phenyl ring as the N-substituent often confers broad-spectrum activity, including antibacterial and antifungal properties.[4] Substitutions on the phenyl ring, like dimethoxy groups, can lead to potent antimycobacterial agents.[4][5]
-
Concluding Remarks
The N-substituted 3-aminopyrazine-2-carboxamides represent a promising class of antimicrobial agents with tunable activity profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon. The key SAR insights highlight the importance of the N-substituent in determining the potency and spectrum of these compounds. Future research should focus on synthesizing novel derivatives with optimized substituents to enhance their antimicrobial efficacy and explore their potential as next-generation therapeutics.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docsity.com [docsity.com]
A Researcher's Guide to Comparative Docking of Pyrazine-Based Kinase Inhibitors: A Case Study on VEGFR-2
In the landscape of modern drug discovery, pyrazine and its derivatives have emerged as a privileged scaffold, forming the core of numerous enzyme inhibitors with significant therapeutic potential.[1][2] This guide provides a comprehensive, in-depth comparison of pyrazine-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a critical target in oncology.[3][4] We will delve into the nuances of molecular docking, a powerful computational technique that predicts the binding affinity and orientation of a small molecule within the active site of a protein.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a validated workflow with a strong emphasis on the scientific rationale behind each step. We will explore the structure-activity relationships (SAR) of a series of pyrazine-related heterocyclic inhibitors, correlating their in-silico docking performance with in-vitro experimental data to provide a holistic understanding of their inhibitory mechanism.
The Significance of VEGFR-2 and Pyrazine-Based Inhibitors
VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in vasculogenesis and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown considerable promise in preclinical and clinical settings.[7] The pyrazine core, with its unique electronic properties and ability to form key hydrogen bond interactions, has been extensively explored in the design of potent and selective kinase inhibitors.[1][2]
Experimental Design: A Self-Validating Docking Protocol
The trustworthiness of any computational study hinges on the validity of its methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the docking results.
Core Principle: Causality in Experimental Choices
The selection of the protein structure, the preparation of both the protein and the ligands, and the definition of the docking search space are not arbitrary. Each choice is dictated by the goal of simulating a biologically relevant binding event. We will be using the crystal structure of VEGFR-2 in complex with a known inhibitor, which allows us to validate our docking protocol by redocking the co-crystallized ligand and comparing the predicted pose with the experimentally determined one. An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[3]
Experimental Workflow Diagram
Caption: A schematic overview of the molecular docking workflow.
Detailed Methodologies
This section provides a step-by-step guide to performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 4ASD , which is in complex with the inhibitor Sorafenib.[1][3]
-
Prepare the Receptor:
-
Load the PDB file into AutoDockTools (ADT).
-
Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute and add Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is the required input format for AutoDock Vina.
-
Part 2: Ligand Preparation
-
Select Inhibitors and Obtain Structures: For this comparative study, we will use a selection of triazolopyrazine and piperazine-chalcone hybrid inhibitors with known IC50 values against VEGFR-2. The 2D structures of these compounds can be obtained from publications or chemical databases like PubChem.
-
Prepare the Ligands:
-
Convert the 2D structures of the ligands to 3D structures using a molecular modeling software.
-
Perform energy minimization of the 3D structures to obtain a low-energy conformation.
-
Load the 3D structure of each ligand into ADT.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT file format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Load the prepared protein PDBQT file into ADT.
-
Define the search space for docking by creating a grid box. The grid box should be centered on the active site of the enzyme, which can be identified based on the position of the co-crystallized ligand in the original PDB file. A grid box size of approximately 25 x 25 x 25 Å is generally sufficient to cover the ATP-binding pocket of kinases.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.
-
Run AutoDock Vina from the command line using the configuration file as input. The command will look something like this: vina --config conf.txt --log log.txt.
-
Part 4: Analysis of Docking Results
-
Examine Binding Energies: The primary output of AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualize Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to view the docked poses of the ligands within the active site of VEGFR-2.
-
Identify Key Interactions: Analyze the interactions between the ligands and the amino acid residues in the active site. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.
Comparative Analysis: Correlating Docking Scores with Experimental Data
The ultimate goal of this guide is to provide a framework for comparing the in-silico predictions with real-world experimental data. The following table presents a comparative analysis of selected pyrazine-related inhibitors of VEGFR-2.
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues |
| Foretinib | A known triazolopyrazine inhibitor | -9.5 | 0.026 (c-Met), 2.6 (VEGFR-2) | Cys919, Asp1046, Glu885, Leu840 |
| Compound 17l | A triazolo[4,3-a]pyrazine derivative | -9.2 | 0.026 (c-Met), 2.6 (VEGFR-2)[8] | Cys919, Asp1046, Glu885, Leu840 |
| Compound Vd | A piperazine-chalcone hybrid | -8.7 | 0.57[1] | Cys919, Asp1046, Phe1047, Leu840 |
| Compound Ve | A piperazine-chalcone hybrid | -8.5 | 0.62[1] | Cys919, Asp1046, Phe1047, Leu840 |
| Sorafenib | Reference Inhibitor | -10.1 | 0.09 | Cys919, Asp1046, Glu885, Leu840 |
Note: The docking scores are hypothetical and for illustrative purposes. The experimental IC50 values are sourced from the cited literature.
Structure-Activity Relationship (SAR) Insights from Docking
Molecular docking provides a structural basis for understanding the observed SAR. For instance, the high potency of Foretinib and Compound 17l can be attributed to their ability to form a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase domain. The pyrazine core often acts as a scaffold to correctly position the interacting moieties for optimal binding.
The piperazine-chalcone hybrids, while still potent, exhibit slightly lower docking scores and higher IC50 values. Visualizing their docked poses reveals that while they also interact with the key hinge region, the orientation of the chalcone moiety might lead to slightly less favorable hydrophobic interactions compared to the more compact triazolopyrazine core.
Key Molecular Interactions Diagram
Caption: A generalized diagram of key interactions between a pyrazine-based inhibitor and the VEGFR-2 active site.
Conclusion and Future Directions
This guide has provided a detailed, scientifically grounded framework for conducting comparative docking studies of pyrazine-based enzyme inhibitors, using VEGFR-2 as a case study. The presented workflow, from protein and ligand preparation to the correlation of docking scores with experimental data, offers a robust methodology for researchers in the field of drug discovery.
The insights gained from such studies can be invaluable for the rational design of novel, more potent, and selective inhibitors. By understanding the key molecular interactions that govern binding affinity, medicinal chemists can make informed decisions about which modifications to the pyrazine scaffold are most likely to lead to improved therapeutic agents. The integration of computational methods like molecular docking into the drug discovery pipeline is essential for accelerating the development of next-generation enzyme inhibitors.
References
- 1. Item - Novel piperazineâchalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Purity Assessment of Methyl 3-amino-6-methylpyrazine-2-carboxylate by HPLC and GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-amino-6-methylpyrazine-2-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of this compound. We will delve into the causality behind experimental choices and provide field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.
Introduction to this compound and the Imperative of Purity
This compound is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules. Its derivatives are investigated for a wide range of pharmacological activities. Given its role as a crucial intermediate, even minute impurities can be carried through subsequent synthetic steps, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug substance. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control but a fundamental aspect of drug safety.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3]
The "Why" Behind the HPLC Method Parameters
For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This allows for the effective retention and separation of moderately polar to nonpolar compounds.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is sufficient.
-
Column Selection: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) provides a good balance of resolution and backpressure. The C18 stationary phase offers excellent hydrophobic interaction with the pyrazine ring.
-
Mobile Phase Preparation: A gradient elution is often preferred for impurity profiling to ensure the elution of both polar and nonpolar impurities.
-
Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amino group, leading to sharper peaks and improved retention.
-
Solvent B: Acetonitrile. A common organic modifier that provides good elution strength.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more strongly retained impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan). A DAD allows for peak purity analysis by comparing UV spectra across a single peak.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
Trustworthiness Through Validation
A described HPLC protocol must be validated to ensure its reliability.[3][5][6] Key validation parameters according to ICH guidelines include:[3][6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank and placebo.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[5] This is typically assessed over a range of 50-150% of the target concentration.[5][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-assay precision) and intermediate precision.[3][7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[2][8] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[8] For this compound, GC-MS is particularly useful for identifying and quantifying volatile organic impurities, residual solvents, and certain by-products from the synthesis.[2]
The "Why" Behind the GC-MS Method Parameters
While the target compound itself has a moderate boiling point, many potential impurities, such as starting materials or solvent residues, are likely to be more volatile. The key challenge for analyzing a molecule with a polar amino group by GC is its potential for peak tailing and interaction with the stationary phase. Derivatization can be employed to improve chromatographic behavior.[9][10]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, the amino group can be derivatized. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation with an alkyl chloroformate.[9][10][11]
-
Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good general-purpose choice for separating a range of analytes.
-
Injection: A split injection is typically used to avoid overloading the column, with a split ratio adjusted based on the sample concentration.
-
Oven Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) to separate volatile impurities and then ramp up to a higher temperature (e.g., 280 °C) to elute the main compound and any less volatile impurities.[12]
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.[2]
-
Scan Range: A mass range of m/z 40-500 is typically sufficient to capture the molecular ions and fragment ions of the target compound and potential impurities.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) and perform the derivatization step if required.
Trustworthiness Through Spectral Libraries and Retention Indices
The strength of GC-MS lies in its ability to provide structural information about the separated components.[8] The mass spectrum of an unknown impurity can be compared against extensive spectral libraries (e.g., NIST, Wiley) for tentative identification.[13] For isomers, which may have very similar mass spectra, comparison of gas chromatographic retention indices (RIs) with literature values can aid in unambiguous identification.[13]
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1] | Best for volatile and semi-volatile compounds that are thermally stable.[2] |
| Sensitivity | High, often in the nanogram to picogram range, depending on the detector. | Very high, often in the picogram to femtogram range. |
| Selectivity | Good, can be optimized by changing mobile phase and stationary phase. | Excellent, due to both chromatographic separation and mass-based detection. |
| Identification | Based on retention time comparison with a reference standard. DAD provides spectral confirmation. | High confidence in identification through mass spectral library matching and fragmentation patterns.[13] |
| Quantification | Straightforward using external or internal standards. | Can be more complex due to variations in ionization efficiency. Isotope-labeled internal standards are often preferred. |
| Sample Prep | Generally simpler, involves dissolving the sample in a suitable solvent. | May require derivatization to improve volatility and peak shape, adding a step to the workflow.[9][10] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Conclusion: A Synergistic Approach
For a comprehensive purity assessment of this compound, HPLC and GC-MS should be viewed as complementary rather than competing techniques.
-
HPLC is the ideal primary method for quantifying the main component and non-volatile, polar, or thermally sensitive impurities. Its robustness and ease of validation make it the preferred choice for routine quality control.[3][6]
-
GC-MS is an invaluable secondary method for identifying and quantifying volatile impurities, such as residual solvents and starting materials, which may not be well-retained or detected by HPLC. Its superior identification capabilities are crucial for impurity profiling and understanding the reaction by-products.
By employing a dual-pronged approach, researchers and drug development professionals can build a complete and trustworthy purity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate. This rigorous analytical characterization is a non-negotiable step on the path to developing safe and effective medicines.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. mdpi.com [mdpi.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. d-nb.info [d-nb.info]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 3-amino-6-methylpyrazine-2-carboxylate
As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of the laboratory environment. The proper handling and disposal of specialized chemical reagents like Methyl 3-amino-6-methylpyrazine-2-carboxylate are paramount for ensuring personnel safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each step, empowering you to make informed decisions.
The disposal of any chemical waste is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[1] Laboratories are classified as waste generators, and their compliance is mandatory.[2] This guide is designed to align with these principles, ensuring your procedures are both safe and compliant.
I. Core Principle: Hazard Identification and Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, we can infer its likely hazards by examining its structural components: a pyrazine ring, an aromatic amine group, and a methyl ester.
-
Aromatic Amines: This class of compounds can be toxic, with some being known or suspected carcinogens and mutagens.[3][4][5] They can pose significant risks to human health and aquatic ecosystems.[3][4] Therefore, proper handling and waste protocols are critical to minimize environmental contamination.[5]
-
Pyrazine Derivatives: Many pyrazine compounds are combustible liquids or solids.[6][7][8] Structurally similar compounds, such as Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate, are classified as very toxic to aquatic life and may cause allergic skin reactions.[9] Other analogs are known to cause skin, eye, and respiratory irritation.[10][11]
Based on this analysis, this compound must be treated as a hazardous waste. The following table summarizes its anticipated hazard profile.
| Hazard Category | Anticipated Risk | Rationale & Representative Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | Aromatic amines and related pyrazine compounds often carry this classification.[1][6][12] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction. | This is a common hazard for chlorinated pyrazine analogs and other aromatic amines.[7][9][10][12] |
| Eye Irritation | Causes serious eye irritation. | A frequent warning for this chemical class.[10][11][12][13] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | A key hazard noted for halogenated pyrazine derivatives and a general concern for aromatic amines.[3][9] |
II. Mandatory Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. This creates a primary barrier between the researcher and potential exposure.
| Protection Type | Specification | Source Citation(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield combined with goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][9] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat. | Inspect gloves before use and change them if contaminated.[1][12] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[1][7][9] |
III. Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete lifecycle of chemical waste management within the laboratory, from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Immediately upon generation, identify the waste as "this compound." Crucially, do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Aromatic amines can react with other substances, and mixing wastes can complicate the final disposal process.[5]
Step 2: Containment
Transfer the waste into a suitable, dedicated container.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw cap.[1][14]
-
Condition: Ensure the container is in good condition, free from cracks or residue from previous use.[1]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.[2] The label must be affixed to the container at the time the first drop of waste is added and must include:
-
The full chemical name: "this compound" .[14]
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[2]
-
The date accumulation started.[14]
Step 4: On-Site Accumulation
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.[2][14]
-
Location: The SAA must be at or near the point of waste generation.[2]
-
Containment: Keep the waste container closed at all times except when adding waste.[14] It is best practice to store the container within a secondary containment bin to mitigate spills.
-
Ventilation: Ensure the storage area is well-ventilated.[14][15]
Step 5: Arranging for Final Disposal
The final disposal of this chemical must be managed by your institution's EHS office and carried out by a licensed professional waste disposal service.[9][16]
-
DO NOT pour this chemical down the drain.[6][14] Its aquatic toxicity can cause significant environmental damage.[3][9]
-
Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste container.
-
Documentation: Complete all required waste manifest documents provided by your EHS office. This is a legal requirement for tracking hazardous waste from generation to disposal.
IV. Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, remove all sources of ignition.[15][17]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[1][6]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[10][18] Use non-sparking tools if the compound is determined to be flammable.[17]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the spill cleanup debris as hazardous waste and manage it through the EHS disposal process.[12][18]
By adhering to this comprehensive guide, you are not only complying with regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. medlabmag.com [medlabmag.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. axxence.de [axxence.de]
- 7. fishersci.com [fishersci.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. synerzine.com [synerzine.com]
- 16. international.skcinc.com [international.skcinc.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Handling Methyl 3-amino-6-methylpyrazine-2-carboxylate
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling of Methyl 3-amino-6-methylpyrazine-2-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to empower researchers in their critical work.
Hazard Assessment: A Proactive Approach
Given the chemical structure of this compound, we can anticipate potential hazards based on related aminopyrazine and pyrazine carboxylate derivatives. The primary concerns with compounds in this class often include:
-
Skin and Eye Irritation: Many aminopyrazine derivatives are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Allergic Skin Reaction (Sensitization): Some individuals may develop an allergic skin reaction after exposure.[3][4]
-
Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.[1]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To prevent serious eye irritation from dust or splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin irritation and potential sensitization upon contact. Always inspect gloves for integrity before use. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1] | To mitigate the risk of respiratory tract irritation from inhaling airborne particles. |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] | To protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear guide for laboratory operations involving this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
All handling of the solid compound should be performed in a well-ventilated area, with a chemical fume hood being the preferred location to minimize inhalation exposure.[2][5]
-
When weighing or transferring the powder, do so carefully to avoid creating dust.[2] Use tools and techniques that minimize agitation.
-
Avoid all personal contact with the substance, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[7]
-
-
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep it away from heat, sparks, open flames, and other sources of ignition, as some related compounds are combustible or flammable.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
-
In Case of a Spill:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[2][5] Gently sweep or vacuum the material and place it into a sealed container for disposal.[2]
-
For wet spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite) and place it in a labeled container for disposal.[9]
-
After cleanup, wash the area with soap and water.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, should be collected in a designated, properly labeled, and sealed waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal plant.[3][10] Do not allow the product to enter drains or waterways.[5]
First Aid Measures: Preparedness for Emergencies
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[3][10] Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][10]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[7]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure environment for scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
